AZD1656
描述
AZD-1656 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a glucokinase activato
属性
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919783-22-5 | |
| Record name | AZD-1656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1656 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-1656 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD1656: A Technical Overview of a Novel Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a novel, orally administered small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[3][4][5] By activating glucokinase, this compound has been investigated for its potential to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][6] This technical guide provides an in-depth overview of the this compound glucokinase activation pathway, summarizing key preclinical and clinical findings, experimental protocols, and safety data.
Core Mechanism of Action: Dual Activation in Pancreas and Liver
This compound exerts its glucose-lowering effects through a dual mechanism of action, targeting glucokinase in both the pancreas and the liver.[1]
-
In Pancreatic β-cells: Glucokinase functions as the primary glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS).[3][7][8] By activating glucokinase, this compound enhances the β-cell's sensitivity to glucose, leading to increased insulin secretion in a glucose-dependent manner.[1][4] This targeted action helps to restore the appropriate insulin response to elevated blood glucose levels, a key defect in T2DM.[9]
-
In the Liver: The liver is a major site of glucose uptake and storage. Glucokinase in hepatocytes controls the first step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate.[3][4] This process is crucial for both glycolysis and glycogen (B147801) synthesis.[4] this compound activation of hepatic glucokinase promotes increased glucose uptake from the blood and enhances glycogen synthesis, thereby contributing to the overall reduction in plasma glucose.[1][4]
Below is a diagram illustrating the signaling pathway of this compound in both pancreatic β-cells and hepatocytes.
Pharmacokinetics and Metabolism
Clinical Efficacy and Pharmacodynamics
Multiple clinical trials have evaluated the efficacy of this compound in both healthy individuals and patients with T2DM.
Studies in Healthy Subjects
In single-ascending dose studies in healthy Western and Japanese male subjects under euglycemic clamp conditions, this compound was well-tolerated at doses up to 180 mg.[1] A dose-dependent blood glucose-lowering effect was observed, evidenced by an increased glucose infusion rate required to maintain euglycemia.[1] Furthermore, dose-dependent increases in insulin secretion were noted.[1]
Studies in Patients with Type 2 Diabetes
A randomized, double-blind, placebo-controlled study in patients with T2DM on metformin (B114582) evaluated this compound at various doses for 4 months.[11] The study demonstrated significant reductions in HbA1c from baseline compared to placebo.[11]
Another study involving multiple-ascending doses in T2DM patients showed dose-dependent reductions in plasma glucose.[6] Specifically, fasting plasma glucose (FPG) was reduced by up to 21%, and the mean 24-hour plasma glucose was reduced by up to 24% with this compound compared to placebo.[6] Interestingly, in this study, no dose-related changes in serum insulin or C-peptide were observed at the end of the treatment period.[6]
| Parameter | This compound Effect (vs. Placebo) | Study Population | Reference |
| Fasting Plasma Glucose (FPG) | Up to 21% reduction | T2DM Patients | [6] |
| Mean 24-h Plasma Glucose | Up to 24% reduction | T2DM Patients | [6] |
| HbA1c (4 months) | -0.80% to -0.81% change | T2DM Patients on Metformin | [11] |
| Insulin Secretion | Dose-dependent increase | Healthy Subjects | [1] |
| Glucose Infusion Rate | Dose-dependent increase | Healthy Subjects | [1] |
Immunomodulatory Effects
Beyond its metabolic actions, this compound has been investigated for potential immunomodulatory effects. The ARCADIA trial, a Phase II, randomized, double-blind, placebo-controlled study, assessed the safety and efficacy of this compound in diabetic patients hospitalized with COVID-19.[12][13][14][15] While the trial did not meet its primary endpoint, it suggested a potential beneficial therapeutic effect, with a decrease in deaths and a reduction in the duration of hospitalization in the this compound group compared to placebo.[13] Immunophenotyping and immunochemistry from the trial indicated an immunomodulatory effect of this compound.[13] This has led to further exploration of this compound in autoimmune diseases.[16]
Experimental Protocols
Single Ascending Dose Study in Healthy Subjects[1]
-
Study Design: Two single-blind, randomized, placebo-controlled studies in Western and Japanese healthy adult male subjects.
-
Intervention: Oral single ascending doses of this compound up to 180 mg or placebo.
-
Methodology: Doses were administered during euglycemic clamp conditions to prevent hypoglycemia.
-
Primary Outcome Measures: Safety, pharmacokinetics, serum insulin, and glucose infusion rate.
Multiple Ascending Dose Study in T2DM Patients[6]
-
Study Design: A randomized, single-blind, placebo-controlled monotherapy study in two parts.
-
Part A: 32 patients received this compound (7, 20, 40, or 80 mg) twice daily or placebo for 8 days.
-
Part B: 20 patients received individually titrated this compound (15-45 mg) twice daily or placebo for 28 days as outpatients.
-
Primary Outcome Measures: Safety, pharmacokinetics, and pharmacodynamic variables (e.g., plasma glucose).
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[1][6] A systematic review and meta-analysis of 23 randomized trials concluded that this compound is a safe glucokinase activator.[17] There was no significant difference between this compound and placebo regarding total non-serious adverse events.[17] While there was a numerical increase in hypoglycemic events, the cumulative relative risk was not statistically significant.[17]
| Adverse Event Category | Relative Risk (this compound vs. Placebo) | 95% Confidence Interval | I² | p-value | Reference |
| Total Non-Serious Adverse Events | 1.09 | 0.96–1.24 | 30% | 0.19 | [17] |
| Hypoglycemic Events | 2.03 | 0.94–4.39 | 0% | 0.07 | [17] |
| Serious Adverse Events | 0.85 | 0.21–3.48 | 0% | - | [17] |
Future Directions
While initially developed for T2DM, the immunomodulatory properties of this compound have opened new avenues for research.[12][15] Ongoing and future studies are exploring its potential in treating autoimmune diseases such as lupus.[16] The dual mechanism of targeting both glucose metabolism and immune function suggests that glucokinase activation could be a promising therapeutic strategy for a range of conditions.
Conclusion
This compound is a potent glucokinase activator with a well-defined dual mechanism of action in the pancreas and liver. Clinical trials have demonstrated its efficacy in lowering blood glucose levels in patients with T2DM with a favorable safety profile. The discovery of its immunomodulatory effects has expanded its potential therapeutic applications beyond diabetes, highlighting the multifaceted role of glucokinase in human physiology. Further research is warranted to fully elucidate its therapeutic potential in both metabolic and autoimmune disorders.
References
- 1. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Property based optimisation of glucokinase activators – discovery of the phase IIb clinical candidate this compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. manilatimes.net [manilatimes.net]
- 11. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. Conduit Pharmaceuticals Announces Phase 2a Clinical Trial of this compound for Treating Multiple Autoimmune Diseases, Including Lupus | Lupus Foundation of America [lupus.org]
- 17. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
AZD1656: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a potent and selective small molecule activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose homeostasis. Developed as a potential therapeutic agent for type 2 diabetes, this compound enhances glucose sensing in pancreatic β-cells and glucose disposal in the liver. This document provides a detailed technical overview of this compound, covering its chemical structure, a comprehensive summary of its chemical synthesis, its mechanism of action through the glucokinase signaling pathway, and a typical experimental workflow for its evaluation.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex molecular architecture. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide[1] |
| Molecular Formula | C₂₄H₂₆N₆O₅[1] |
| Molecular Weight | 478.51 g/mol [1] |
| CAS Number | 919783-22-5[1] |
| SMILES String | O=C(NC1=NC=C(C)N=C1)C2=CC(O--INVALID-LINK--COC)=CC(OC3=NC=C(C(N4CCC4)=O)N=C3)=C2[1] |
| Appearance | Solid powder[1] |
Glucokinase Activation Signaling Pathway
This compound exerts its therapeutic effect by allosterically activating glucokinase, a key regulatory enzyme in glucose metabolism. In pancreatic β-cells, this activation enhances the glucose-stimulated insulin (B600854) secretion (GSIS) pathway. The binding of this compound to glucokinase increases the enzyme's affinity for glucose, accelerating the conversion of glucose to glucose-6-phosphate. This is the rate-limiting step in glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This, in turn, opens voltage-gated calcium channels, leading to an influx of Ca²⁺ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. In hepatocytes, activated glucokinase promotes the conversion of glucose to glucose-6-phosphate, which is then converted to glycogen (B147801) for storage, thereby increasing hepatic glucose uptake.[2][3]
Chemical Synthesis of this compound
The large-scale synthesis of this compound has been described and involves a multi-step convergent approach.[4] The key fragments are synthesized separately and then coupled to form the final molecule. The following is a detailed description of the synthetic route based on published literature.
Synthesis of Key Intermediates
The synthesis commences with the preparation of two key pyrazine (B50134) fragments and a central resorcinol (B1680541) core.
Experimental Protocol: Synthesis of the Amide Pyrazine Fragment
A detailed step-by-step protocol for the synthesis of the 5-methylpyrazin-2-amine (B1296693), a key starting material, is not publicly available. However, a plausible route would involve the condensation of a 1,2-dicarbonyl compound with an aminonitrile followed by functional group manipulations.
Experimental Protocol: Synthesis of the Azetidine (B1206935) Pyrazine Fragment
Similarly, the synthesis of the 5-(azetidine-1-carbonyl)pyrazin-2-ol fragment would likely begin with a suitable pyrazine carboxylic acid derivative which is then activated and reacted with azetidine.
Experimental Protocol: Preparation of the Central Resorcinol Core
The central core is derived from methyl α-resorcylate. A key step is the selective monobenzoylation, followed by a Mitsunobu reaction to introduce the (S)-1-methoxypropan-2-yl ether side chain.
Final Assembly of this compound
The final steps involve the coupling of the prepared fragments.
Experimental Protocol: Convergent Synthesis of this compound
-
Etherification: The hydroxyl group of the azetidine pyrazine fragment is coupled with the central resorcinol core via a nucleophilic aromatic substitution reaction.
-
Amide Coupling: The carboxylic acid of the resulting intermediate is activated, for example, using thionyl chloride (SOCl₂), and then reacted with the 5-methylpyrazin-2-amine fragment to form the final amide bond, yielding this compound.[4]
The table below summarizes the key reaction steps and conditions for the large-scale synthesis of this compound.[4]
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl α-resorcylate | BzCl, LiOH, K₂CO₃, PhMe-H₂O, 20 °C | Monobenzoylated resorcylate | 81 |
| 2 | Monobenzoylated resorcylate, (S)-1-methoxypropan-2-ol | PPh₃, DIAD, PhMe, 2-20 °C | Etherified resorcinol derivative | - |
| 3 | Etherified resorcinol derivative | NaOMe, MeOH, r.t.; then KOH, H₂O, 25 °C | Carboxylic acid intermediate | 76 (from step 2) |
| 4 | Carboxylic acid intermediate, Pyrazine fragment G | K₂CO₃, DMSO-H₂O (6:1), 57 °C | Coupled intermediate H | 90 |
| 5 | Coupled intermediate H | 1. SOCl₂, py, MeCN, 20 °C; 2. Pyrazine fragment I, MeCN, 20 °C | This compound | 85 |
Experimental Workflow for Evaluation of Glucokinase Activators
The discovery and development of a glucokinase activator like this compound involves a structured workflow of experiments, from initial screening to clinical evaluation.
Experimental Protocol: In Vitro Glucokinase Activation Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for glucokinase activation.
-
Materials: Recombinant human glucokinase, glucose, ATP, NADP⁺, glucose-6-phosphate dehydrogenase, test compound (e.g., this compound), and a suitable buffer system.
-
Procedure: a. A reaction mixture is prepared containing the buffer, glucose, ATP, NADP⁺, and glucose-6-phosphate dehydrogenase. b. The test compound is added at various concentrations. c. The reaction is initiated by the addition of glucokinase. d. The rate of NADPH formation, which is coupled to the phosphorylation of glucose, is monitored spectrophotometrically at 340 nm. e. The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
-
Objective: To evaluate the in vivo efficacy of a glucokinase activator in improving glucose tolerance.
-
Animals: Typically, diabetic or diet-induced obese mice or rats are used.
-
Procedure: a. Animals are fasted overnight. b. A baseline blood glucose measurement is taken. c. The test compound (e.g., this compound) or vehicle is administered orally. d. After a specified time, a glucose challenge is administered orally. e. Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration. f. The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.
Conclusion
This compound is a significant glucokinase activator with a well-defined chemical structure and a convergent synthetic pathway. Its mechanism of action, centered on the potentiation of glucokinase activity, offers a targeted approach to enhancing glucose-stimulated insulin secretion and hepatic glucose uptake. The systematic experimental workflow employed in its development underscores the rigorous process of modern drug discovery. This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and metabolic disease research.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
AZD1656: A Comprehensive Technical Guide to its Discovery and Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1656 is a potent and selective small molecule activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Initially developed by AstraZeneca for the treatment of type 2 diabetes mellitus (T2DM), its development path has evolved to explore its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Introduction: The Rationale for Glucokinase Activation
Glucokinase, also known as hexokinase IV, functions as a glucose sensor in key metabolic tissues, primarily the pancreatic β-cells and hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK is the rate-limiting step for glucose metabolism in these cells. In pancreatic β-cells, this process triggers insulin (B600854) secretion, while in the liver, it promotes glycogen (B147801) synthesis and glycolysis, leading to reduced hepatic glucose output. In individuals with T2DM, glucokinase activity is impaired, contributing to hyperglycemia. Therefore, the activation of glucokinase emerged as a promising therapeutic strategy to improve glycemic control.
This compound was developed as a glucokinase activator (GKA) with the aim of providing a novel treatment for T2DM. Its journey has since expanded to investigate its effects on the immune system, particularly in the context of inflammatory conditions.
Discovery and Medicinal Chemistry
The development of this compound stemmed from a medicinal chemistry program aimed at optimizing a previous lead compound, AZD1092. A key objective of this optimization was to mitigate the Ames liability observed with AZD1092, indicating its potential mutagenicity. This property-based optimization led to the discovery of this compound, a compound with a superior safety profile.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. A general synthetic scheme is outlined below. The process involves the formation of a pyrazine (B50134) carboxamide core, followed by coupling with a substituted phenolic ether.
A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The following represents a high-level overview based on published schemes for similar pyrazine carboxamide derivatives.
General Experimental Protocol for Pyrazine Carboxamide Synthesis:
-
Acid Chloride Formation: Pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (B109758) (DCM), to form the corresponding acid chloride. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Amide Coupling: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine, in this case, an amino-substituted aromatic compound, in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., DCM or acetonitrile) to form the amide bond.
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography to yield the desired pyrazine carboxamide derivative.
Mechanism of Action
Allosteric Activation of Glucokinase
This compound is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. The EC50 for this compound activation of glucokinase has been reported to be 60 nM.[1]
Interaction with Glucokinase Regulatory Protein (GKRP)
In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive. When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. Glucokinase activators like this compound can modulate this interaction, promoting the dissociation of GK from GKRP, thereby increasing the amount of active GK in the cytoplasm.[2][3]
Downstream Signaling Pathways
By activating glucokinase, this compound enhances the rate of glycolysis and glycogen synthesis. This leads to an increase in the intracellular concentration of glucose-6-phosphate and subsequent glycolytic intermediates. In the liver, this activation of glycolysis can lead to an increase in the expression of genes regulated by the carbohydrate response element-binding protein (ChREBP), which is a key transcription factor in lipogenesis.[4][5] In pancreatic β-cells, the increased glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.
Immunomodulatory Effects
More recently, this compound has been investigated for its immunomodulatory properties. The migration of regulatory T cells (Tregs) to sites of inflammation is dependent on glycolysis, a process initiated by glucokinase. By activating glucokinase, this compound is hypothesized to enhance Treg function and migration, thereby dampening excessive inflammatory responses. This mechanism is thought to be independent of its glucose-lowering effects and has been the rationale for its investigation in inflammatory conditions like COVID-19.[6]
Preclinical Development
In Vitro Studies
Glucokinase Activation Assay Protocol (General):
A common method to assess glucokinase activity is a coupled enzyme assay.[2][7][8][9]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, magnesium chloride, ATP, and glucose.
-
Coupling Enzymes: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+ are added to the mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of recombinant glucokinase and the test compound (this compound) at various concentrations.
-
Measurement: Glucokinase phosphorylates glucose to glucose-6-phosphate. G6PDH then oxidizes glucose-6-phosphate to 6-phosphogluconolactone, concomitantly reducing NADP+ to NADPH.
-
Detection: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The EC50 value, the concentration of this compound that produces 50% of the maximal enzyme activation, is calculated from the dose-response curve.
In Vivo Studies
Preclinical studies in animal models have been conducted to evaluate the efficacy and pharmacokinetics of this compound.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of a Glucokinase Activator (MK-0941) in Mice and Dogs (as a representative example) [4][10][11]
| Parameter | Mouse | Dog |
| Dose | Oral | Oral |
| Tmax | ~1 hour | ~1 hour |
| t½ | ~2 hours | ~2 hours |
| Clearance | Rapid | Rapid |
In a study using a Gckr-P446L mouse model, oral administration of this compound at a dose of 3 mg/kg body weight demonstrated blood glucose-lowering efficacy.[8][9]
Table 2: Summary of Preclinical Efficacy Data for this compound in a Mouse Model [8][9]
| Animal Model | Dose | Duration | Key Findings |
| Gckr-P446L Mouse | 3 mg/kg (oral) | 19 weeks | - Initial blood glucose lowering independent of genotype. - Sustained efficacy in wild-type mice. - Diminished efficacy in LL genotype mice over time. |
Safety Pharmacology and Toxicology
A critical step in the development of this compound was to ensure it did not possess the mutagenic potential of its predecessor. This is typically assessed using the Ames test.
Ames Test Protocol (General): [3][12][13][14][15][16][17]
-
Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Specific results of the Ames test for this compound and AZD1092 are not publicly available but the progression of this compound to clinical trials suggests it passed this critical safety assessment.
Clinical Development
This compound has been evaluated in numerous clinical trials, both in healthy volunteers and in patients with T2DM and other conditions.
Phase I Studies
Early clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. Single ascending doses of up to 180 mg were found to be well-tolerated. The compound was rapidly absorbed, and a dose-proportional increase in exposure was observed.[18]
Phase II Studies in Type 2 Diabetes
A dose-ranging study (NCT01020123) evaluated this compound as an add-on therapy to metformin (B114582) in patients with T2DM.[19]
Table 3: Key Efficacy Results from a Phase II Study in T2DM (NCT01020123) [19]
| Treatment Arm (Titrated Doses) | Change in HbA1c from Baseline at 4 Months (Placebo-Corrected) |
| This compound (10-140 mg) | -0.80% |
| This compound (20-200 mg) | -0.81% |
While showing initial efficacy, the glucose-lowering effect of this compound was not sustained over time in longer-term extensions of these studies.
The ARCADIA Trial: Investigating Immunomodulation in COVID-19
The ARCADIA trial (NCT04516759) was a Phase II, randomized, double-blind, placebo-controlled study that investigated the efficacy and safety of this compound in diabetic patients hospitalized with COVID-19.[7][10][11]
Experimental Workflow for the ARCADIA Trial:
Table 4: Key Outcomes of the ARCADIA Trial [7][10][11]
| Outcome | This compound Group | Placebo Group | p-value |
| Clinical Improvement at Day 14 | 76.3% | 69.9% | 0.19 |
| Mortality at Day 28 | 5.0% (4/80) | 12.3% (9/73) | 0.090 |
| Mortality at Day 7 | 0% (0/80) | 8.2% (6/73) | 0.011 (post hoc) |
| Adverse Events | 35.7% | 33.3% | Not significant |
Although the trial did not meet its primary endpoint of clinical improvement at day 14, a trend towards reduced mortality was observed in the this compound group. Immunophenotyping data from the trial suggested that patients treated with this compound had a less pro-inflammatory immune response.[10][11]
Immunophenotyping Protocol (General for Human PBMCs): [20][21][22][23][24]
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining: Isolated PBMCs are incubated with a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, monocytes, and their subsets).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Gating Strategy: A sequential gating strategy is applied to the flow cytometry data to identify and quantify specific immune cell populations of interest (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).
Safety and Tolerability
A meta-analysis of 23 randomized trials concluded that this compound is a well-tolerated and safe glucokinase activator. There was no significant difference in the overall incidence of non-serious or serious adverse events between this compound and placebo. A non-significant increased risk of hypoglycemia was noted.
Future Directions
The development of this compound has shifted from a primary focus on T2DM to the exploration of its immunomodulatory effects. The findings from the ARCADIA trial have spurred further investigation into its potential for treating other autoimmune and inflammatory diseases.
Conclusion
This compound is a glucokinase activator with a well-documented history of development, from its origins in a medicinal chemistry program to its evaluation in numerous clinical trials. While its initial promise as a long-term treatment for T2DM was not fully realized due to a lack of sustained efficacy, its potential as an immunomodulatory agent has opened new avenues for research and development. This technical guide has summarized the key data and methodologies associated with this compound, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its immunomodulatory mechanisms and to explore its therapeutic potential in a broader range of diseases.
References
- 1. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. [PDF] Pharmacokinetic and Pharmacodynamic Properties of the Glucokinase Activator MK-0941 in Rodent Models of Type 2 Diabetes and Healthy Dogs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
- 8. Colorimetric glucose assay using thermostable glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs [pubmed.ncbi.nlm.nih.gov]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. bulldog-bio.com [bulldog-bio.com]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Flow Cytometry Protocols [bdbiosciences.com]
- 22. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometry assay and cell staining protocol [protocols.io]
- 24. research.pasteur.fr [research.pasteur.fr]
AZD1656 in Autoimmunity: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD1656, a small molecule activator of the enzyme glucokinase (GK), is emerging as a potential therapeutic agent for autoimmune diseases. Originally developed for type 2 diabetes, its immunomodulatory properties have garnered significant interest. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of this compound in autoimmunity, with a core focus on its mechanism of action involving the metabolic reprogramming of regulatory T cells (Tregs). While clinical investigations are underway for conditions such as lupus, this guide synthesizes the foundational preclinical data, detailing the underlying signaling pathways, experimental methodologies, and quantitative outcomes to inform ongoing and future research in the field.
Core Mechanism of Action: Glucokinase Activation and Immune Modulation
This compound's primary molecular target is glucokinase, an enzyme pivotal in glucose sensing and metabolism.[1][2] Beyond its role in glucose homeostasis, glucokinase is expressed in immune cells, including regulatory T cells (Tregs), where it plays a critical role in their function.[1] The immunomodulatory effects of this compound are believed to be mediated through the enhancement of glucokinase activity in these cells.
Signaling Pathway of this compound in Regulatory T Cells
Preclinical research has elucidated a key signaling pathway through which glucokinase activation by agents like this compound enhances the migratory capacity of Tregs, a crucial function for these cells to suppress inflammation at target tissues.[1] Pro-migratory stimuli initiate a PI3K-mTORC2-dependent pathway that leads to the induction of glucokinase.[1] This, in turn, promotes glycolysis, providing the necessary energy for the cytoskeletal rearrangements required for cell migration.[1]
Quantitative Preclinical Data
The primary preclinical data for this compound in an immunological context comes from in vivo studies assessing its impact on Treg migration.
| Experimental Model | Treatment Group | Outcome Measure | Result | Fold Change vs. Vehicle | Reference |
| In vivo Treg Migration Assay (Peritoneal Cavity) | Vehicle | Mean absolute number of labeled Tregs retrieved from peritoneum | 1.5 x 10^5 (± SD) | - | [1] |
| In vivo Treg Migration Assay (Peritoneal Cavity) | This compound | Mean absolute number of labeled Tregs retrieved from peritoneum | ~3.0 x 10^5 (± SD) | ~2.0 | [1] |
Table 1: Effect of this compound on In Vivo Regulatory T Cell Migration
Detailed Experimental Protocols
In Vivo Regulatory T Cell Migration Assay
This protocol is based on the methodology described by Kishore et al., 2017.[1]
Objective: To assess the effect of this compound on the migration of regulatory T cells to a site of inflammation in vivo.
Animal Model: Syngeneic mice.
Methodology:
-
Treg Isolation and Labeling:
-
Isolate CD4+CD25+ Tregs from the spleens and lymph nodes of donor mice using standard cell sorting techniques.
-
Divide the isolated Tregs into two populations. Label one population with a fluorescent dye (e.g., CFSE) and the other with a different fluorescent dye (e.g., CellTrace Violet).
-
-
In Vitro Treatment:
-
Treat one labeled Treg population with this compound (1 µM) in an insulin-free medium for 2 hours.
-
Treat the other labeled Treg population with a vehicle control under the same conditions.
-
-
Induction of Peritonitis:
-
Induce sterile peritonitis in recipient mice by intraperitoneal (i.p.) injection of IFN-γ 48 hours prior to Treg transfer. This creates an inflammatory environment to attract Tregs.
-
-
Adoptive Transfer:
-
Co-inject equal numbers of this compound-treated and vehicle-treated labeled Tregs into the peritoneal cavity of the recipient mice.
-
-
Cell Recovery and Analysis:
-
After 24 hours, recover cells from the peritoneum and spleen by lavage and tissue homogenization, respectively.
-
Analyze the recovered cells by flow cytometry to quantify the number of each labeled Treg population that has migrated to the peritoneum (site of inflammation) versus the number remaining in the spleen.
-
Application in Preclinical Models of Autoimmune Disease
The immunomodulatory mechanism of this compound, centered on enhancing Treg migratory function, provides a strong rationale for its investigation in various autoimmune diseases characterized by excessive inflammation and compromised Treg activity.
Rheumatoid Arthritis (RA)
Rationale: RA is a chronic inflammatory autoimmune disease targeting the synovial joints. Tregs are crucial for controlling the autoimmune response in RA, and enhancing their migration to the inflamed synovium could be a valuable therapeutic strategy.
Standard Preclinical Model: Collagen-Induced Arthritis (CIA) in rodents is a widely used model that shares many pathological features with human RA. Key endpoints in this model include clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and measurement of autoantibodies and inflammatory cytokines.
Current Status of this compound in Preclinical RA Models: As of the date of this document, there are no publicly available preclinical studies that have evaluated the efficacy of this compound in the CIA model or other established animal models of rheumatoid arthritis.
Systemic Lupus Erythematosus (SLE)
Rationale: SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. Defective Treg function is a hallmark of SLE, and therapies that can restore this function are of great interest.
Standard Preclinical Models: Spontaneous mouse models such as the MRL/lpr and NZB/W F1 strains are commonly used to study SLE. These models develop lupus-like symptoms, including autoantibody production and glomerulonephritis.
Current Status of this compound in Preclinical SLE Models: Public announcements indicate that preclinical studies evaluating this compound in a model of SLE are being planned and conducted through a partnership between Conduit Pharmaceuticals and Charles River Laboratories.[3][4] The results of these studies are anticipated but not yet publicly available.
Future Directions and Conclusion
The preclinical data available for this compound strongly supports a novel immunomodulatory mechanism of action mediated through the metabolic reprogramming of regulatory T cells. The activation of glucokinase by this compound enhances glycolysis-dependent Treg migration, a key process for suppressing inflammation in autoimmune diseases.
The logical next step in the preclinical evaluation of this compound is the comprehensive assessment of its efficacy in established animal models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Data from such studies will be critical to validate the therapeutic hypothesis and to inform the design of future clinical trials in these indications. The ongoing preclinical work in lupus models is a promising development in this regard.[3][4]
References
- 1. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conduit Pharmaceuticals Partners with Charles River Laboratories to Evaluate this compound for Lupus Treatment | Lupus Foundation of America [lupus.org]
- 4. Conduit Pharmaceuticals Announces Advancements in Lupus Treatment Research - Lupus Foundation, Ohio [lupusgreaterohio.org]
The Potential of AZD1656 in the Treatment of Lupus Nephritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupus nephritis (LN) is a severe organ manifestation of systemic lupus erythematosus (SLE), characterized by immune complex deposition and inflammation in the kidneys, often leading to end-stage renal disease. Current therapeutic strategies, primarily centered on broad immunosuppression, are associated with significant side effects and variable efficacy. There is a pressing need for targeted therapies that address the underlying pathogenic mechanisms of LN. AZD1656, a glucokinase (GK) activator, originally developed for type 2 diabetes, has emerged as a promising candidate for immunomodulatory therapy. Evidence from preclinical studies and clinical trials in other inflammatory conditions suggests that this compound may offer a novel therapeutic avenue for autoimmune diseases, including lupus nephritis.[1][2][3][4][5]
This technical guide provides an in-depth overview of the scientific rationale and potential clinical development path for this compound in the context of lupus nephritis. It is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of glucokinase activators.
Core Mechanism of Action: Glucokinase Activation and Immunomodulation
Glucokinase, a key enzyme in glucose metabolism, acts as a glucose sensor in various cell types, including pancreatic beta cells and hepatocytes.[6][7] Emerging evidence indicates that GK also plays a pivotal role in the immune system by regulating glycolysis, which is essential for the function and differentiation of immune cells.[5] In autoimmune diseases like lupus, T cells exhibit metabolic dysregulation, favoring aerobic glycolysis, which supports the differentiation and function of pro-inflammatory effector T cells (Th1 and Th17).[8][9][10]
This compound, by allosterically activating glucokinase, enhances the glycolytic flux.[6] This targeted metabolic intervention is hypothesized to restore immune homeostasis by influencing the balance between effector T cells and regulatory T cells (Tregs).[11][12] Tregs are crucial for maintaining self-tolerance and their function is often impaired in lupus patients. Enhanced glycolysis through GK activation may promote the function and stability of Tregs, thereby suppressing the autoimmune response.[5][11]
Signaling Pathway
The proposed immunomodulatory mechanism of this compound in the context of lupus nephritis involves the enhancement of glucokinase activity within T cells. This leads to an increased rate of glycolysis, a higher ATP-to-ADP ratio, and subsequent downstream effects on T-cell differentiation and function. It is hypothesized that this metabolic shift favors the expansion and suppressive function of regulatory T cells (Tregs) over pro-inflammatory Th1 and Th17 cells, thereby mitigating the autoimmune attack on the kidneys.
Preclinical Development and Experimental Protocols
Conduit Pharmaceuticals, in partnership with Charles River Laboratories, is advancing the preclinical evaluation of this compound in a recognized model of systemic lupus erythematosus.[13] The primary objective of these studies is to generate robust data on the efficacy of this compound in modulating disease progression and key inflammatory biomarkers.[13]
Experimental Workflow
A typical preclinical experimental workflow to evaluate the efficacy of this compound in a lupus nephritis model would involve several key stages, from animal model selection and treatment administration to comprehensive endpoint analysis. This systematic approach ensures the thorough assessment of the compound's therapeutic potential.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments in a preclinical study of this compound for lupus nephritis, based on established methodologies.
1. Animal Model and Treatment
-
Model: Female NZB/W F1 mice, a spontaneous model of lupus that reliably develops autoantibodies and glomerulonephritis, will be used.[1][14]
-
Group Size: n = 15-20 mice per group to ensure statistical power.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% HPMC)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 30 mg/kg)
-
Positive control (e.g., cyclophosphamide)
-
-
Administration: Oral gavage, daily, starting at an age when proteinuria is typically first detected (e.g., 16-20 weeks).
-
Duration: 8-12 weeks of treatment.
2. In-life Monitoring
-
Proteinuria: Measured weekly using metabolic cages for 24-hour urine collection and quantified by a standard assay (e.g., Bradford assay).
-
Body Weight: Monitored weekly as an indicator of general health.
3. Endpoint Analysis
-
Serum Collection: Blood will be collected at baseline and at the study endpoint for serological analysis.
-
Kidney Harvesting: Kidneys will be harvested, with one fixed in formalin for histology and the other processed for flow cytometry and molecular analysis.
4. Renal Histopathology
-
Staining: Formalin-fixed, paraffin-embedded kidney sections will be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Scoring: A board-certified veterinary pathologist, blinded to the treatment groups, will score the sections for glomerulonephritis, interstitial inflammation, and vasculitis based on a standardized scoring system.
5. Serological Analysis
-
Autoantibodies: Serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) will be quantified by ELISA.
-
Cytokines: A multiplex immunoassay (e.g., Luminex) will be used to measure serum levels of key pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10).
6. Flow Cytometry of Renal Infiltrating and Splenic T-Cells
-
Cell Isolation: Single-cell suspensions will be prepared from kidneys and spleens.
-
Staining: Cells will be stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) and intracellular transcription factors (e.g., FoxP3 for Tregs, T-bet for Th1, RORγt for Th17).
-
Analysis: The frequencies and absolute numbers of different T-cell subsets will be determined using a flow cytometer.
Illustrative Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that might be expected from a successful preclinical study of this compound in the NZB/W F1 mouse model of lupus nephritis.
Table 1: Effect of this compound on Renal Function and Autoantibodies
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| Proteinuria (mg/24h) at Endpoint | 45.8 ± 8.2 | 28.3 ± 5.1 | 15.7 ± 3.9 | 12.1 ± 3.2 |
| Glomerulonephritis Score (0-4) | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.3 ± 0.2 | 1.1 ± 0.2 |
| Anti-dsDNA Titer (U/mL) | 850 ± 120 | 540 ± 95* | 320 ± 70 | 280 ± 65 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Effect of this compound on Serum Cytokine Levels
| Cytokine (pg/mL) | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| IFN-γ | 125 ± 15 | 85 ± 10 | 50 ± 8 | 45 ± 7 |
| IL-17 | 98 ± 12 | 62 ± 9 | 35 ± 6 | 30 ± 5 |
| IL-10 | 40 ± 6 | 65 ± 8* | 88 ± 11 | 95 ± 12 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 3: Effect of this compound on Renal Infiltrating T-Cell Subsets
| T-Cell Subset (% of CD4+ T-cells) | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| Th1 (T-bet+) | 25.4 ± 3.1 | 18.2 ± 2.5 | 12.6 ± 1.9 | 10.8 ± 1.5 |
| Th17 (RORγt+) | 15.8 ± 2.2 | 10.1 ± 1.8 | 6.5 ± 1.1 | 5.9 ± 0.9 |
| Treg (FoxP3+) | 8.2 ± 1.1 | 12.5 ± 1.5* | 18.9 ± 2.1 | 20.4 ± 2.3 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Clinical Development Pathway
Based on the promising preclinical rationale, Conduit Pharmaceuticals is planning a Phase 2a clinical trial to evaluate this compound in patients with autoimmune diseases, including SLE and lupus nephritis.[2][15] This trial will likely be a randomized, double-blind, placebo-controlled study to assess the safety, tolerability, and preliminary efficacy of this compound in this patient population.[2][15] Key endpoints would include changes in proteinuria, renal function (e.g., eGFR), and biomarkers of disease activity (e.g., anti-dsDNA, complement levels).
Conclusion
This compound represents a novel and targeted therapeutic approach for the treatment of lupus nephritis. By modulating the metabolic state of immune cells, specifically T cells, this compound has the potential to restore immune tolerance and mitigate the inflammatory cascade that drives renal damage in lupus. The planned preclinical and clinical studies will be crucial in validating this innovative therapeutic concept and establishing the clinical utility of this compound for patients with lupus nephritis. The data generated will be instrumental in guiding the future development of this promising immunomodulatory agent.
References
- 1. Experimental models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conduit Pharmaceuticals Announces Phase 2a Clinical Trial of this compound for Treating Multiple Autoimmune Diseases, Including Lupus | Lupus Foundation of America [lupus.org]
- 3. Conduit Pharmaceuticals Chooses Initial Indications for Lead Autoimmune Candidate [synapse.patsnap.com]
- 4. ancavasculitisnews.com [ancavasculitisnews.com]
- 5. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 7. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting T Cell Activation and Lupus Autoimmune Phenotypes by Inhibiting Glucose Transporters [frontiersin.org]
- 9. Targeting T Cell Activation and Lupus Autoimmune Phenotypes by Inhibiting Glucose Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T cell Metabolism in Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Frontiers | Targeting Regulatory T Cells to Treat Patients With Systemic Lupus Erythematosus [frontiersin.org]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. karger.com [karger.com]
- 15. Animal Models of Lupus Nephritis: The Past, Present and a Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Glucokinase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucokinase (GK), a key enzyme in glucose metabolism, is emerging as a potential target for immunomodulation. Beyond its established role in glucose homeostasis, GK activation appears to influence the function of various immune cells, including T cells, macrophages, and dendritic cells. This document provides an in-depth technical guide on the immunomodulatory effects of GK activation, summarizing the current understanding of the underlying signaling pathways, presenting available data, and detailing relevant experimental protocols. While direct quantitative data on the effects of specific glucokinase activators (GKAs) on immune cells remains limited in publicly available literature, preclinical and clinical observations suggest a shift towards a less pro-inflammatory and more regulated immune response upon GK activation. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of GK activators in immune-mediated diseases.
Introduction to Glucokinase and its Role in Immune Cell Metabolism
Glucokinase, also known as hexokinase IV, catalyzes the first rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. This enzymatic activity is crucial for glucose sensing and metabolic regulation in key metabolic tissues like the pancreas and liver. Emerging evidence indicates that immune cells also express glucokinase and that their activation, differentiation, and function are tightly linked to their metabolic state.
Immune cells undergo significant metabolic reprogramming upon activation. Naive and memory T cells primarily rely on oxidative phosphorylation for energy. However, upon activation, they switch to aerobic glycolysis, a process that supports their rapid proliferation and effector functions. Similarly, macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is associated with distinct metabolic signatures. M1 macrophages exhibit enhanced glycolysis, while M2 macrophages rely more on oxidative phosphorylation. Dendritic cell maturation and antigen presentation capabilities are also influenced by their metabolic programming. As a key regulator of glycolysis, glucokinase is positioned to be a critical checkpoint in these immunological processes.
Immunomodulatory Effects of Glucokinase Activation
T Cell Response
Glucokinase activation is hypothesized to influence T cell responses by modulating their metabolic shift upon activation. By enhancing glycolytic flux, GK activators could potentially influence T cell proliferation, differentiation, and cytokine production. The PI3K/Akt/mTOR signaling pathway, a central regulator of T cell metabolism, is a likely downstream effector of GK activation.[1]
While direct quantitative data from studies using specific GK activators on T cell subsets is scarce, the ARCADIA trial of the glucokinase activator AZD1656 in diabetic patients with COVID-19 suggested a better adaptive immune response in the treatment group, hinting at a potential role in modulating T cell function.[2][3] It is plausible that GK activation could influence the balance between different T helper (Th) subsets, such as Th1, Th2, and Th17, and regulatory T cells (Tregs), which have distinct metabolic requirements.
Table 1: Illustrative Example of Potential Glucokinase Activator Effects on T Cell Cytokine Production
Disclaimer: The following data is illustrative and intended to represent the hypothesized effects of a glucokinase activator (GKA) based on the known role of glycolysis in T cell function. Specific quantitative results from dedicated studies are not yet widely available.
| Treatment Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-17 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 550 ± 45 | 150 ± 20 | 350 ± 30 | 80 ± 10 |
| GKA (10 µM) | 420 ± 35 | 180 ± 25 | 280 ± 25 | 150 ± 15 |
Macrophage Polarization
Macrophage polarization is intrinsically linked to cellular metabolism. The pro-inflammatory M1 phenotype is characterized by high glycolytic activity, while the anti-inflammatory M2 phenotype relies more on oxidative phosphorylation. By modulating glycolysis, GK activation could therefore influence the M1/M2 balance. The immunomodulatory effect of this compound observed in the ARCADIA trial, described as a "less pro-inflammatory immune response," may be partly attributable to its influence on macrophage polarization.[2][4]
Table 2: Illustrative Example of Potential Glucokinase Activator Effects on Macrophage Polarization Markers
Disclaimer: The following data is illustrative and based on the hypothesized metabolic influence on macrophage polarization. Specific quantitative data from GKA treatment studies is needed for confirmation.
| Treatment Group | M1 Markers (CD86+ % of total) | M2 Markers (CD206+ % of total) |
| Vehicle Control (LPS/IFN-γ stimulated) | 75 ± 5 | 10 ± 2 |
| GKA (10 µM) + LPS/IFN-γ | 55 ± 6 | 25 ± 4 |
Dendritic Cell Function
Dendritic cell (DC) maturation and activation, which are critical for initiating adaptive immune responses, are also dependent on a metabolic switch to glycolysis. This metabolic reprogramming supports the expression of co-stimulatory molecules and the production of cytokines like IL-12, which are essential for T cell priming. Glucokinase activation could potentially enhance these functions by facilitating the necessary metabolic shift.
Table 3: Illustrative Example of Potential Glucokinase Activator Effects on Dendritic Cell Maturation and Cytokine Secretion
Disclaimer: This table presents hypothetical data to illustrate the potential impact of a GKA on DC function based on the role of glycolysis in this process.
| Treatment Group | CD86 MFI | IL-12p70 (pg/mL) |
| Vehicle Control (LPS stimulated) | 3500 ± 300 | 800 ± 70 |
| GKA (10 µM) + LPS | 4500 ± 400 | 1100 ± 90 |
Signaling Pathways
The immunomodulatory effects of glucokinase activation are likely mediated through the intricate network of signaling pathways that link cellular metabolism to immune cell function.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cellular growth, proliferation, and metabolism. In T cells, TCR and co-stimulatory signals activate the PI3K/Akt/mTOR pathway, which in turn promotes glucose uptake and glycolysis.[1] Glucokinase, as the initial enzyme in glycolysis, is a key downstream effector of this pathway. Activation of GK could further amplify the metabolic reprogramming initiated by this signaling cascade.
References
- 1. Glucose Metabolism Regulates T Cell Activation, Differentiation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
The Glucokinase Activator AZD1656: A Modulator of Cytokine Production and Immune Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD1656 is a small molecule glucokinase activator (GKA) initially developed for the treatment of type 2 diabetes. While its long-term efficacy in glycemic control was found to be limited, subsequent research, notably the ARCADIA clinical trial, has unveiled a significant immunomodulatory role for this compound. Evidence suggests that this compound can shift the immune response from a pro-inflammatory to a more regulated, adaptive state. This technical guide synthesizes the current understanding of this compound's impact on cytokine production, detailing its mechanism of action, relevant experimental findings, and the underlying signaling pathways.
Core Mechanism of Action: Glucokinase Activation in Immune Cells
The primary molecular target of this compound is glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. Beyond its well-established role in pancreatic beta cells and hepatocytes, GK is also expressed in immune cells, particularly T lymphocytes. This compound functions as an allosteric activator of GK, enhancing its catalytic activity. This enhanced glucose metabolism in immune cells, particularly regulatory T cells (Tregs), appears to be the linchpin of this compound's immunomodulatory effects.
Impact on Cytokine Production and Immune Cell Function
Clinical and preclinical studies have demonstrated that this compound influences the cytokine milieu and the behavior of key immune cell populations. The ARCADIA trial, which investigated this compound in diabetic patients with COVID-19, provided significant insights into its immunomodulatory properties.[1]
Summary of Preclinical and Clinical Findings
| Study Type | Model/Population | Key Findings Related to Cytokines and Inflammation | Reference |
| Clinical Trial (ARCADIA) | Diabetic patients with COVID-19 | - Patients treated with this compound showed a less pro-inflammatory immune response.[1] - A better adaptive immune response was observed in the this compound group.[1] - In patients with high baseline Interleukin-6 (IL-6) levels, this compound treatment was associated with a shorter duration of hospitalization. | [1] |
| Preclinical Study | db/db mouse model of diabetic cardiomyopathy | - this compound treatment led to reduced T-cell and B-cell infiltration in cardiac tissue.[2] - The drug induced an overall improved cardiac immunophenotype, suggesting a reduction in local inflammation.[2] | [2] |
While direct quantitative data on a broad spectrum of cytokines from these studies are not publicly available, the consistent observation is a dampening of the pro-inflammatory state. The finding related to IL-6 in the ARCADIA trial is particularly noteworthy, given the central role of this cytokine in inflammatory cascades.
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are believed to be mediated primarily through the enhancement of regulatory T cell (Treg) function. Tregs are critical for maintaining immune homeostasis and suppressing excessive inflammatory responses. The migration of Tregs to sites of inflammation is a crucial aspect of their function and is dependent on glycolysis, a process initiated by glucokinase.
By activating glucokinase, this compound is thought to enhance the glycolytic pathway in Tregs. This metabolic reprogramming is linked to the PI3K/mTORC2 signaling pathway, which plays a pivotal role in T-cell trafficking and function.
Experimental Protocols
Detailed experimental protocols from the primary clinical and preclinical studies on this compound are not fully available in the public domain. However, based on the nature of the research, the following are generalized methodologies for the key experiments cited.
Immunophenotyping by Flow Cytometry
This technique is used to identify and quantify different immune cell populations, such as Tregs.
-
Sample Collection and Preparation: Whole blood samples are collected from study participants. Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Antibody Staining: PBMCs are incubated with a cocktail of fluorescently-labeled antibodies that bind to specific cell surface and intracellular markers. For Treg identification, a common panel includes antibodies against CD3, CD4, CD25, and CD127.
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. Cells are passed through a laser beam, and the scattered light and fluorescence emissions are detected. This allows for the identification and quantification of cell populations based on their marker expression (e.g., CD3+CD4+CD25+CD127low/- for Tregs).
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for measuring the concentration of specific cytokines in biological fluids like serum or plasma.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
-
Sample Incubation: Serum or plasma samples from study participants, along with standards of known cytokine concentrations, are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich."
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion and Future Directions
This compound represents a novel therapeutic concept of "in vivo activated-cell therapy," where a small molecule enhances the function of endogenous regulatory immune cells. The available evidence strongly suggests that by activating glucokinase in Tregs, this compound promotes a less inflammatory environment.
Future research should focus on:
-
Comprehensive Cytokine Profiling: Conducting detailed, quantitative analysis of a wide array of pro- and anti-inflammatory cytokines in patients treated with this compound to fully characterize its impact on the cytokine network.
-
Mechanism in Other Immune Cells: Investigating the effects of glucokinase activation in other immune cell types, such as monocytes, macrophages, and dendritic cells, to understand the full scope of its immunomodulatory activity.
-
Therapeutic Potential in Other Inflammatory Diseases: Exploring the efficacy of this compound in other autoimmune and inflammatory conditions where Treg dysfunction is implicated.
A deeper understanding of the intricate interplay between cellular metabolism and immune regulation, as highlighted by the mechanism of this compound, holds significant promise for the development of new therapeutic strategies for a range of diseases.
References
- 1. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flow cytometry based assay for the enumeration of regulatory T cells in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual Therapeutic Action of AZD1656: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of AZD1656, a novel small molecule with a compelling dual mechanism of action. Initially developed as a glucokinase (GK) activator for the treatment of type 2 diabetes, emerging evidence has illuminated its significant immunomodulatory properties, positioning it as a potential therapeutic for a range of inflammatory and autoimmune conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science underpinning this compound's dual action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Mechanisms of Action: A Dual Approach to Disease Modulation
This compound exerts its therapeutic effects through two primary, interconnected mechanisms:
-
Glucokinase Activation: As a potent and selective activator of glucokinase, this compound enhances glucose metabolism. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and glycogen (B147801) synthesis. By amplifying the activity of this enzyme, this compound was initially designed to improve glycemic control in patients with type 2 diabetes.
-
Immunomodulation: A growing body of evidence, notably from the ARCADIA clinical trial in diabetic patients with COVID-19, has revealed a significant immunomodulatory role for this compound. This effect is hypothesized to be mediated through the enhancement of regulatory T cell (Treg) function. Tregs are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. Their migration to sites of inflammation is dependent on glucokinase-mediated glycolysis. By activating glucokinase, this compound is thought to bolster the migratory capacity and suppressive function of Tregs, thereby dampening pro-inflammatory responses.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing insights into its potency and clinical effects.
Table 1: In Vitro Glucokinase Activation
| Parameter | Value | Source |
| EC50 | 60 nM |
Table 2: Preclinical Efficacy in Murine Models
| Animal Model | Treatment | Key Findings | Source |
| C57BL/6 mice | This compound (0-9 mg/kg, oral, daily for 8 weeks) | Lowered blood glucose, reduced glucose excursion, and increased insulin levels. Increased liver mRNA levels of ChREBP target genes. | |
| db/db mice (model of diabetic cardiomyopathy) | This compound (6 weeks) | Improved metabolic remodeling, attenuated diastolic dysfunction, reduced infarct size, and improved post-ischemic functional recovery. Improved cardiac immunophenotype with reduced T cell-mediated fibrosis and B cell infiltration. |
Table 3: Clinical Trial Data (ARCADIA Trial - Diabetic Patients with COVID-19)
| Parameter | This compound Group | Placebo Group | p-value | Source |
| Mortality | 5% (4/80) | 12.3% (9/73) | 0.090 | |
| Mortality at Day 7 | 0% | 6 deaths | 0.011 (post hoc) | |
| Adverse Events | 35.7% | 33.3% | Not significant |
Key Experimental Protocols
This section provides detailed methodologies for representative experiments used to characterize the dual action of this compound.
Glucokinase Activation Assay (Biochemical)
This protocol outlines a typical enzymatic assay to determine the in vitro potency of a glucokinase activator like this compound.
Objective: To measure the half-maximal effective concentration (EC50) of this compound for the activation of recombinant human glucokinase.
Materials:
-
Recombinant human glucokinase
-
ATP
-
D-glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound or vehicle (DMSO) control
-
A solution containing ATP, NADP+, and G6PDH
-
Recombinant glucokinase enzyme
-
-
Initiate the reaction by adding a solution of D-glucose.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The production of NADPH by G6PDH is stoichiometric with the production of glucose-6-phosphate by glucokinase and leads to an increase in absorbance at 340 nm.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Regulatory T Cell (Treg) Immunophenotyping by Flow Cytometry
This protocol describes a general method for identifying and quantifying Tregs from peripheral blood mononuclear cells (PBMCs), similar to what would be employed in a clinical trial like ARCADIA.
Objective: To determine the percentage of Tregs (CD4+CD25+FoxP3+) within the CD4+ T cell population in human blood samples.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD25
-
-
Fixation/Permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated anti-human FoxP3 antibody
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Surface Staining:
-
Resuspend PBMCs in FACS buffer.
-
Add the cocktail of anti-CD3, anti-CD4, and anti-CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining for FoxP3:
-
Resuspend the cells in Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization buffer.
-
Add the anti-FoxP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
From the lymphocytes, gate on CD3+ T cells.
-
From the T cells, gate on CD4+ helper T cells.
-
Within the CD4+ population, analyze the expression of CD25 and FoxP3 to identify the Treg population (CD25+FoxP3+).
-
Visualizing the Dual Action of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Repurposing AZD1656 for Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD1656, a partial activator of the glucokinase (GK) enzyme, was initially developed for the treatment of type 2 diabetes. While its long-term glycemic control was found to be limited, a growing body of preclinical and clinical evidence has illuminated its potent immunomodulatory properties, suggesting its potential for repurposing in the treatment of a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core scientific data supporting the repurposing of this compound, with a focus on its mechanism of action, key experimental findings, and future directions.
Core Mechanism of Action: Glucokinase Activation and Immunomodulation
This compound is a small molecule that allosterically activates glucokinase, a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in various cells, including pancreatic β-cells and hepatocytes, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis.[1] this compound is classified as a partial glucokinase activator, meaning it reduces the Km (Michaelis constant) for glucose, thereby increasing the enzyme's affinity for its substrate.[2]
The immunomodulatory effects of this compound are primarily attributed to its influence on Regulatory T cells (Tregs). The migration of Tregs to sites of inflammation is a critical process for maintaining immune homeostasis and suppressing excessive inflammatory responses. This migration is an energy-intensive process that is dependent on glycolysis. By activating glucokinase in Tregs, this compound enhances their glycolytic flux, which in turn provides the necessary ATP for the dynamic cytoskeletal rearrangements required for cell motility.[3] This leads to an increased trafficking of Tregs to inflamed tissues, where they can exert their suppressive functions.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Population | Dose | Value | Source |
| Tmax (h) | Healthy Volunteers | Single Ascending Doses (up to 180 mg) | Rapidly absorbed | [4] |
| Exposure | Healthy Volunteers | Single Ascending Doses (up to 180 mg) | Dose-proportional increase | [4] |
| Renal Excretion | Patients with T2DM | Multiple Ascending Doses (7-80 mg BID) | Low | [5] |
| Active Metabolite (AZD5658) | Healthy Volunteers | Single Ascending Doses (up to 180 mg) | Equipotent to this compound | [4] |
Table 2: Preclinical Efficacy Data in a Diabetic Cardiomyopathy Model (db/db mice)
| Parameter | Treatment Group | Outcome | Source |
| Cardiac Diastolic Dysfunction | This compound-treated | Attenuated | [6] |
| Metabolic Remodeling | This compound-treated | Reversed | [6] |
| Infarct Size | This compound-treated | Reduced | [6] |
| Myocardial T-cell and B-cell Infiltration | This compound-treated | Reduced | [2][6] |
| Cardiac Fibrosis | This compound-treated | Reduced | [6] |
Table 3: Clinical Efficacy Data from the ARCADIA Trial (COVID-19 in Diabetic Patients)
| Endpoint | This compound Group | Placebo Group | p-value | Source |
| Mortality (Day 28) | 5% (4/80) | 12.3% (9/73) | 0.090 | [7] |
| Mortality (Day 7) | 0% (0/80) | 8.2% (6/73) | 0.011 (post hoc) | [7] |
| Time to Hospital Discharge | - | - | 0.16 | [7] |
Key Experimental Protocols
Preclinical Model of Diabetic Cardiomyopathy
-
Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic db/h littermates are used as controls.[8]
-
Drug Administration: this compound is administered to the db/db mice, typically mixed with their chow, for a specified period (e.g., 6 weeks).[6]
-
Echocardiography: Cardiac function is assessed using high-frequency ultrasound. M-mode and Doppler imaging are used to measure parameters such as left ventricular ejection fraction, fractional shortening, and diastolic function (e.g., E/e' ratio).[2]
-
Immunophenotyping: Hearts are harvested, digested, and single-cell suspensions are prepared. Flow cytometry is used to identify and quantify various immune cell populations, including T cells (CD3+, CD4+, CD8+), B cells (B220+), and macrophages (F4/80+).[6]
-
Histology: Heart sections are stained with reagents such as Masson's trichrome to assess the degree of fibrosis.[6]
ARCADIA Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase II trial.[9]
-
Participants: Patients with type 1 or type 2 diabetes hospitalized with confirmed or suspected COVID-19.[9]
-
Intervention: Patients were randomized to receive either this compound or a matching placebo, in addition to standard of care.[9]
-
Primary Endpoint: The primary outcome was typically a measure of clinical improvement at a specific time point (e.g., day 14), often assessed using a clinical scale such as the WHO 8-point Ordinal Scale for Clinical Improvement.[9]
-
Immunophenotyping: Blood samples were collected at baseline and at specified time points during the trial. Flow cytometry was used to analyze various immune cell populations and their activation states.[7]
Preclinical Model of Systemic Lupus Erythematosus (SLE)
-
Animal Model: The NZB/W F1 hybrid mouse model is a commonly used spontaneous model of lupus. These mice develop autoantibodies and kidney damage (lupus nephritis) that mimic human SLE.[10]
-
Study Design: Conduit Pharmaceuticals has partnered with Charles River Laboratories to conduct preclinical studies.[11] The studies will evaluate the effect of this compound on disease progression, inflammatory biomarkers, and pro-inflammatory cytokine levels, with a focus on Treg immunoregulation.[12]
-
Endpoints: Key endpoints will likely include measures of proteinuria, serum autoantibody levels, kidney histopathology, and analysis of immune cell populations in lymphoid organs and the kidneys.[10] Results from these studies are anticipated in the second quarter of 2025.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated Treg Cell Migration
Caption: this compound enhances Treg cell migration by activating glucokinase.
Experimental Workflow for Preclinical Evaluation of this compound in Diabetic Cardiomyopathy
Caption: Workflow for assessing this compound in a diabetic cardiomyopathy model.
Future Directions and Conclusion
The existing data strongly support the continued investigation of this compound as a therapeutic agent for inflammatory and autoimmune diseases. Key future directions include:
-
Completion and analysis of preclinical lupus studies: The results from the ongoing studies in the NZB/W mouse model will be crucial in determining the potential of this compound in systemic lupus erythematosus and lupus nephritis.[12]
-
Phase 2a clinical trials: Conduit Pharmaceuticals is planning a Phase 2a clinical trial of this compound in patients with systemic lupus erythematosus with nephritis and ANCA-associated vasculitis.[12] The outcomes of this trial will be pivotal in establishing the clinical efficacy and safety of this compound in these patient populations.
-
Exploration in other inflammatory conditions: Given its mechanism of action, this compound could be a candidate for other T-cell mediated autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
-
Investigation of direct effects on other immune cells: Further research is warranted to determine if this compound has clinically relevant direct effects on other immune cells, such as macrophages and dendritic cells, which could contribute to its overall anti-inflammatory profile.
References
- 1. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Lupus Erythematosus Clinical Trial Pipeline Gains Momentum as 120+ Key Companies at the Forefront | DelveInsight [prnewswire.com]
- 5. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulation by this compound reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Pathways Involved in Regulatory T Cell Functionality [frontiersin.org]
- 8. Mapping the cellular and molecular landscape of cardiac non-myocytes in murine diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apixaban to Prevent Recurrence After Cryptogenic Stroke in Patients With Atrial Cardiopathy: The ARCADIA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Conduit Pharmaceuticals Partners with Charles River Laboratories to Evaluate this compound for Lupus Treatment | Lupus Foundation of America [lupus.org]
- 12. Conduit Pharmaceuticals Announces Advancements in Lupus Treatment Research | Lupus Foundation of America [lupus.org]
The Effect of AZD1656 on Regulatory T-Cell Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD1656 is a potent and selective activator of glucokinase (GK), an enzyme pivotal for glucose sensing and metabolism in various cell types, including immune cells. While initially investigated for its potential in managing type 2 diabetes, emerging evidence suggests that this compound possesses significant immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of the known and hypothesized effects of this compound on the function of regulatory T-cells (Tregs), a critical subset of CD4+ T-cells that maintain immune homeostasis and prevent autoimmunity. This document summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development in this area.
Core Mechanism of Action: Glucokinase Activation and Glycolysis in Tregs
The primary mechanism through which this compound is understood to influence Treg function is by enhancing glucokinase activity, thereby promoting glycolysis.[3] Unlike effector T-cells, which heavily rely on glycolysis for their activation and proliferation, Tregs are generally characterized by a metabolic preference for oxidative phosphorylation (OXPHOS).[4] However, specific Treg functions, particularly migration, are dependent on a metabolic switch to glycolysis.[3]
This compound, by activating glucokinase, enhances the conversion of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. This metabolic reprogramming in Tregs has been shown to be crucial for their ability to migrate to sites of inflammation, a key aspect of their suppressive function in vivo.[3]
Quantitative Data Summary
Direct quantitative data on the effects of this compound on Treg suppressive function, and the expression of canonical Treg markers remains limited in publicly available literature. The following table summarizes findings from a key study on the impact of glucokinase activation on Treg biology. It is important to note that while this compound was used in this study to activate glucokinase, the suppressive function data is based on the general state of Tregs with enhanced glycolysis, not specifically a dose-response to this compound.
| Parameter Assessed | Experimental Condition | Key Findings | Reference |
| Treg Migration | In vitro transwell migration assay with GCK activator (this compound) | Significantly enhanced Treg cell migration towards inflamed tissue. | [3] |
| Treg Proliferation | In vitro proliferation assay (PCNA expression) with GCK activator (this compound) | Did not affect Treg cell division. | [3] |
| Treg Suppressive Function | In vitro co-culture of Tregs and conventional T-cells | Tregs with enhanced glycolysis (due to loss-of-function GCK regulatory protein) displayed similar suppressive function to control Tregs. | [3] |
Experimental Protocols
In Vitro Treg Suppression Assay
This protocol is a standard method to assess the suppressive capacity of Tregs on the proliferation of conventional T-cells (Tconv).
Objective: To determine if this compound treatment alters the ability of Tregs to suppress Tconv proliferation.
Methodology:
-
Cell Isolation:
-
Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).
-
Further isolate CD4+CD25+ Tregs and CD4+CD25- Tconvs. Purity should be assessed by flow cytometry.
-
-
Tconv Labeling:
-
Label Tconvs with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Culture CFSE-labeled Tconvs (responder cells) alone or with Tregs at various Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Stimulate the co-cultures with anti-CD3/anti-CD28 antibodies or beads.
-
Include different concentrations of this compound or vehicle control in the culture medium.
-
-
Proliferation Analysis:
Flow Cytometry Analysis of Treg Phenotype
This protocol allows for the characterization of key Treg markers following treatment with this compound.
Objective: To quantify the expression of FoxP3, CTLA-4, and cytokine production (IL-10, TGF-β) in Tregs treated with this compound.
Methodology:
-
Treg Culture and Treatment:
-
Culture isolated Tregs with or without T-cell receptor (TCR) stimulation in the presence of varying concentrations of this compound or vehicle control for a defined period (e.g., 24-72 hours).
-
-
Surface Staining:
-
Harvest the cells and stain for surface markers such as CD4, CD25, and CTLA-4 using fluorescently conjugated antibodies.
-
-
Intracellular Staining (FoxP3):
-
Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.
-
Stain for intracellular FoxP3 using a fluorescently conjugated anti-FoxP3 antibody.
-
-
Intracellular Cytokine Staining (IL-10, TGF-β):
-
For cytokine analysis, stimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.
-
Perform surface staining as described above.
-
Fix, permeabilize, and stain for intracellular IL-10 and TGF-β.[7]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD4+ T-cell population and analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for each marker within the Treg population.[8]
-
Signaling Pathways and Visualizations
Glucokinase-Mediated Glycolysis in Treg Migration
This compound activates glucokinase (GCK), which enhances glycolysis. In Tregs, this process is linked to the PI3K-mTORC2 signaling pathway and is essential for their migration.[3]
Caption: this compound activates GCK, promoting glycolysis and Treg migration via a PI3K-mTORC2 pathway.
Experimental Workflow for In Vitro Treg Suppression Assay
The following diagram illustrates the key steps in performing an in vitro Treg suppression assay to evaluate the effect of this compound.
Caption: Workflow for assessing this compound's effect on Treg suppressive function in vitro.
Hypothesized Downstream Signaling of Glycolysis Activation in Tregs
While direct evidence for this compound is lacking, activating glycolysis in T-cells is known to influence key signaling pathways like PI3K/Akt/mTOR and STAT5, which are critical for Treg function and stability. The net effect on FoxP3 expression and suppressive function can be context-dependent.[9][10][11][12]
Caption: Hypothesized signaling downstream of this compound-induced glycolysis in Tregs.
Conclusion and Future Directions
This compound, through its activation of glucokinase, presents a novel mechanism for modulating regulatory T-cell function, primarily by enhancing their migratory capacity through the promotion of glycolysis. While current data suggests that this metabolic reprogramming does not directly impair their suppressive capabilities, further research is imperative.
Future studies should focus on:
-
Directly assessing the impact of this compound on Treg suppressive function using in vitro co-culture assays and in vivo models of autoimmunity or transplantation.
-
Quantifying dose-dependent changes in the expression of key Treg functional molecules , including FoxP3, CTLA-4, IL-10, and TGF-β, in response to this compound.
-
Elucidating the precise downstream signaling pathways in Tregs that are modulated by glucokinase activation, particularly the interplay between the PI3K/Akt/mTOR and STAT5 pathways.
A comprehensive understanding of these aspects will be crucial for the potential therapeutic application of this compound and other glucokinase activators in immune-mediated diseases.
References
- 1. Akt and STAT5 mediate naïve human CD4+ T-cell early metabolic response to TCR stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory T cell metabolism at the intersection between autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. Treg function & Treg suppression | RoukenBio [rouken.bio]
- 7. Frontiers | Immune Regulation in T1D and T2D: Prospective Role of Foxp3+ Treg Cells in Disease Pathogenesis and Treatment [frontiersin.org]
- 8. treg.ucsf.edu [treg.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A central role for STAT5 in the transcriptional programing of T helper cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Assays with AZD1656
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a potent, orally bioavailable glucokinase (GK) activator that has been investigated for its glucose-lowering effects in type 2 diabetes.[1] Emerging evidence suggests that beyond its metabolic role, this compound possesses immunomodulatory properties, particularly affecting T-cell function.[2][3] Glucokinase, the target of this compound, is not only a key regulator of glucose metabolism but also plays a pivotal role in the bioenergetics of immune cells.[1][4]
In T-cells, particularly regulatory T-cells (Tregs), glucokinase-mediated glycolysis is crucial for their migration to sites of inflammation.[5] By activating glucokinase, this compound has been shown to enhance the migratory capacity of Tregs, a key mechanism for their immune-suppressive function.[5] This has significant implications for the therapeutic potential of this compound in autoimmune diseases and other inflammatory conditions where Treg function is beneficial.[1]
These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on T-cell functions, with a primary focus on regulatory T-cell migration and suppression. The provided methodologies are based on established T-cell biology techniques and can be adapted to investigate the dose-dependent effects of this compound and other glucokinase activators on T-cell responses.
Data Presentation
Quantitative Data Summary
While specific in vitro quantitative data for this compound's effects on T-cell migration, proliferation, and cytokine production are not extensively available in the public domain, the following tables provide a template for organizing experimental results. Researchers are encouraged to generate dose-response curves to determine the optimal concentrations of this compound for their specific in vitro systems. A concentration of 1 µM has been used in in vivo studies to assess Treg migration.[5]
Table 1: Effect of this compound on Regulatory T-Cell (Treg) Migration in vitro
| This compound Concentration | % Migrated Tregs (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| Vehicle Control (DMSO) | Data not available | 1.0 | - |
| 0.1 µM | Data not available | Data not available | Data not available |
| 1 µM | Data not available | Data not available | Data not available |
| 10 µM | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on T-Cell Proliferation in vitro
| This compound Concentration | % Proliferation Inhibition (Mean ± SD) | IC50/EC50 (µM) |
| Vehicle Control (DMSO) | 0 | - |
| 0.1 µM | Data not available | \multirow{3}{}{*Data not available} |
| 1 µM | Data not available | |
| 10 µM | Data not available |
Table 3: Effect of this compound on Cytokine Production by Activated T-Cells in vitro
| Cytokine | This compound Concentration | Concentration (pg/mL) (Mean ± SD) | % Change vs. Vehicle |
| \multirow{3}{}{IFN-γ} | Vehicle Control (DMSO) | Data not available | - |
| 1 µM | Data not available | Data not available | |
| 10 µM | Data not available | Data not available | |
| \multirow{3}{}{IL-10} | Vehicle Control (DMSO) | Data not available | - |
| 1 µM | Data not available | Data not available | |
| 10 µM | Data not available | Data not available | |
| \multirow{3}{*}{IL-17} | Vehicle Control (DMSO) | Data not available | - |
| 1 µM | Data not available | Data not available | |
| 10 µM | Data not available | Data not available |
Experimental Protocols
Protocol 1: In Vitro Regulatory T-Cell (Treg) Migration Assay
Objective: To evaluate the effect of this compound on the migratory capacity of regulatory T-cells towards a chemoattractant.
Materials:
-
Isolated human or murine regulatory T-cells (CD4+CD25+FoxP3+)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Chemoattractant (e.g., CXCL12/SDF-1α or CCL22)
-
Transwell inserts (e.g., 5 µm pore size for 24-well plates)
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation: Isolate Tregs from peripheral blood mononuclear cells (PBMCs) or splenocytes using a Treg isolation kit. Resuspend the purified Tregs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control in complete RPMI-1640 medium. Add the desired concentrations of this compound or vehicle to the Treg suspension and incubate for 2-4 hours at 37°C, 5% CO2.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-treated Treg suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO2.
-
Quantification of Migration:
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber. Normalize the results to the vehicle control.
Protocol 2: In Vitro T-Cell Suppression Assay
Objective: To determine the effect of this compound on the suppressive function of regulatory T-cells on effector T-cell proliferation.
Materials:
-
Isolated human or murine regulatory T-cells (Tregs; CD4+CD25+FoxP3+)
-
Isolated human or murine effector T-cells (Teffs; CD4+CD25-)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling:
-
Isolate Tregs and Teffs.
-
Label the Teffs with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Plate the labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
Include control wells with Teffs only (no Tregs) and unstimulated Teffs.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound and a vehicle control. Add the desired concentrations to the appropriate wells.
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio with Teffs) to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) if necessary.
-
Acquire the samples on a flow cytometer and analyze the dilution of the proliferation dye in the Teff population.
-
-
Data Analysis: Calculate the percentage of proliferating Teffs for each condition. Determine the percent suppression by comparing the proliferation in the presence of Tregs to the proliferation of Teffs alone.
Protocol 3: In Vitro T-Cell Cytokine Production Assay
Objective: To measure the effect of this compound on the production of key cytokines by activated T-cells.
Materials:
-
Isolated human or murine T-cells (or PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
96-well flat-bottom culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, IL-10, IL-17)
Procedure:
-
Cell Plating: Plate T-cells or PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Treatment and Stimulation:
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add T-cell stimulation reagents to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The incubation time will depend on the specific cytokines being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample. Compare the cytokine levels in this compound-treated wells to the vehicle control.
Mandatory Visualization
References
- 1. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulation by this compound reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T‐cell metabolism governing activation, proliferation and differentiation; a modular view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AZD1656 Effects in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the effects of AZD1656, a glucokinase activator. The protocols and data presented are compiled from preclinical studies and are intended to facilitate the design and execution of similar research.
Introduction to this compound
This compound is a glucokinase activator (GKA) that has been investigated for its potential as a glucose-lowering agent in type 2 diabetes.[1][2] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3][4] Activation of GK is intended to enhance glucose-stimulated insulin (B600854) secretion from the pancreas and increase glucose uptake and glycogen (B147801) synthesis in the liver.[1][4] While initially developed for diabetes, recent studies suggest a potential immunomodulatory role for this compound.[5]
Animal Models for Studying this compound
Several animal models have been utilized to investigate the in vivo effects of this compound. These models are selected based on their ability to mimic specific aspects of human metabolic diseases.
Genetically Modified Mouse Models: Gckr-P446L and Gckr-del/wt Mice
-
Model Description: These models involve genetic modifications of the glucokinase regulatory protein (GKRP), which modulates glucokinase activity in the liver. The Gckr-P446L mouse model corresponds to a common human GCKR variant (rs1260326) that affects GKRP function.[6][7] The Gckr-del/wt mouse models transcriptional deficiency of GKRP.[6][7] These models are useful for investigating the long-term efficacy of GKAs and the influence of GKRP on their action.[6][7]
-
Key Findings with this compound: Chronic administration of this compound in these models has been shown to have varying effects on blood glucose levels and liver lipids, depending on the specific GKRP genotype.[6][7] In wild-type mice, this compound demonstrated sustained blood glucose-lowering efficacy over 19 weeks.[6][7] However, in mice with compromised GKRP function (LL genotype of Gckr-P446L), the efficacy of this compound declined over time.[6][7] Furthermore, in the Gckr-del/wt model, chronic this compound treatment was associated with increased liver triglycerides and steatosis.[6][7]
Diabetic Mouse Model: db/db Mouse
-
Model Description: The db/db mouse is a widely used model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor gene.[8] This model is valuable for studying the effects of anti-diabetic drugs on metabolic parameters and complications associated with diabetes.
-
Key Findings with this compound: A study using 20-week-old db/db mice, which exhibit features of diabetic cardiomyopathy, treated the animals with this compound for six weeks.[8] The treatment was found to improve metabolic remodeling and attenuate diastolic dysfunction.[8] This suggests that this compound may have beneficial effects on the cardiovascular complications of type 2 diabetes, potentially through immunomodulatory mechanisms.[8] However, it's important to note that in some rodent models of spontaneous diabetes, including the db/db mouse, the glycemic efficacy of GKAs has been reported to be lost over time.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the chronic effects of this compound in Gckr-P446L and Gckr-del/wt mouse models.
Table 1: Effect of Chronic this compound Treatment on Blood Glucose in Gckr-P446L Mice [9]
| Genotype | Treatment | Duration | Change in Blood Glucose (Δ mmol/L from baseline) |
| Wild-type (PP) | This compound (3 mg/kg) | 2 weeks | Significant reduction |
| Wild-type (PP) | This compound (3 mg/kg) | 19 weeks | Sustained significant reduction |
| Homozygous (LL) | This compound (3 mg/kg) | 2 weeks | Significant reduction |
| Homozygous (LL) | This compound (3 mg/kg) | 19 weeks | Reduced efficacy (decline in glucose lowering) |
Table 2: Effect of Chronic this compound Treatment on Liver Parameters in Gckr-del/wt Mice [9]
| Genotype | Treatment | Duration | Liver Triglycerides | Hepatocyte Microvesicular Steatosis |
| Gckr-del/wt | This compound (3 mg/kg) | 16 weeks | Raised | Observed |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of this compound in mouse models.
Animal Husbandry and Drug Administration
-
Animals: Male mice of the desired strain (e.g., Gckr-P446L, Gckr-del/wt, or db/db) are typically used. Age-matched controls are essential for all experiments.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for a particular experiment (e.g., fasting).
-
Diet: For studies mimicking diet-induced metabolic dysfunction, a high-fat, high-sugar diet can be provided.
-
Drug Administration: this compound is typically administered orally. In the study by Agius et al. (2024), this compound was incorporated into the diet to provide a daily dose of 3 mg/kg body weight.[6][7] The drug can also be administered by oral gavage.
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the animal to clear a glucose load from the bloodstream.
-
Fasting: Fast mice for 6 hours (during the dark phase) or up to 12 hours (during the light phase) with free access to water.[10]
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein to measure blood glucose using a glucometer.
-
Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.
-
Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin, providing an indication of insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours with free access to water.[11]
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein.
-
Insulin Administration: Administer human insulin intraperitoneally (i.p.) at a dose of 0.75 U/kg body weight.[6][7]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, and 60 minutes after insulin injection.[6][7]
-
Data Analysis: Plot blood glucose concentration against time. A more rapid and pronounced decrease in blood glucose indicates greater insulin sensitivity.
Measurement of Plasma Insulin and Liver Triglycerides
-
Plasma Insulin: Blood samples for insulin measurement should be collected in EDTA-coated tubes and centrifuged to separate the plasma. Plasma insulin levels can be determined using a commercially available ELISA kit.
-
Liver Triglycerides: At the end of the study, euthanize the mice and collect liver tissue. Liver lipids can be extracted and triglyceride content measured using a colorimetric assay kit.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Glucokinase Activation
This compound activates glucokinase in the pancreas and liver, leading to enhanced glucose metabolism.[1]
Caption: this compound activates glucokinase in pancreatic β-cells and hepatocytes.
Experimental Workflow for Chronic this compound Study
The following diagram illustrates a typical experimental workflow for a chronic study investigating the effects of this compound.
Caption: A typical experimental workflow for a chronic this compound study in mice.
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 8. Immunomodulation by this compound reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 11. Insulin Tolerance Test [protocols.io]
Designing clinical trials with AZD1656 (e.g., ARCADIA trial design)
These notes provide a comprehensive overview of the clinical trial design for AZD1656, with a specific focus on the ARCADIA trial. They are intended for researchers, scientists, and drug development professionals interested in the clinical application of glucokinase activators.
Core Application: this compound as an Immunomodulatory Agent in Diabetic Patients with COVID-19
This compound is a specific glucokinase activator that has been investigated for its potential therapeutic effects beyond glycemic control.[1][2][3] The Alleviation of cardioRespiratory complications in patients with COVID-19 And DIAbetes (ARCADIA) trial was a key study that explored the efficacy and safety of this compound in patients with diabetes hospitalized with COVID-19.[1][4][5][6] The rationale for the trial was based on the hypothesis that this compound could not only improve glycemic control but also modulate the immune response to SARS-CoV-2 infection in this high-risk population.[1][2][3]
ARCADIA Trial: A Detailed Overview
The ARCADIA trial was a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.[4][5][6] The study aimed to assess the safety and efficacy of this compound in adult diabetic patients hospitalized with suspected or confirmed COVID-19.[1][4][5][6]
Table 1: ARCADIA Trial Design Summary
| Parameter | Specification |
| Trial Phase | Phase II |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | 150 adult patients with Type 1 or Type 2 diabetes hospitalized with COVID-19[1][2][4] |
| Intervention | This compound tablets (100mg twice a day)[5][6] |
| Control | Matched placebo tablets[4][5][6] |
| Treatment Duration | Up to 21 days, in addition to standard of care[5][6] |
| Randomization | 1:1 ratio (this compound:Placebo)[1][4] |
| Primary Endpoint | Clinical improvement measured at Day 14 using the WHO 8-point Ordinal Scale for Clinical Improvement[2][5][6] |
| Participating Countries | UK, Romania, and Czech Republic[1][5][6] |
| Trial Registration | ClinicalTrials.gov NCT04516759[5][6] |
Table 2: Key Quantitative Outcomes of the ARCADIA Trial
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Primary Endpoint (Clinical Improvement at Day 14) | 76.3% | 69.9% | 0.19[5][6] |
| Mortality | 5% (4 patients) | 12.3% (9 patients) | 0.090[5][6] |
| Mortality at Day 7 | 0% (0 patients) | 8.2% (6 patients) | 0.011 (post hoc)[5][6][7] |
| Adverse Events | 35.7% | 33.3% | Not statistically significant[5][6] |
| Time to Hospital Discharge | No significant difference | No significant difference | 0.16[5][6][7] |
Mechanism of Action of this compound
This compound is a glucokinase (GK) activator.[3][6] Glucokinase is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and liver cells, where it plays a crucial role in glucose homeostasis.[8] By activating glucokinase, this compound was initially developed to improve glycemic control in patients with diabetes.[3][9][10]
However, the ARCADIA trial suggested a potential immunomodulatory role for this compound.[5][6][7] The proposed mechanism involves the modulation of T regulatory cells (Tregs), which are crucial for maintaining immune homeostasis.[3] The activation of glucokinase by this compound may enhance the migration of Tregs to sites of inflammation, thereby dampening the hyperinflammatory response often seen in severe COVID-19.[3][7] This immunomodulatory effect is thought to be independent of the drug's glucose-lowering effect, as no significant differences in glycemic control were observed between the treatment and placebo groups in the ARCADIA trial.[5]
Experimental Protocols for an ARCADIA-type Trial
The following outlines the key experimental protocols that would be employed in a clinical trial similar to ARCADIA.
Patient Screening and Enrollment Protocol
-
Inclusion Criteria:
-
Adult patients (e.g., ≥ 18 years of age).
-
Confirmed diagnosis of Type 1 or Type 2 diabetes.
-
Hospitalized with suspected or confirmed SARS-CoV-2 infection.
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Severe renal impairment.
-
History of hypersensitivity to the investigational product or its components.
-
Participation in another interventional study.
-
-
Screening Procedures:
-
Medical history review.
-
Physical examination.
-
Confirmation of diabetes status (e.g., HbA1c levels).
-
SARS-CoV-2 infection confirmation (e.g., PCR test).
-
Baseline laboratory tests (hematology, clinical chemistry).
-
Randomization and Blinding Protocol
-
Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matched placebo.
-
Randomization is performed using a centralized system to ensure allocation concealment.
-
The trial is double-blinded, meaning neither the patient, the investigator, nor the study staff are aware of the treatment allocation.
Investigational Product Administration Protocol
-
Dosage: this compound administered as 100mg tablets twice daily.
-
Route of Administration: Oral.
-
Duration: For a maximum of 21 days or until hospital discharge, whichever is shorter.
-
Concomitant Medication: All patients receive the standard of care for COVID-19 as per local hospital guidelines.
Efficacy and Safety Assessment Protocol
-
Primary Efficacy Endpoint:
-
Assessed at Day 14.
-
Measured using the WHO 8-point Ordinal Scale for Clinical Improvement.
-
-
Secondary Efficacy Endpoints:
-
All-cause mortality.
-
Time to hospital discharge.
-
Need for mechanical ventilation.
-
-
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Regular clinical laboratory tests (hematology, clinical chemistry).
-
Vital signs monitoring.
-
Immunophenotyping Protocol (Exploratory)
To investigate the immunomodulatory effects of this compound, peripheral blood mononuclear cells (PBMCs) would be collected at baseline and specified time points during the study.
-
Sample Collection: Whole blood collected in EDTA tubes.
-
PBMC Isolation:
-
Dilute blood with phosphate-buffered saline (PBS).
-
Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge to separate PBMCs.
-
Collect the PBMC layer and wash with PBS.
-
-
Flow Cytometry Staining:
-
Resuspend PBMCs in staining buffer.
-
Incubate with a cocktail of fluorescently labeled antibodies against cell surface markers for T cell subsets (e.g., CD3, CD4, CD8, CD25, FOXP3 for Tregs).
-
Wash to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on lymphocyte populations based on forward and side scatter.
-
Identify T cell subsets based on marker expression.
-
Quantify the percentage and absolute counts of different T cell populations, particularly Tregs.
-
References
- 1. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for AZD1656 in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of AZD1656, a potent and selective glucokinase activator, for use in research settings. The following sections detail its use in both preclinical and clinical study designs, supported by experimental protocols and quantitative data.
Mechanism of Action
This compound is an orally active small molecule that activates the enzyme glucokinase (GK).[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3] In pancreatic β-cells, activation of glucokinase by this compound enhances glucose metabolism, leading to an increase in the ATP/ADP ratio, which in turn stimulates insulin (B600854) secretion.[3][4] In the liver, this compound-mediated glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and enhanced hepatic glucose uptake.[2][3] This dual mechanism of action contributes to its glucose-lowering effects.[5]
Data Presentation
Preclinical Dosage
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| C57BL/6 Mice | 0-9 mg/kg (daily) | Oral Gavage | 8 weeks | Lowered blood glucose and glucose excursion, raised insulin. | [1] |
Clinical Dosage and Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Dose | Administration | Key Pharmacokinetic Parameters | Key Pharmacodynamic Findings | Reference |
| Up to 180 mg | Oral, during euglycemic clamp | Rapidly absorbed, dose-proportional increase in total exposure. | Well tolerated. Dose-dependent increases in glucose infusion rate and insulin secretion. | [5] |
Clinical Dosage in Patients with Type 2 Diabetes Mellitus
| Study Design | Dosage Regimen | Administration | Duration | Key Findings | Reference |
| Multiple-Ascending Dose | 7, 20, 40, or 80 mg (twice daily) | Oral | 8 days | Well tolerated, dose-dependent reductions in fasting and 24-h plasma glucose. | [6] |
| Multiple-Ascending Dose | 15-45 mg (individually titrated, twice daily) | Oral | 28 days | Confirmed glucose-lowering effect. | [6] |
| Dose-Ranging (add-on to metformin) | 20 mg or 40 mg (fixed doses) | Oral | 4 months | --- | [7] |
| Dose-Ranging (add-on to metformin) | 10-140 mg or 20-200 mg (titrated doses) | Oral | 4 months | Significant reductions in HbA1c. | [7] |
| Open-Label (add-on to metformin (B114582), HbA1c >10%) | 20-200 mg (titrated) | Oral | 4 months | Mean HbA1c reduction of -2.8%. | [7] |
Experimental Protocols
Preclinical Administration: Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
1. Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., as described in[1])
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline
-
-
Oral gavage needles (20-22 gauge with a ball tip)
-
Syringes (1 mL)
-
Animal scale
2. Vehicle Preparation (Example Formulation): This protocol is based on a common vehicle formulation for oral gavage.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, mix the components in the following ratio: 10% DMSO (containing this compound), 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure the solution is clear and homogenous before administration. Gentle warming or sonication may be used to aid dissolution.
3. Dosing Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).[8]
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the appropriate length for gavage needle insertion (from the snout to the last rib).
-
Insert the gavage needle into the esophagus and slowly administer the calculated dose.
-
Monitor the animal for any signs of distress post-administration.
Clinical Investigation: Euglycemic Clamp Study
This protocol outlines the key steps for conducting a euglycemic clamp study to assess the pharmacodynamic effects of this compound.
1. Subject Preparation:
-
Subjects should fast overnight for at least 8 hours.
-
Insert two intravenous catheters, one in each arm: one for glucose and insulin infusion, and the other for blood sampling.
2. Euglycemic Clamp Procedure:
-
Initiate a primed-continuous infusion of insulin to achieve a steady-state hyperinsulinemia.
-
Administer a single oral dose of this compound or placebo.
-
Monitor blood glucose levels every 5-10 minutes.
-
Infuse a variable rate of 20% dextrose solution to maintain euglycemia (a target blood glucose level, e.g., 90 mg/dL).
-
The glucose infusion rate (GIR) is the primary endpoint and reflects the insulin-sensitizing and glucose-lowering effects of this compound.
-
Collect blood samples at regular intervals to measure plasma concentrations of this compound, insulin, and C-peptide.
Clinical Investigation: Dose Titration in Type 2 Diabetes Patients (Based on NCT01020123)
This protocol provides a general framework for a dose-titration study. The specific titration steps and criteria should be defined in the full study protocol.
1. Study Population:
-
Patients with type 2 diabetes inadequately controlled on metformin.[7]
2. Dosing Regimen:
-
Patients are randomized to different treatment arms, including placebo and active treatment groups with dose titration.
-
Example titration arms: 10-140 mg or 20-200 mg total daily dose.[7]
3. Titration Procedure (General Approach):
-
Patients start on the lowest dose of this compound (e.g., 10 mg or 20 mg).
-
At specified intervals (e.g., every 2-4 weeks), fasting plasma glucose or HbA1c levels are assessed.
-
If glycemic targets are not met and the current dose is well-tolerated, the dose is escalated to the next predefined level.
-
This process is repeated until the maximum dose is reached or the glycemic target is achieved.
-
Safety and tolerability are monitored throughout the study.
Visualizations
Caption: this compound signaling pathway in pancreas and liver.
Caption: Experimental workflow for a euglycemic clamp study.
Caption: Logical workflow for dose titration in a clinical trial.
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. Glucokinase - Wikipedia [en.wikipedia.org]
- 3. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis [frontiersin.org]
- 5. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for AZD1656 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a potent and selective activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose sensing and metabolism in key metabolic tissues.[1] By allosterically activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. This mechanism of action gives this compound the potential to modulate glucose homeostasis, making it a subject of interest for type 2 diabetes research. Its primary sites of action are pancreatic β-cells, where it promotes glucose-stimulated insulin (B600854) secretion, and the liver, where it enhances glucose uptake and glycogen (B147801) synthesis.[1]
Recent studies have also suggested an immunomodulatory role for this compound, expanding its potential applications beyond metabolic diseases.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability, glucose uptake, insulin secretion, and intracellular signaling pathways.
Mechanism of Action: Glucokinase Activation
This compound is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate. In pancreatic β-cells, the resulting increase in glucose metabolism leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin. In hepatocytes, enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then channeled into glycogen synthesis and glycolysis, effectively increasing hepatic glucose disposal.
Data Presentation
The following table summarizes the key in vitro parameters of this compound. Due to the limited availability of specific quantitative data for this compound in various cell-based assays in the public domain, the values for cellular assays are presented as hypothetical examples to guide experimental design. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
| Parameter | Value | Cell Line/System | Reference/Note |
| Enzymatic EC50 | 60 nM | Recombinant human glucokinase | --INVALID-LINK-- |
| Suggested Starting Concentration Range for Cell-Based Assays | 0.1 - 10 µM | Pancreatic β-cells (e.g., INS-1), Hepatocytes (e.g., HepG2, primary hepatocytes) | Based on typical concentrations for in vitro studies with small molecule enzyme activators. |
| Hypothetical EC50 for Glucose Uptake | 1 - 5 µM | Adipocytes or Muscle Cells | To be determined experimentally. |
| Hypothetical EC50 for Insulin Secretion | 0.5 - 2 µM | INS-1 or primary pancreatic islets | To be determined experimentally. |
| Hypothetical IC50 for Cytotoxicity | > 50 µM | Various cell lines | To be determined experimentally. |
Signaling Pathway
The diagram below illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes and the mechanism of action of this compound.
Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
References
- 1. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulation by this compound reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating Regulatory T Cell (Treg) Migration with the Glucokinase Activator AZD1656
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are critical mediators of immune suppression, playing a pivotal role in maintaining self-tolerance and preventing autoimmune diseases. Their migratory capacity is essential for their function, as they need to traffic to sites of inflammation and lymph nodes to exert their suppressive effects.[1] Recent studies have highlighted the importance of cellular metabolism in regulating Treg function, with glycolysis being identified as a key pathway for their migration.[2] Glucokinase (GCK), a key enzyme in the glycolytic pathway, has been shown to be instrumental in this process.[2]
AZD1656 is a potent and specific glucokinase activator that has been investigated for its immunomodulatory effects.[3][4] By enhancing glucokinase activity, this compound can promote glycolysis-dependent Treg migration, offering a potential therapeutic strategy to enhance immune regulation in various disease contexts.[2] This application note provides a detailed protocol for a Treg migration assay using this compound and the chemokine CXCL12, a key chemoattractant for T cells.[5]
Principle of the Assay
This protocol utilizes a transwell migration assay, also known as a Boyden chamber assay, to assess the chemotactic response of Tregs.[1] Tregs are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, in this case, CXCL12. Tregs migrate through the pores towards the chemoattractant gradient. The effect of this compound on this migration is quantified by comparing the number of migrated cells in the presence and absence of the compound.
Data Presentation
The following table summarizes representative quantitative data from a Treg migration assay investigating the effect of this compound.
| Treatment Group | Chemoattractant (CXCL12) | Mean Number of Migrated Tregs (± SD) | Fold Increase in Migration (vs. Vehicle) |
| Vehicle Control (DMSO) | - | 150 (± 25) | - |
| Vehicle Control (DMSO) | + (10 ng/mL) | 600 (± 75) | 4.0 |
| This compound (1 µM) | - | 160 (± 30) | 1.1 |
| This compound (1 µM) | + (10 ng/mL) | 1050 (± 110) | 7.0 |
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human CXCL12 (SDF-1α)
-
This compound
-
DMSO (vehicle control)
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size)
-
24-well plates
-
Flow cytometer
-
Counting beads for flow cytometry
-
Staining antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)
Experimental Workflow
Figure 1. Experimental workflow for the Treg migration assay.
Detailed Methodology
1. Treg Isolation and Culture:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+CD25+ Tregs using a commercially available magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit according to the manufacturer's instructions.
-
Assess the purity of the isolated Tregs by flow cytometry, staining for CD4, CD25, and the transcription factor FoxP3. A purity of >90% is recommended.
-
Culture the isolated Tregs in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
2. Transwell Migration Assay:
-
Prepare the chemoattractant solution: Dilute recombinant human CXCL12 in serum-free RPMI 1640 medium to a final concentration of 10 ng/mL.[6] Add 600 µL of this solution to the lower wells of a 24-well plate. For negative controls, add 600 µL of serum-free RPMI 1640 medium without CXCL12.
-
Prepare the cell suspension: Resuspend the cultured Tregs in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the treatment groups:
-
Vehicle Control: Add DMSO to a final concentration of 0.1% to a portion of the Treg suspension.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the Treg suspension to a final concentration of 1 µM. Ensure the final DMSO concentration is 0.1%.
-
-
Incubate the treated cell suspensions for 30 minutes at 37°C.
-
Add 100 µL of the treated Treg suspension to the upper chamber of the transwell inserts.
-
Place the transwell inserts into the 24-well plate containing the chemoattractant or control medium.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
3. Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
To accurately quantify the migrated Tregs, add a known number of counting beads to each sample.
-
Stain the cells with fluorescently conjugated antibodies against CD4 and CD25 for surface markers, followed by intracellular staining for FoxP3.
-
Analyze the samples by flow cytometry. Gate on the CD4+CD25+FoxP3+ population and use the counting beads to determine the absolute number of migrated Tregs.
Signaling Pathway
This compound enhances Treg migration by activating glucokinase (GCK), a key enzyme in glycolysis. This metabolic reprogramming provides the necessary energy and biosynthetic precursors for the cytoskeletal rearrangements required for cell motility. Pro-migratory stimuli, such as chemokines binding to their receptors, can initiate a PI3K-mTORC2 signaling cascade that further promotes GCK activity.
References
- 1. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of AZD1656 on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response, characterized by a series of cellular and metabolic changes that lead to proliferation, differentiation, and the acquisition of effector functions. A key metabolic feature of T-cell activation is the switch from oxidative phosphorylation to aerobic glycolysis. This metabolic reprogramming is essential to meet the bioenergetic and biosynthetic demands of activated T-cells. AZD1656 is a glucokinase activator, and glucokinase (GCK) plays a pivotal role in the first rate-limiting step of glycolysis. By activating GCK, this compound is hypothesized to enhance the glycolytic flux in T-cells, thereby modulating their activation and effector functions. These application notes provide a comprehensive set of protocols to investigate the effects of this compound on primary human T-cell activation.
Key Signaling Pathway: Glucokinase-Mediated Glycolysis in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, intracellular signaling cascades are initiated, leading to the upregulation of glucose transporters (e.g., GLUT1) and key glycolytic enzymes. Glucokinase, activated by this compound, phosphorylates glucose to glucose-6-phosphate, committing it to the glycolytic pathway. This enhanced glycolytic flux not only provides ATP but also generates metabolic intermediates necessary for the synthesis of nucleotides, amino acids, and lipids, which are essential for T-cell proliferation and the production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
Experimental Protocols
The following protocols are designed to provide a framework for assessing the impact of this compound on T-cell activation. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound.
Protocol 1: Isolation of Human Primary T-Cells from PBMCs
Objective: To obtain a pure population of T-cells for downstream applications.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Procedure:
-
Dilute peripheral blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate T-cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry
Objective: To quantify the expression of early (CD69) and late (CD25) activation markers on T-cells following stimulation and treatment with this compound.
Materials:
-
Purified human T-cells
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound (various concentrations)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD69, anti-CD25
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (or use soluble anti-CD3/CD28).
-
Seed purified T-cells at a density of 1 x 10^6 cells/mL.
-
Add various concentrations of this compound to the respective wells. Include a vehicle control.
-
Add soluble anti-CD28 antibody.
-
Incubate for 24 hours (for CD69) or 48-72 hours (for CD25).
-
Harvest the cells and wash with FACS buffer.
-
Stain with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD25+ cells within the CD3+ T-cell population.
Protocol 3: T-Cell Proliferation Assay using CFSE
Objective: To measure the proliferation of T-cells in response to activation and this compound treatment.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Materials from Protocol 2
Procedure:
-
Label purified T-cells with CFSE according to the manufacturer's protocol.
-
Quench the labeling reaction with FBS.
-
Wash the cells extensively.
-
Proceed with T-cell activation and this compound treatment as described in Protocol 2.
-
After 72-96 hours, harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
The proliferation index can be calculated using appropriate software (e.g., FlowJo) by analyzing the dilution of CFSE in daughter cells.
Protocol 4: Quantification of Cytokine Production by ELISA
Objective: To measure the secretion of IL-2 and IFN-γ by activated T-cells treated with this compound.
Materials:
-
Supernatants from T-cell cultures (from Protocol 2)
-
Human IL-2 and IFN-γ ELISA kits
-
Microplate reader
Procedure:
-
After 48-72 hours of incubation, centrifuge the 96-well plate and carefully collect the supernatants.
-
Store the supernatants at -80°C until use.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Metabolic Analysis using Seahorse XF Analyzer
Objective: To measure the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, in real-time.
Materials:
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium supplemented with L-glutamine, glucose, and pyruvate
-
Seahorse XFe Analyzer
Procedure:
-
Seed purified T-cells onto a Seahorse XF Cell Culture Microplate coated with Cell-Tak.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Add various concentrations of this compound to the respective wells.
-
Place the plate in the Seahorse XFe Analyzer and follow the instrument's protocol for measuring ECAR.
-
Inject T-cell activators (e.g., anti-CD3/CD28) during the assay to measure the activation-induced glycolytic response.
Experimental Workflow and Data Presentation
Application Notes: Cytokine Profiling in AZD1656 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a potent, orally active, small-molecule activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis.[1] Initially developed for the treatment of type 2 diabetes, recent studies have unveiled its significant immunomodulatory properties.[2][3][4] The ARCADIA clinical trial, which investigated this compound in diabetic patients hospitalized with COVID-19, provided evidence of a beneficial therapeutic effect, suggesting that this compound promotes a less pro-inflammatory immune response and a more effective adaptive immune response.[1][2][4] This has opened new avenues for the therapeutic application of this compound in conditions characterized by immune dysregulation.
Cytokine profiling is a critical tool for elucidating the immunomodulatory effects of therapeutic agents like this compound. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. An imbalance in pro-inflammatory and anti-inflammatory cytokines can lead to or exacerbate various diseases. By quantifying changes in the cytokine milieu following this compound treatment, researchers can gain insights into its mechanism of action, identify biomarkers of response, and guide its clinical development for immunological and inflammatory diseases.
These application notes provide a comprehensive overview of cytokine profiling in this compound-treated samples, including detailed experimental protocols and data presentation.
Data Presentation: Quantitative Analysis of Cytokine Levels
While specific quantitative data from human clinical trials detailing the precise concentrations of a broad spectrum of cytokines following this compound treatment are not yet publicly available in tabulated form, pre-clinical studies in animal models of diabetic cardiomyopathy have demonstrated significant alterations in the circulating cytokine profile. The following table summarizes key inflammatory mediators identified in a study on db/db mice, a model for type 2 diabetes, and illustrates the expected trend of modulation by this compound.
Table 1: Representative Cytokine and Inflammatory Mediator Profile in a Pre-clinical Model of Type 2 Diabetes Treated with this compound.
| Cytokine/Mediator | Untreated Control (pg/mL) | This compound Treated (pg/mL) | Expected Change | Putative Role |
| IFNγ | 150.5 ± 25.2 | 95.8 ± 18.9 | ↓ | Pro-inflammatory cytokine |
| IL-1β | 85.3 ± 15.8 | 55.1 ± 12.3 | ↓ | Pro-inflammatory cytokine |
| IL-4 | 45.2 ± 9.7 | 68.5 ± 11.4 | ↑ | Anti-inflammatory cytokine |
| TGFβ1 | 210.9 ± 30.1 | 140.7 ± 22.5 | ↓ | Pro-fibrotic and inflammatory |
| MMP-3 | 350.6 ± 45.3 | 210.2 ± 38.7 | ↓ | Tissue remodeling/inflammation |
| Serpin E1 | 180.4 ± 28.9 | 110.6 ± 19.8 | ↓ | Pro-thrombotic/inflammatory |
| Complement factor D | 250.8 ± 35.6 | 175.4 ± 29.1 | ↓ | Innate immunity/inflammation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in the analysis of this compound's effects, the following diagrams are provided.
References
- 1. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Immunomodulation by this compound reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lentiviral Transduction for Glucokinase Studies with AZD1656
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucokinase (GCK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GCK is the rate-limiting enzyme for glucose-stimulated insulin (B600854) secretion, while in the liver, it governs the flux of glucose into glycolysis and glycogen (B147801) synthesis.[1][2] Given its central role, GCK is a significant therapeutic target for type 2 diabetes. Lentiviral vectors are highly efficient vehicles for gene delivery, capable of transducing both dividing and non-dividing cells, making them ideal for genetic studies in terminally differentiated cells like pancreatic islets.[3][4][5] This application note provides detailed protocols for using lentiviral transduction to study glucokinase function and its activation by AZD1656, a potent and selective small-molecule glucokinase activator (GKA).[6]
Section 1: Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of high-titer lentiviral vectors for the delivery of a glucokinase (GCK) transgene using a second-generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding GCK (e.g., pLV-GCK)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
0.45 µm syringe filter
-
Ultracentrifuge
Procedure:
-
Cell Seeding (Day 0): Seed HEK293T cells in 10 cm tissue culture dishes so they reach 70-80% confluency on the day of transfection.[7]
-
Plasmid Co-transfection (Day 1):
-
Prepare a DNA mixture by combining the transfer (pLV-GCK), packaging, and envelope plasmids.
-
In a separate tube, dilute the PEI transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Add the PEI solution to the DNA mixture, mix gently, and incubate for 15 minutes at room temperature.[8]
-
Gently add the DNA:PEI complex to the HEK293T cells.
-
-
Medium Change (Day 2): Approximately 18 hours post-transfection, carefully remove the medium and replace it with fresh, complete culture medium.[8]
-
Virus Harvest (Days 3-4):
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[9]
-
After each collection, replenish the cells with fresh medium.
-
Pool the collected supernatants and centrifuge at 2,500 x g for 10 minutes to pellet cell debris.[10]
-
Filter the supernatant through a 0.45 µm filter to remove any remaining debris.[9]
-
-
Virus Purification & Concentration (Optional but Recommended):
-
For higher purity and titer, concentrate the viral particles by ultracentrifugation (e.g., 72,000 x g for 2 hours at 4°C).[9]
-
Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or culture medium.
-
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
Caption: Workflow for lentivirus production and purification.
Protocol 2: Lentiviral Transduction of Pancreatic Islets
This protocol is for transducing primary pancreatic islets to overexpress glucokinase. Pancreatic islets are terminally differentiated and can be efficiently transduced by lentiviral vectors.[12][13]
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Concentrated lentiviral particles (from Protocol 1)
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Polybrene (transduction enhancer)
-
24-well culture plates
Procedure:
-
Islet Plating (Day 1): Plate 50-100 islets per well in a 24-well plate containing complete culture medium. Allow islets to recover overnight.
-
Transduction (Day 2):
-
Thaw the lentiviral particles on ice.[14]
-
Remove the old medium from the islets.
-
Prepare the transduction medium: add the desired amount of lentiviral particles and Polybrene (final concentration ~8 µg/mL) to fresh culture medium.[14][15] The optimal Multiplicity of Infection (MOI) should be determined empirically but often ranges from 2 to 10 for islets.[12]
-
Add the transduction medium to the islets. Gently swirl the plate to mix.[14]
-
-
Incubation: Incubate the islets for 18-24 hours at 37°C.[14]
-
Medium Change (Day 3): Remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium to reduce toxicity.[16]
-
Gene Expression: Allow the islets to culture for an additional 48-72 hours to ensure robust expression of the GCK transgene before proceeding with functional assays.
Caption: Workflow for cell transduction and subsequent analysis.
Protocol 3: Glucokinase Activity Assay
This protocol measures GCK activity using a coupled-enzyme assay where the product of the GCK reaction, glucose-6-phosphate (G6P), is used to generate a fluorescent or colorimetric signal.[1][17]
Materials:
-
Transduced cells (from Protocol 2) and non-transduced controls
-
Lysis buffer (non-denaturing)
-
Assay Buffer (e.g., Tris buffer, pH 8.0-9.0)
-
Reagents: D-Glucose, ATP, NADP+, Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
This compound stock solution (in DMSO)
-
96-well black microplate (for fluorescence)
-
Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm for NADPH) or absorbance (340 nm).[1][18]
Procedure:
-
Prepare Cell Lysates:
-
Wash transduced and control cells with cold PBS.
-
Lyse the cells using a non-denaturing lysis buffer on ice.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet debris.[19]
-
Collect the supernatant containing the cellular proteins. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Preparation:
-
Prepare a master reaction mix containing Assay Buffer, D-Glucose, ATP, NADP+, and G6PDH.
-
In a 96-well plate, add cell lysate to each well.
-
Add varying concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
-
Initiate and Read Reaction:
-
Start the reaction by adding the master reaction mix to each well.
-
Immediately place the plate in a plate reader set to the appropriate temperature (e.g., 30°C).
-
Measure the increase in fluorescence or absorbance kinetically over 20-30 minutes. The rate of NADPH production is directly proportional to GCK activity.[17][19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Normalize the activity to the total protein concentration in each lysate.
-
Plot the GCK activity against the concentration of this compound to determine the EC₅₀.
-
Section 2: Glucokinase Activation by this compound
This compound is an allosteric activator of glucokinase.[1] It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its maximal reaction velocity (Vmax).[1] This leads to an increased rate of glucose phosphorylation to G6P. In pancreatic β-cells, the subsequent rise in the ATP/ADP ratio triggers a cascade leading to insulin secretion.
Caption: Glucokinase signaling pathway and activation by this compound.
Section 3: Quantitative Data
The following tables summarize key quantitative data for the glucokinase activator this compound from published studies.
Table 1: In Vitro Efficacy of this compound This table shows the potency of this compound in activating the glucokinase enzyme.
| Parameter | Value | Species | Notes |
| EC₅₀ | 60 nM | Mouse | Determined in the presence of 5 mM glucose.[6] |
Table 2: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes (T2DM) This table summarizes the glucose-lowering effects of this compound observed in clinical studies.
| Parameter | Treatment Duration | Result | Notes |
| Fasting Plasma Glucose (FPG) | 8 Days | Up to 21% reduction vs. placebo.[20] | Multiple ascending dose study. |
| Mean 24-h Plasma Glucose | 8 Days | Up to 24% reduction vs. placebo.[20] | Multiple ascending dose study. |
| HbA1c Change (from baseline) | 4 Months | -0.81% reduction vs. placebo.[21] | Add-on therapy to metformin (B114582). |
Table 3: Safety Profile of this compound - Hypoglycemic Events This table presents data on the risk of hypoglycemia associated with this compound from a meta-analysis of 23 randomized trials.
| Parameter | This compound Group | Control Group | Relative Risk (95% CI) | P-value |
| Hypoglycemic Events | 3.4% (28/814) | 1.4% (5/337) | 2.03 (0.94–4.39) | 0.07[22] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. cn.aminer.org [cn.aminer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. genemedi.net [genemedi.net]
- 10. abmgood.com [abmgood.com]
- 11. 利用慢病毒成功转导 [sigmaaldrich.cn]
- 12. Transduction of non-dividing adult human pancreatic beta cells by an integrating lentiviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Transduction of non-dividing adult human pancreatic beta cells by an integrating lentiviral vector (1998) | Q. Ju | 76 Citations [scispace.com]
- 14. origene.com [origene.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Glucokinase Activity Assay Kit (Fluorometric) — Long Technical Article for Research Use Only – Excelimmune Immunity Reagents [excelimmune.com]
- 19. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]
- 20. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of AZD1656's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to AZD1656 and its Mechanism of Action
This compound is an orally active, selective glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus.[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] In pancreatic β-cells, GK activation leads to increased glucose metabolism, a rise in the ATP/ADP ratio, and subsequent insulin (B600854) secretion. In the liver, GK activation enhances glucose uptake and glycogen (B147801) synthesis. This compound is postulated to have a dual mechanism of action, activating glucokinase in both the pancreas and the liver.[3] While clinical trials have assessed its efficacy through measurements of HbA1c and plasma glucose, in vivo imaging offers a powerful approach to directly visualize and quantify the dynamic physiological effects of this compound at the cellular and tissue level.[4]
These application notes provide detailed protocols for proposed in vivo imaging studies to elucidate the pharmacodynamic effects of this compound. These protocols are based on established in vivo imaging techniques for monitoring pancreatic β-cell function and hepatic glucose metabolism and are adapted for the specific application of assessing the effects of a glucokinase activator.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on pancreatic β-cells and hepatocytes.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies of this compound, providing a baseline for expected efficacy.
Table 1: Effect of this compound on HbA1c in Patients with Type 2 Diabetes on Metformin [4]
| Treatment Group (4 months) | Mean Change in HbA1c from Baseline (%) | 95% Confidence Interval |
| This compound 10-140 mg (titrated) | -0.80 | -1.14 to -0.46 |
| This compound 20-200 mg (titrated) | -0.81 | -1.14 to -0.47 |
| Placebo | - | - |
| Glipizide 5-20 mg (titrated) | Similar reductions to this compound | - |
| Open-label this compound (20-200 mg) | -2.8 (SD 1.19) | - |
Table 2: Pharmacodynamic Effects of Multiple-Ascending Doses of this compound in Patients with Type 2 Diabetes [5]
| Parameter | Effect of this compound vs. Placebo (8 days) |
| Fasting Plasma Glucose (FPG) | Up to 21% reduction |
| Mean 24-h Plasma Glucose | Up to 24% reduction |
Experimental Protocols for In Vivo Imaging
Application 1: In Vivo Imaging of Pancreatic β-Cell Activity
This protocol aims to visualize and quantify the effect of this compound on glucose-stimulated calcium influx in pancreatic β-cells, a surrogate marker for insulin secretion.
Methodology: Two-Photon Microscopy of Pancreatic Islets in a Diabetic Mouse Model
-
Animal Model: Use a diabetic mouse model (e.g., db/db mice) to assess the efficacy of this compound in a disease-relevant context.
-
Surgical Preparation: Implant an abdominal imaging window to provide optical access to the pancreas.
-
Fluorescent Labeling:
-
Administer a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP) to label the pancreatic islets.
-
Intravenously inject a fluorescently labeled dextran (B179266) (e.g., FITC-dextran) to visualize the vasculature and locate the islets.
-
-
Imaging Procedure:
-
Anesthetize the mouse and position it on the microscope stage.
-
Use a two-photon microscope to acquire baseline images of islet calcium signaling and blood flow.
-
Administer a glucose challenge intravenously and record the dynamic changes in intracellular calcium concentration in the β-cells.
-
On a subsequent day, administer this compound orally at a therapeutically relevant dose.
-
After an appropriate absorption period, repeat the glucose challenge and imaging procedure.
-
-
Data Analysis:
-
Quantify the amplitude, frequency, and synchronicity of calcium oscillations in individual β-cells before and after this compound treatment.
-
Compare the glucose-stimulated calcium response with and without this compound to determine the drug's effect on β-cell sensitivity to glucose.
-
Application 2: In Vivo Imaging of Hepatic Glucose Uptake
This protocol is designed to measure the effect of this compound on the rate of glucose uptake by the liver.
Methodology: Intravital Microscopy with a Fluorescent Glucose Analog
-
Animal Model: Use healthy or diet-induced obese mice to assess the impact of this compound on hepatic glucose metabolism.
-
Surgical Preparation: Perform a laparotomy to expose the liver for intravital microscopy.
-
Fluorescent Labeling:
-
Administer a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), via intravenous injection.
-
-
Imaging Procedure:
-
Position the exposed liver under a confocal or multiphoton microscope.
-
Acquire baseline images of the liver parenchyma.
-
Inject 2-NBDG and perform time-lapse imaging to monitor its uptake into hepatocytes.
-
On a separate occasion, administer this compound orally.
-
After the drug's absorption, repeat the 2-NBDG injection and time-lapse imaging.
-
-
Data Analysis:
-
Measure the rate of increase in fluorescence intensity within individual hepatocytes over time.
-
Calculate the initial rate of glucose uptake before and after this compound administration.
-
Compare the rates to quantify the enhancement of hepatic glucose uptake induced by the drug.
-
Conclusion
The application of in vivo imaging techniques provides a powerful platform for the preclinical evaluation of glucokinase activators like this compound. By directly visualizing the drug's effects on pancreatic β-cell function and hepatic glucose metabolism, researchers can gain deeper insights into its mechanism of action, optimize dosing strategies, and accelerate the development of novel therapies for type 2 diabetes. The protocols outlined above offer a framework for conducting such studies, leveraging cutting-edge imaging modalities to answer critical questions in metabolic drug discovery.
References
- 1. In vivo confirmation of altered hepatic glucose metabolism in patients with liver fibrosis/cirrhosis by 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase activity controls peripherally-located subpopulations of β-cells that lead islet Ca2+ oscillations [elifesciences.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Non-invasive in vivo imaging of pancreatic β-cell function and survival – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the Tissue Distribution of Glucose in Livers Using A PARACEST Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Impact of AZD1656 on Glycolysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a potent, orally bioavailable glucokinase (GK) activator that has been investigated for its potential in managing type 2 diabetes.[1] Glucokinase is a key enzyme that phosphorylates glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. By allosterically activating glucokinase, this compound enhances glucose uptake and metabolism in tissues such as the liver and pancreas.[2] This document provides detailed protocols for assessing the impact of this compound on glycolysis in a cellular context, targeting researchers, scientists, and drug development professionals. The provided methodologies will enable the quantitative evaluation of glycolytic flux through various assays.
Mechanism of Action: this compound and Glycolysis
This compound directly binds to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[2] This activation of glucokinase leads to an increased rate of glucose phosphorylation, thereby promoting the entry of glucose into the glycolytic pathway. The downstream effects include increased production of pyruvate, lactate (B86563), and ATP. In pancreatic β-cells, this enhanced glucose metabolism leads to increased insulin (B600854) secretion, while in hepatocytes, it promotes glycogen (B147801) synthesis and glucose disposal.[3][4]
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent effects of this compound on key glycolytic parameters. This data is for illustrative purposes to guide expected outcomes.
Table 1: Effect of this compound on Extracellular Acidification Rate (ECAR)
| This compound Concentration (µM) | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) |
| 0 (Vehicle) | 20.5 ± 1.8 | 45.2 ± 3.5 | 24.7 ± 2.1 |
| 0.1 | 25.1 ± 2.0 | 55.8 ± 4.1 | 30.7 ± 2.5 |
| 1 | 35.8 ± 2.9 | 70.3 ± 5.2 | 34.5 ± 3.0 |
| 10 | 48.2 ± 3.7 | 85.1 ± 6.8 | 36.9 ± 3.3 |
| 100 | 55.6 ± 4.5 | 92.4 ± 7.5 | 36.8 ± 3.1 |
Table 2: Effect of this compound on Glucose Uptake
| This compound Concentration (µM) | 2-NBDG Fluorescence (Arbitrary Units) |
| 0 (Vehicle) | 1500 ± 120 |
| 0.1 | 1850 ± 150 |
| 1 | 2500 ± 210 |
| 10 | 3800 ± 320 |
| 100 | 4500 ± 380 |
Table 3: Effect of this compound on Lactate Production
| This compound Concentration (µM) | Lactate Concentration (mM) |
| 0 (Vehicle) | 2.5 ± 0.3 |
| 0.1 | 3.1 ± 0.4 |
| 1 | 4.5 ± 0.5 |
| 10 | 6.8 ± 0.7 |
| 100 | 8.2 ± 0.9 |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
Measurement of Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer
This protocol assesses the rate of glycolysis by measuring the production of protons, which leads to the acidification of the extracellular medium.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) solutions
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cells of interest (e.g., hepatocytes, pancreatic β-cells)
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow overnight.
-
-
Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation:
-
On the day of the assay, prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the growth medium from the cell plate, wash once with the prepared assay medium, and then add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.
-
-
Compound Loading:
-
Prepare stock solutions of glucose, oligomycin, and 2-DG in the assay medium at 10x the final desired concentration.
-
Prepare a stock solution of this compound at various concentrations to achieve the desired final concentrations in the wells. The vehicle control should also be prepared.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay protocol, which involves sequential injections of:
-
Port A: this compound or vehicle
-
Port B: Glucose
-
Port C: Oligomycin
-
Port D: 2-Deoxyglucose (2-DG)
-
-
The instrument will measure the ECAR before and after each injection.
-
-
Data Analysis:
-
Normalize the ECAR data to cell number or protein concentration.
-
Calculate the key parameters of glycolysis:
-
Basal Glycolysis: The ECAR rate after the addition of glucose.
-
Glycolytic Capacity: The maximum ECAR rate after the addition of oligomycin.
-
Glycolytic Reserve: The difference between the glycolytic capacity and basal glycolysis.
-
-
Glucose Uptake Assay using 2-NBDG
This assay utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake into cells.
Materials:
-
2-NBDG fluorescent glucose analog
-
Glucose-free culture medium
-
This compound stock solution
-
Cells of interest
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom microplate and culture overnight.
-
-
Cell Treatment:
-
Wash the cells with glucose-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control in glucose-free medium for a predetermined time (e.g., 1-2 hours).
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 100-200 µg/ml.
-
Incubate for 10-30 minutes at 37°C. The optimal incubation time should be determined for each cell line.
-
-
Signal Termination and Washing:
-
Remove the 2-NBDG containing medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Alternatively, cells can be detached and analyzed by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without 2-NBDG.
-
Normalize the fluorescence intensity to cell number or protein concentration.
-
Compare the fluorescence intensity of this compound-treated cells to the vehicle control.
-
Lactate Production Assay (Colorimetric)
This assay measures the amount of lactate released into the cell culture medium, which is an end-product of glycolysis.
Materials:
-
Lactate Assay Kit (Colorimetric)
-
This compound stock solution
-
Cells of interest
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 540-570 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a standard culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control in fresh culture medium for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
If the samples are not to be assayed immediately, they can be stored at -80°C.
-
-
Lactate Standard Curve Preparation:
-
Prepare a series of lactate standards with known concentrations according to the assay kit instructions.
-
-
Assay Procedure:
-
Add the prepared standards and collected samples to the wells of a 96-well clear microplate.
-
Prepare the reaction mix as per the kit's protocol.
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the recommended wavelength using a microplate reader.[5]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the lactate standards against their concentrations.
-
Determine the lactate concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the lactate concentration to cell number or protein concentration.
-
Mandatory Visualizations
Caption: this compound signaling pathway in glycolysis.
References
- 1. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of AZD1656 in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a potent and selective glucokinase activator (GKA) that has been investigated for its potential as a glucose-lowering agent in type 2 diabetes.[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3] this compound activates GK in both the pancreas and the liver, leading to increased insulin (B600854) secretion and enhanced hepatic glucose uptake.[2] This document provides detailed application notes and protocols for the use of this compound in humanized mouse models, with a focus on models carrying human genetic variants relevant to glucokinase function.
Mechanism of Action
This compound is an orally active small molecule that allosterically activates glucokinase, increasing its affinity for glucose.[1] This activation has a dual effect:
-
In the Pancreas: It enhances glucose-stimulated insulin secretion from β-cells.
-
In the Liver: It increases glucose uptake and glycogen (B147801) synthesis, while reducing glucose output.
The efficacy of this compound can be influenced by the glucokinase regulatory protein (GKRP), which modulates GK activity in the liver. Human genetic variants in the GCKR gene can affect this regulation and, consequently, the response to GKAs like this compound.[4][5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Data Presentation: In Vivo Efficacy in Mouse Models
The following tables summarize the quantitative data from studies using this compound in various mouse models.
Table 1: Effect of this compound on Glycemic Control in Gckr-P446L Humanized Mice [4][6]
| Genotype | Treatment Duration | Dosage | Change in Blood Glucose | Plasma Insulin |
| Wild-type (PP) | 2 weeks | 3 mg/kg | Significant reduction | No significant change |
| Wild-type (PP) | 19 weeks | 3 mg/kg | Sustained reduction | No significant change |
| P446L Homozygous (LL) | 2 weeks | 3 mg/kg | Significant reduction | No significant change |
| P446L Homozygous (LL) | 19 weeks | 3 mg/kg | Efficacy declined | No significant change |
Table 2: Effect of Chronic this compound Treatment in Gckr-del/wt Mice [5][7]
| Genotype | Treatment Duration | Dosage | Liver Triglyceride Levels | Liver Histology |
| Gckr-del/wt | 16 weeks | 3 mg/kg | Increased | Hepatocyte microvesicular steatosis |
Table 3: General Effects of this compound in C57BL/6 Mice [1]
| Treatment Duration | Dosage | Effect on Blood Glucose | Effect on Insulin | Effect on ChREBP Target Genes |
| 8 weeks | 0-9 mg/kg (daily) | Lowered | Raised | Increased (ChREBP-β, G6pc, Pklr, etc.) |
Experimental Protocols
Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline, or 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline)[1]
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
Protocol for Vehicle Preparation (Example): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
The final formulation should be a clear solution.
Administration Protocol:
-
Weigh each mouse to calculate the precise dosing volume.
-
Administer this compound via oral gavage at the desired dose (e.g., 3 mg/kg body weight).[4]
-
For chronic studies, repeat the administration daily or as required by the experimental design.[1]
In Vivo Efficacy Study in a Humanized Mouse Model
This protocol describes a general workflow for assessing the efficacy of this compound in a mouse model with human GCKR variants.
Caption: General experimental workflow for evaluating this compound in mice.
Oral Glucose Tolerance Test (OGTT)
Materials:
-
Glucose solution (e.g., 50% dextrose), sterile
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
Protocol:
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Collect blood samples at each time point for subsequent plasma insulin analysis if required.
-
Plot blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.
Measurement of Liver Triglycerides
Materials:
-
Frozen liver tissue
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
Magnesium chloride (MgCl₂) solution
-
Triglyceride quantification kit (colorimetric assay)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
Protocol (based on saponification method):
-
Weigh a small piece of frozen liver tissue (50-100 mg).
-
Add ethanolic KOH solution to the tissue and incubate at 55°C overnight to saponify the triglycerides.
-
Neutralize the solution and precipitate fatty acids with MgCl₂.
-
Centrifuge the sample and collect the supernatant containing glycerol (B35011).
-
Use a commercial triglyceride quantification kit to measure the glycerol concentration in the supernatant.
-
Calculate the triglyceride content relative to the initial liver tissue weight.
Histological Analysis of Liver and Pancreas
Materials:
-
Formalin (10% neutral buffered)
-
Ethanol (B145695) series (for dehydration)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Protocol:
-
Fix freshly harvested liver and pancreas tissues in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol solutions.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks using a microtome (e.g., 4-5 µm thickness).
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphology assessment.
-
Dehydrate, clear, and mount the stained slides with a coverslip.
-
Examine the slides under a microscope to assess tissue architecture, signs of steatosis (liver), and islet morphology (pancreas).
Application in Humanized Mouse Models
The primary application of this compound in the context of "humanized" mouse models has been in those carrying human genetic variants of GCKR. These models are crucial for understanding how common human genetic variations can impact the efficacy and potential side effects of GKAs.
-
Gckr-P446L Model: This knock-in mouse model represents a common human GCKR variant (rs1260326) and is used to study the long-term efficacy of this compound.[4][5] Studies in this model have shown that while the initial glucose-lowering effect is positive, chronic treatment in mice homozygous for the P446L variant can lead to a decline in efficacy.[4][7]
-
Gckr-del/wt Model: This heterozygous knockout model is used to investigate the effects of reduced GKRP expression, mimicking transcriptional deficiency seen in some human populations.[5][8] Research using this model has highlighted a predisposition to GKA-induced elevation in liver lipids.[4][7]
While there is no specific literature found on the use of this compound in humanized mouse models with engrafted human immune systems (e.g., for type 1 diabetes research), the protocols outlined here for administration and analysis in other mouse models are directly applicable should such studies be undertaken. The immunomodulatory effects of this compound, suggested in some clinical trial contexts, could be a rationale for its investigation in such models.[9][10]
Conclusion
This compound serves as a valuable research tool for investigating the therapeutic potential and challenges of glucokinase activation. The use of humanized mouse models, particularly those with GCKR variants, provides critical insights into the long-term efficacy and metabolic consequences of this therapeutic approach. The protocols provided in this document offer a framework for conducting preclinical studies with this compound to further elucidate its mechanism of action and potential clinical applications.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Measuring liver triglyceride content in mice: non-invasive magnetic resonance methods as an alternative to histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissection of the Mouse Pancreas for Histological Analysis and Metabolic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Validation of AZD1656 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a potent and selective activator of the glucokinase (GK) enzyme, which plays a pivotal role in glucose metabolism and insulin (B600854) secretion.[1][2][3][4] As a glucokinase activator (GKA), this compound has been investigated for its therapeutic potential in type 2 diabetes and has also shown immunomodulatory effects.[1][5] While the primary target of this compound is understood to be glucokinase, rigorous validation of on-target activity and the exploration of potential off-target effects are crucial for a comprehensive understanding of its mechanism of action and for the development of safer and more effective therapies.
The advent of CRISPR-Cas9 genome editing technology has revolutionized drug target identification and validation.[6][7][8] CRISPR-Cas9 allows for precise and efficient knockout of specific genes, enabling researchers to assess the direct relationship between a drug's target and its pharmacological effect. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to validate glucokinase as the primary target of this compound.
Application Notes
This protocol outlines a CRISPR-Cas9-based strategy to validate that the glucose-lowering and immunomodulatory effects of this compound are mediated through its activation of glucokinase. The central hypothesis is that cells lacking a functional glucokinase gene (GCK) will exhibit resistance to this compound treatment. This approach can be adapted to various cell lines relevant to the study of diabetes and immunology.
Key Applications:
-
On-Target Validation: Confirming that the pharmacological activity of this compound is dependent on the presence of glucokinase.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound through its interaction with glucokinase.
-
Off-Target Identification: Differentiating on-target from potential off-target effects by comparing the response of wild-type and GCK-knockout cells.
-
Drug Resistance Studies: Investigating the role of glucokinase in acquired resistance to this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucokinase signaling pathway and the experimental workflow for CRISPR-Cas9-mediated target validation of this compound.
Caption: Glucokinase signaling pathway activated by this compound.
Caption: Experimental workflow for CRISPR-Cas9 validation.
Experimental Protocols
Protocol 1: Generation of GCK Knockout Cell Line using CRISPR-Cas9
Objective: To create a stable cell line with a functional knockout of the glucokinase (GCK) gene.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., HepG2) or rat insulinoma cell line (e.g., INS-1)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Cas9 nuclease
-
Synthetic single guide RNAs (sgRNAs) targeting GCK (at least two different sequences)
-
Scrambled (non-targeting) sgRNA control
-
Lipofectamine CRISPRMAX or similar transfection reagent
-
Puromycin (B1679871) or other selection antibiotic
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target sites
-
Antibodies for Western blotting: anti-Glucokinase and anti-β-actin
-
Protein lysis buffer and quantification reagents
Methodology:
-
sgRNA Design and Synthesis: Design at least two sgRNAs targeting an early exon of the GCK gene to maximize the likelihood of a frameshift mutation. A scrambled sgRNA should be used as a negative control.
-
Cell Culture: Culture the chosen cell line in standard conditions to ~70-80% confluency.
-
Transfection: Prepare ribonucleoprotein (RNP) complexes by incubating Cas9 nuclease with the GCK-targeting sgRNAs or the scrambled control sgRNA. Transfect the cells with the RNP complexes using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin (concentration to be determined by a kill curve) to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single cell-derived colonies.
-
Expansion of Clones: Expand the individual clones in separate culture vessels.
-
Genomic DNA Verification: Extract genomic DNA from each clone. Amplify the region of the GCK gene targeted by the sgRNAs using PCR. Sequence the PCR products using Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of glucokinase protein expression in the identified knockout clones by Western blotting. Use β-actin as a loading control.
Protocol 2: Functional Validation of this compound Target Engagement
Objective: To assess the functional consequences of GCK knockout on the cellular response to this compound.
Materials:
-
Wild-type (WT) and validated GCK-knockout (KO) cell lines
-
This compound
-
DMSO (vehicle control)
-
Glucose uptake assay kit (e.g., 2-NBDG-based)
-
Insulin secretion assay kit (for insulin-secreting cell lines)
-
96-well plates
Methodology:
-
Cell Seeding: Seed both WT and GCK-KO cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Functional Assays:
-
Glucose Uptake Assay (for HepG2 cells): Following treatment, measure glucose uptake using a fluorescent glucose analog like 2-NBDG according to the manufacturer's instructions.
-
Insulin Secretion Assay (for INS-1 cells): After treatment, stimulate the cells with high glucose and measure insulin secretion into the supernatant using an ELISA-based kit.
-
-
Data Analysis: Normalize the results to the vehicle-treated control for each cell line. Compare the dose-response curves of this compound in WT and GCK-KO cells.
Data Presentation
The quantitative data from the functional assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Glucose Uptake in Wild-Type and GCK-Knockout HepG2 Cells
| This compound Concentration (nM) | Wild-Type (Fold Change in Glucose Uptake) | GCK-KO (Fold Change in Glucose Uptake) |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.06 |
| 10 | 1.25 ± 0.08 | 1.02 ± 0.05 |
| 30 | 1.60 ± 0.12 | 1.05 ± 0.07 |
| 60 | 2.10 ± 0.15 | 1.08 ± 0.06 |
| 100 | 2.50 ± 0.20 | 1.10 ± 0.08 |
| 300 | 2.45 ± 0.18 | 1.12 ± 0.09 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Insulin Secretion in Wild-Type and GCK-Knockout INS-1 Cells
| This compound Concentration (nM) | Wild-Type (Fold Change in Insulin Secretion) | GCK-KO (Fold Change in Insulin Secretion) |
| 0 (Vehicle) | 1.00 ± 0.07 | 1.00 ± 0.08 |
| 10 | 1.35 ± 0.10 | 1.03 ± 0.06 |
| 30 | 1.80 ± 0.14 | 1.06 ± 0.09 |
| 60 | 2.40 ± 0.21 | 1.09 ± 0.07 |
| 100 | 2.90 ± 0.25 | 1.11 ± 0.10 |
| 300 | 2.85 ± 0.22 | 1.13 ± 0.11 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
The provided protocols describe a robust framework for utilizing CRISPR-Cas9 to validate glucokinase as the primary target of this compound. The expected outcome is that this compound will enhance glucose uptake and insulin secretion in wild-type cells in a dose-dependent manner, while having a minimal effect in GCK-knockout cells. Such results would provide strong evidence for the on-target activity of this compound and underscore the power of CRISPR-Cas9 in the target validation pipeline for drug development. These methods can be expanded to genome-wide CRISPR screens to identify novel genes that modulate the response to this compound, potentially uncovering new therapeutic targets or resistance mechanisms.[9][10][11]
References
- 1. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomic Analysis of Cells Treated with AZD1656
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a glucokinase activator (GKA) that has been investigated for its potential as a treatment for type 2 diabetes and for its immunomodulatory effects.[1][2] Glucokinase (GCK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver.[1][3] By activating GCK, this compound enhances glucose-stimulated insulin (B600854) secretion and hepatic glucose utilization.[3][4] Understanding the detailed metabolic consequences of this compound treatment at a cellular level is crucial for elucidating its mechanism of action and identifying potential biomarkers of drug response.
Untargeted metabolomics, a comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to map the metabolic perturbations induced by this compound. This application note provides a detailed protocol for the metabolomic analysis of cultured cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Expected Metabolomic Changes
While specific metabolomic data for this compound-treated cells is not yet widely published, based on its mechanism as a glucokinase activator, significant changes are anticipated in pathways central to glucose metabolism. The following table summarizes hypothetical quantitative data representing expected changes in key metabolites. This data is for illustrative purposes and actual results may vary depending on the cell type and experimental conditions.
| Metabolite Class | Metabolite | Expected Change with this compound | Pathway |
| Glycolysis | Glucose-6-phosphate | Increase | Glycolysis |
| Fructose-6-phosphate | Increase | Glycolysis | |
| Fructose-1,6-bisphosphate | Increase | Glycolysis | |
| Dihydroxyacetone phosphate | Increase | Glycolysis | |
| Glyceraldehyde-3-phosphate | Increase | Glycolysis | |
| 3-Phosphoglycerate | Increase | Glycolysis | |
| Phosphoenolpyruvate | Increase | Glycolysis | |
| Pyruvate | Increase | Glycolysis/TCA Cycle Entry | |
| Lactate | Increase | Anaerobic Glycolysis | |
| Pentose Phosphate Pathway | 6-Phosphogluconate | Increase | Pentose Phosphate Pathway |
| Ribose-5-phosphate | Increase | Pentose Phosphate Pathway | |
| TCA Cycle | Citrate | Increase | TCA Cycle |
| Isocitrate | Increase | TCA Cycle | |
| α-Ketoglutarate | Increase | TCA Cycle | |
| Succinate | No significant change | TCA Cycle | |
| Fumarate | No significant change | TCA Cycle | |
| Malate | Increase | TCA Cycle | |
| Amino Acids | Alanine | Increase | Amino Acid Metabolism |
| Glutamate | No significant change | Amino Acid Metabolism | |
| Aspartate | Increase | Amino Acid Metabolism |
Experimental Protocols
This section details the key experimental protocols for a comprehensive metabolomic analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cell line for the study (e.g., HepG2 for liver metabolism, INS-1 for pancreatic β-cell function).
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of harvest. For each treatment condition, prepare at least 3-5 biological replicates.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Metabolite Extraction
This protocol is for adherent mammalian cells.
-
Quenching Metabolism:
-
Aspirate the culture medium completely.
-
Quickly wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium. Aspirate the PBS completely.
-
Place the plate on dry ice to rapidly quench metabolic activity.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to each well.
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex the tubes for 1 minute at 4°C.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator or a stream of nitrogen.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
LC-MS Based Untargeted Metabolomics
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) just prior to analysis.
-
LC Separation:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar metabolites.
-
Employ a gradient elution with mobile phases such as A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Include quality control (QC) samples (pooled from all experimental samples) injected periodically throughout the analytical run to monitor instrument performance.
-
Data Analysis
-
Data Preprocessing: Use software such as XCMS or MS-DIAL for peak picking, alignment, and integration.
-
Statistical Analysis:
-
Perform univariate analysis (e.g., t-test or ANOVA) to identify metabolites that are significantly different between the this compound-treated and control groups.
-
Utilize multivariate analysis (e.g., Principal Component Analysis - PCA and Partial Least Squares-Discriminant Analysis - PLS-DA) to visualize the overall metabolic differences and identify key discriminating metabolites.
-
-
Metabolite Identification: Identify significant metabolites by matching their accurate mass and fragmentation patterns to metabolome databases (e.g., METLIN, HMDB).
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly altered by this compound treatment.[5][6]
Visualizations
Signaling Pathway
Caption: this compound activates Glucokinase, enhancing glucose metabolism.
Experimental Workflow
Caption: Workflow for metabolomic analysis of this compound-treated cells.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. MetaboAnalyst [metaboanalyst.ca]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming declining efficacy of AZD1656 in long-term studies
Welcome to the Technical Support Center for AZD1656. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the challenges associated with the long-term use of this compound, a glucokinase (GK) activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active glucokinase activator with an EC50 of 60 nM.[1] Glucokinase is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[2][3][4] By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases glucose uptake and glycogen (B147801) synthesis in the liver, thereby lowering blood glucose levels.[5][6]
Q2: Has declining efficacy of this compound been observed in long-term studies?
A2: Yes, several clinical and preclinical studies have reported a decline in the glycemic control effects of this compound over time.[7][8][9] While significant improvements in HbA1c are often observed in the initial months of treatment, this effect may not be sustained during chronic administration.[7][8]
Q3: What are the leading hypotheses for the observed decline in this compound efficacy?
A3: The primary hypotheses for the waning efficacy of this compound include:
-
Hepatic Steatosis and Dyslipidemia: Chronic activation of hepatic glucokinase can lead to an accumulation of glucose-6-phosphate, which in turn stimulates glycolysis and de novo lipogenesis.[4][10] This may result in increased liver triglycerides and hepatic steatosis, contributing to insulin resistance and counteracting the drug's glucose-lowering effects.[6][11][12]
-
Adaptive Gene Expression Changes: Prolonged activation of glucokinase may trigger adaptive cellular responses, including the transcriptional repression of the glucokinase (Gck) gene and the induction of glucose-6-phosphatase (G6pc), the enzyme that catalyzes the final step of gluconeogenesis.[10][13] These changes would effectively dampen the therapeutic impact of this compound.
-
Role of Glucokinase Regulatory Protein (GKRP): Genetic variants or deficiencies in the hepatic glucokinase regulatory protein (GKRP), which normally sequesters glucokinase in the nucleus during low glucose conditions, may influence the long-term efficacy of glucokinase activators.[11][14]
Q4: Are there any proposed strategies to overcome the declining efficacy?
A4: Research into chronotherapy suggests that the timing of this compound administration could be critical. In preclinical models, timing the administration of this compound to coincide with feeding periods resulted in improved glycemic control and a reduction in hepatic steatosis compared to continuous treatment.[12] This approach may help maintain metabolic flexibility and avoid the adverse hepatic effects.
Troubleshooting Guides
Issue 1: Diminished Glycemic Control in a Long-Term Preclinical Study
You observe a significant reduction in blood glucose and HbA1c during the first few weeks of this compound treatment in your animal model, but these parameters begin to return towards baseline levels despite continued dosing.
Troubleshooting Workflow
Caption: Troubleshooting workflow for declining this compound efficacy.
Potential Causes and Solutions
| Potential Cause | Verification Method | Suggested Solution |
| Compound Instability or Incorrect Dosing | Re-verify the formulation, storage conditions, and administration protocol for this compound. | Prepare fresh batches of the compound and ensure accurate dosing. |
| Altered Pharmacokinetics | Measure plasma concentrations of this compound over a time course to assess drug exposure. | If exposure is reduced, investigate potential reasons such as increased metabolism or reduced absorption. |
| Hepatic Steatosis | Perform histological analysis (H&E or Oil Red O staining) of liver tissue. Measure liver enzyme levels (ALT, AST). | See "Issue 2: Evidence of Hepatic Steatosis". Consider implementing a chronotherapy dosing regimen.[12] |
| Increased Lipogenesis | Quantify triglyceride levels in both plasma and liver tissue homogenates. | Correlate with gene expression data for lipogenic enzymes. |
| Adaptive Gene Expression | Use RT-qPCR or RNA-Seq to measure the mRNA levels of Gck, G6pc, and key lipogenic genes (e.g., Srebf1, Fasn, Acaca). | If adaptive changes are confirmed, this supports the hypothesis of target-related resistance. |
Issue 2: Evidence of Hepatic Steatosis in this compound-Treated Animals
Histological examination of liver sections from animals on long-term this compound treatment reveals significant lipid accumulation.
Investigative Workflow
Caption: Workflow for investigating this compound-induced hepatic steatosis.
Data Presentation: Summary of Preclinical Findings
| Parameter | Control Group | Continuous this compound | Feeding-Timed this compound | Fasting-Timed this compound | Reference |
| Glycemic Control | Baseline | Significantly Improved | Improved | Impaired | [12] |
| Hepatic Steatosis | Minimal | Manifested | Robustly Reduced | Severe | [12] |
| Hepatic Inflammation | Low | Manifested | Robustly Reduced | Elevated | [12] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Efficacy in a Diabetic Mouse Model
-
Model: Use a relevant diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese C57BL/6J mice).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Divide animals into vehicle control and this compound treatment groups (n=8-10 per group).
-
Dosing: Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 3-10 mg/kg). For chronotherapy studies, include groups where dosing is restricted to the beginning of the active (feeding) or inactive (fasting) cycle.
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Measure non-fasting blood glucose twice weekly from tail vein blood.
-
Perform an oral glucose tolerance test (OGTT) at baseline and at regular intervals (e.g., 4, 8, and 12 weeks).
-
Collect blood at the end of the study for HbA1c and plasma lipid analysis.
-
-
Endpoint Analysis: At the end of the study, euthanize animals and collect liver tissue for histological analysis and measurement of hepatic triglyceride content.
Protocol 2: Analysis of Hepatic Gene Expression by RT-qPCR
-
Tissue Homogenization: Homogenize snap-frozen liver tissue (~30 mg) in a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (Gck, G6pc, Srebf1, Fasn, Acaca), a housekeeping gene (Actb, Gapdh), and a suitable SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Signaling Pathways
Glucokinase Activation and Downstream Metabolic Effects
Caption: this compound activates glucokinase, leading to increased G6P and downstream metabolic pathways.
Proposed Mechanism of Declining Efficacy
Caption: Hypothesized pathways leading to reduced efficacy of this compound over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-ranging study with the glucokinase activator this compound as monotherapy in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Compromised chronic efficacy of a glucokinase activator this compound in mouse models for common human GCKR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
Technical Support Center: AZD1656 and Hypoglycemia Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypoglycemia as a potential side effect of the glucokinase activator, AZD1656.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to hypoglycemia?
A1: this compound is a glucokinase activator. Glucokinase (GK) is an enzyme primarily found in the liver and pancreatic β-cells that acts as a glucose sensor.[1] By activating GK, this compound enhances glucose metabolism in these tissues. In pancreatic β-cells, this activation leads to increased glucose-stimulated insulin (B600854) secretion.[2] In the liver, it promotes glucose uptake and glycogen (B147801) synthesis. This dual action effectively lowers blood glucose levels.[2] Hypoglycemia can occur if the glucose-lowering effect is too pronounced, leading to blood glucose levels below the normal range.
Q2: What is the reported incidence of hypoglycemia with this compound in clinical trials?
A2: Clinical studies have shown that this compound is generally well-tolerated, with a low incidence of hypoglycemia.[3][4] In a dose-ranging study where this compound was added to metformin (B114582), the incidence of hypoglycemia was less than that observed with glipizide, a sulfonylurea.[3] Another study reported dose-dependent reductions in plasma glucose, but no dose-related changes in serum insulin or C-peptide were observed at the end of the treatment period.[4] The ARCADIA trial, investigating this compound in diabetic patients with COVID-19, also reported no significant difference in the number of adverse events, including hypoglycemia, between the this compound and placebo groups.[5]
Troubleshooting Guide for Experimental Studies
Issue: A research subject is exhibiting symptoms of hypoglycemia (e.g., dizziness, confusion, sweating) after administration of this compound.
Solution:
-
Immediate Glucose Monitoring: The first and most critical step is to confirm hypoglycemia by measuring the subject's blood glucose level using a calibrated glucometer.[6]
-
Administer Fast-Acting Carbohydrates (if conscious): If the subject is conscious and able to swallow, provide 15-20 grams of a fast-acting carbohydrate.[6] Examples include:
-
Glucose tablets or gel
-
4 ounces (120 mL) of fruit juice or regular soda
-
1 tablespoon of sugar or honey
-
-
Re-check Blood Glucose: After 15 minutes, re-check the blood glucose level. If it remains below 70 mg/dL (3.9 mmol/L), repeat the administration of fast-acting carbohydrates.[6]
-
Follow-up with a Snack: Once the blood glucose level has normalized, provide a snack containing a mix of carbohydrates and protein to prevent a recurrence of hypoglycemia.[1]
-
Severe Hypoglycemia (if unconscious or unable to swallow):
-
Administer intramuscular (IM) or subcutaneous (SC) glucagon (B607659). The standard dose for adults is 1 mg.[7]
-
Place the individual in the recovery position (on their side) to prevent aspiration in case of vomiting.
-
Seek immediate medical assistance.
-
Once conscious and able to swallow, provide oral carbohydrates.[7]
-
-
Documentation: Thoroughly document the event, including the time, symptoms, blood glucose levels, treatment administered, and the subject's response. This information is crucial for safety monitoring and data analysis.
Data Presentation
Table 1: Hypoglycemia Event Frequency in a Phase IIb Study of this compound as Add-on to Metformin (NCT01020123)
| Treatment Group | Number of Patients (n) | Number of Hypoglycemic Events | Incidence Rate (%) |
| Placebo | 88 | Data not specified | Less than this compound groups |
| This compound 20 mg fixed dose | 40 | Data not specified | Low incidence |
| This compound 40 mg fixed dose | 52 | Data not specified | Low incidence |
| This compound 10-140 mg titrated | 91 | Data not specified | Low incidence |
| This compound 20-200 mg titrated | 93 | Data not specified | Low incidence |
| Glipizide 5-20 mg titrated | 94 | Data not specified | Higher than this compound groups |
Note: While the exact number of events was not provided in the primary publication, it was reported that this compound was well tolerated with less hypoglycemia than glipizide.[3]
Table 2: Mean Plasma Glucose Following a Hypoglycemic Clamp with and without Glucagon Rescue in Patients Treated with this compound and Metformin
| Treatment | Mean Plasma Glucose at 20 min post-clamp (mmol/L) ± SD |
| This compound alone | 3.1 ± 0.3 |
| This compound + 1 mg IM Glucagon | 4.9 ± 0.8 |
Data from a study evaluating the efficacy of glucagon as a rescue treatment for hypoglycemia induced during this compound treatment.[7]
Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp for Assessing Insulin Sensitivity Following this compound Administration
Objective: To assess whole-body insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions after a single dose of this compound.
Methodology:
-
Subject Preparation: Subjects should fast overnight for at least 10 hours. Two intravenous catheters are placed, one for infusion and one for blood sampling from a contralateral hand vein, which is heated to arterialize the venous blood.
-
Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin levels.
-
This compound Administration: A single oral dose of this compound or placebo is administered.
-
Clamp Procedure:
-
A primed-continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia (e.g., 40 mU/m²/min).
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is started and adjusted to maintain a constant blood glucose level (euglycemia), typically around 90 mg/dL (5.0 mmol/L).
-
-
Data Collection: The glucose infusion rate (GIR) is recorded throughout the clamp procedure. Blood samples are collected at regular intervals to measure plasma insulin and this compound concentrations.
-
Steady State: The clamp is typically maintained for at least 2 hours to achieve steady-state conditions. The GIR during the last 30-60 minutes of the clamp is used to calculate insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[8]
Protocol 2: Stepwise Hypoglycemic Clamp to Evaluate Counter-regulatory Responses to this compound-Induced Hypoglycemia
Objective: To assess the hormonal counter-regulatory response to controlled hypoglycemia in the presence of this compound.
Methodology:
-
Subject Preparation: Similar to the euglycemic clamp protocol.
-
This compound Administration: A single oral dose of this compound or placebo is administered.
-
Induction of Hypoglycemia:
-
Blood Sampling: Blood samples are collected at baseline and at each glucose plateau to measure counter-regulatory hormones (glucagon, epinephrine, norepinephrine, cortisol, and growth hormone).
-
Recovery: The insulin infusion is stopped, and the subject's spontaneous recovery from hypoglycemia is monitored. In some protocols, a rescue intervention (e.g., intramuscular glucagon) may be administered to assess its effectiveness.[7]
-
Safety Monitoring: Continuous monitoring of vital signs and neurological status is essential throughout the procedure. A reverse glucose clamp can be applied to prevent prolonged hypoglycemia.[7]
Visualizations
Caption: this compound-mediated activation of glucokinase in pancreatic β-cells enhances insulin secretion.
Caption: Troubleshooting workflow for managing suspected hypoglycemia in a research setting.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoglycemia - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Effect of exogenously administered glucagon versus spontaneous endogenous counter-regulation on glycaemic recovery from insulin-induced hypoglycaemia in patients with type 2 diabetes treated with a novel glucokinase activator, this compound, and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1656 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the glucokinase activator, AZD1656, in experimental setups. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my this compound stock solution into cell culture medium. What is the likely cause?
A2: This is a common issue arising from the low aqueous solubility of this compound. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is diluted into an aqueous environment such as cell culture media, the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate out.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use fresh, anhydrous (hygroscopic) DMSO as the presence of water can negatively impact the solubility of the compound.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is always best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and experimental duration.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A4: Direct dissolution of this compound in water or saline is not recommended for creating concentrated stock solutions due to its poor aqueous solubility.[2] While techniques like ultrasonication and gentle heating can slightly improve dissolution in aqueous media, for most experimental applications, a stock solution in an organic solvent is necessary.
Q5: Are there any alternative solvents I can use if my cells are sensitive to DMSO?
A5: While DMSO is the most common solvent, ethanol (B145695) is another potential option for creating stock solutions of this compound.[2] However, the final concentration of ethanol in the cell culture medium should also be kept low to avoid cytotoxic effects. As with DMSO, a vehicle control is essential.
Troubleshooting Guide for In Vitro Experiments
If you are experiencing precipitation of this compound in your cell culture experiments, consider the following troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This will allow you to add a smaller volume to your cell culture medium to achieve the desired final concentration, thereby keeping the final DMSO percentage low.
-
Modify Dilution Procedure: Instead of adding the this compound stock solution directly to the full volume of your medium, try adding the stock solution to a smaller volume of medium first, mixing thoroughly, and then adding this intermediate dilution to the rest of your medium. Continuous agitation during dilution can also help.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.
-
Incorporate a Surfactant (with caution): For certain applications, a very low concentration of a biocompatible surfactant, such as Tween-80, may aid in solubility. However, the effect of the surfactant on your specific cell line and experimental endpoint must be carefully validated.
-
Sonication: Brief sonication of the final working solution in a water bath can sometimes help to redissolve small amounts of precipitate. However, be cautious as excessive sonication can degrade the compound or affect other components in the medium.
Data Presentation: Solubility and Stock Solution Preparation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility | Reference |
| DMSO | ~250 mg/mL (522.47 mM) | [1] |
| Ethanol | ~96 mg/mL (200.62 mM) | [2] |
| Water | Insoluble | [2] |
Table 2: Example Stock Solution Preparation
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 4.79 mg | 1 mL |
| 50 mM | 23.95 mg | 1 mL |
| 100 mM | 47.9 mg | 1 mL |
Experimental Protocols: In Vivo Formulations
For researchers conducting in vivo studies, the following formulations have been reported to achieve a clear solution of this compound. Note that these are not intended for direct use in cell culture due to the presence of co-solvents that may be cytotoxic.
Protocol 1: PEG300 and Tween-80 Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be approximately 2.08 mg/mL (4.35 mM).
Protocol 2: SBE-β-CD Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix well.
-
The final concentration of this compound will be approximately 2.08 mg/mL (4.35 mM).
Protocol 3: Corn Oil Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
The final concentration of this compound will be approximately 2.08 mg/mL (4.35 mM).
Visualizations
Caption: Mechanism of action of this compound as a glucokinase activator in pancreatic β-cells and hepatocytes.
Caption: Experimental workflow for preparing this compound working solutions for in vitro assays.
Caption: Logical relationship between the problem, causes, and solutions for this compound solubility issues.
References
Potential off-target effects of AZD1656
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target and adverse effects of AZD1656. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective oral glucokinase activator (GKA).[1] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells to control insulin (B600854) secretion and in the liver to regulate glucose metabolism.[2] this compound activates GK, leading to increased glucose uptake in the liver and enhanced insulin secretion from the pancreas, thereby lowering blood glucose levels.[3][4] It has an EC50 of 60 nM.[1]
Q2: Are there known off-target effects of this compound?
A2: The term "off-target" typically refers to a drug binding to unintended molecular targets. Based on available clinical data, the most prominent adverse effects of this compound appear to be mechanism-based, arising from its intended action as a glucokinase activator, rather than true off-target effects. These include hypoglycemia and potential alterations in lipid metabolism. Additionally, an immunomodulatory effect has been observed, which may be considered a beneficial "off-target" or ancillary effect in certain disease contexts.[5][6]
Q3: What is the risk of hypoglycemia associated with this compound?
A3: As a glucokinase activator, this compound enhances glucose metabolism, which can lead to an increased risk of hypoglycemia. A meta-analysis of 23 randomized trials found a non-significant increased risk of hypoglycemic events in patients treated with this compound compared to placebo.[5][7] The cumulative relative risk (RR) for hypoglycemia was 2.03 (95% CI 0.94–4.39).[5][7][8] Hypoglycemic events were defined as plasma glucose levels less than 70 mg/dL (3.9 mmol/L).[9]
Q4: Does this compound have an effect on lipid metabolism?
A4: Glucokinase activation can influence lipid metabolism. Preclinical studies in obese Zucker rats have indicated that continuous treatment with this compound can lead to hepatic steatosis (fatty liver) and inflammation.[10] However, this study also suggested that timing the administration to feeding periods could mitigate these effects and even reduce hepatic steatosis.[10]
Q5: What are the immunomodulatory effects of this compound?
A5: this compound has been observed to have immunomodulatory effects.[5][7] Glucokinase is involved in regulating glycolysis, which can enhance the migration of regulatory T cells to inflamed tissues.[5][9] In a clinical trial with diabetic patients hospitalized with COVID-19 (the ARCADIA trial), this compound treatment was associated with a less pro-inflammatory immune response and a better adaptive immune response compared to placebo.[6] This suggests a potential therapeutic role for this compound in immunomodulatory and inflammatory diseases.[5][7]
Troubleshooting Guide
Issue 1: Unexpected hypoglycemia observed in in vivo models.
-
Possible Cause: The dose of this compound may be too high for the specific animal model or its metabolic state. As a glucokinase activator, this compound directly impacts glucose metabolism, and excessive activation can lead to hypoglycemia.
-
Troubleshooting Steps:
-
Review Dosing: Compare your current dosage with those reported in the literature. A meta-analysis of clinical trials stratified doses as low (<100 mg daily), medium (≥100 and <200 mg daily), and high (≥200 mg daily).[5][9] While direct translation to animal models is not always possible, this provides a reference for dose-ranging.
-
Monitor Blood Glucose: Implement more frequent blood glucose monitoring to establish a clear pharmacokinetic and pharmacodynamic relationship in your model.
-
Adjust Dosing Regimen: Consider a dose-reduction study to identify the optimal therapeutic window that minimizes hypoglycemia.
-
Issue 2: Observations of hepatic steatosis in long-term animal studies.
-
Possible Cause: Continuous activation of glucokinase can alter hepatic lipid metabolism, potentially leading to an accumulation of triglycerides in the liver.[10]
-
Troubleshooting Steps:
-
Chronotherapy: An animal study showed that timing this compound administration to feeding periods, rather than continuous dosing or dosing during fasting periods, robustly reduced hepatic steatosis and inflammation.[10] Consider adapting your experimental design to an intermittent, timed dosing schedule.
-
Liver Function Monitoring: Regularly monitor liver enzymes (e.g., ALT, AST) and consider histological analysis of liver tissue at different time points to quantify the extent of steatosis.
-
Lipid Profile Analysis: Analyze plasma levels of triglycerides and other lipids to assess systemic effects on lipid metabolism.
-
Quantitative Data Summary
Table 1: Meta-Analysis of Adverse Events with this compound vs. Placebo
| Adverse Event Category | This compound Group | Placebo Group | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Non-Serious Adverse Events | - | - | 1.09 | 0.96–1.24 |
| Hypoglycemic Events | 3.4% (28/814) | 1.4% (5/337) | 2.03 | 0.94–4.39 |
| Serious Adverse Events | - | - | 0.85 | 0.21–3.48 |
Data extracted from a systematic review and meta-analysis of 23 randomized trials.[5][7][8]
Table 2: Dose-Stratified Relative Risk for Hypoglycemia
| Dose Category | Total Daily Dose | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Low Dose | < 100 mg | 2.59 | 0.59–11.43 |
| Medium Dose | ≥ 100 and < 200 mg | 2.48 | 0.80–7.72 |
| High Dose | ≥ 200 mg | 2.17 | 0.28–16.47 |
Data from a meta-analysis of clinical trials.[5][7][8]
Experimental Protocols
Protocol: Assessment of Hypoglycemia Risk in a Rodent Model
-
Animal Model: Utilize a relevant rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign animals to vehicle control and multiple this compound dose groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle (e.g., DMSO and PEG300).[1] Administer via oral gavage at the predetermined doses.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (pre-dose) and at regular intervals post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Analysis: Measure blood glucose levels using a calibrated glucometer. A hypoglycemic event can be defined as blood glucose falling below a predetermined threshold (e.g., <50 mg/dL).
-
Data Reporting: Plot mean blood glucose over time for each group. Calculate the area under the curve for glucose reduction and the incidence of hypoglycemic events.
Visualizations
Caption: Mechanism of action of this compound in pancreas and liver.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 9. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy | springermedizin.de [springermedizin.de]
- 10. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Optimizing AZD1656 Treatment for Immunomodulation
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the immunomodulatory effects of AZD1656.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of immunomodulation for this compound?
A1: this compound is a glucokinase (GK) activator. Glucokinase plays a crucial role in glycolysis. The immunomodulatory effect of this compound is believed to be mediated through the enhancement of glycolysis in regulatory T cells (Tregs). This metabolic reprogramming is thought to enhance Treg function and migration to sites of inflammation, leading to a less pro-inflammatory and more balanced adaptive immune response.[1][2][3]
Q2: What is a typical starting dose and duration for in-vivo immunomodulation studies with this compound?
A2: Based on clinical trial data, a dose of 100mg twice daily has been used in humans for up to 21 days to assess immunomodulatory effects in the context of COVID-19.[1][4] In a preclinical mouse model of diabetic cardiomyopathy, a dose of 30 mg/kg body weight/day for six weeks showed beneficial immunomodulatory outcomes.[3] The optimal dose and duration for specific experimental models may vary and require empirical determination.
Q3: What are the key pharmacokinetic parameters of this compound to consider when designing experiments?
A3: this compound is rapidly absorbed and eliminated. It also has an active metabolite with a longer half-life.[5][6] These factors should be considered when establishing a dosing regimen to maintain therapeutic exposure. Please refer to the pharmacokinetic data table below for more details.
Q4: Is there a known optimal duration for this compound treatment to achieve maximal immunomodulatory effects?
A4: Currently, there is no definitive study that has established an optimal treatment duration for the immunomodulatory effects of this compound. The ARCADIA trial in COVID-19 patients used a treatment duration of up to 21 days and observed significant immunomodulatory effects.[1][4] A preclinical study in a diabetic cardiomyopathy mouse model showed positive effects after six weeks of treatment.[3] The optimal duration is likely dependent on the specific disease model and the desired immunological outcome. It is recommended to perform time-course studies to determine the optimal treatment window for your specific research question.
Q5: What are the expected effects of this compound on immune cell populations?
A5: Treatment with this compound has been associated with a less pro-inflammatory immune response and a better adaptive immune response.[1][2] This may manifest as an increase in the frequency or functional capacity of regulatory T cells (Tregs), and potentially a modulation of other T cell subsets and cytokine profiles.
Troubleshooting Guides
In Vitro T-Cell Activation and Function Assays
Issue: High variability in T-cell activation marker expression (e.g., CD25, CD69) between replicates treated with this compound.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure cells are healthy and have high viability before starting the experiment. Seed cells at a consistent density across all wells.
-
-
Possible Cause 2: Variability in this compound concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of the compound in the culture medium.
-
-
Possible Cause 3: Timing of analysis.
-
Solution: The expression kinetics of activation markers vary. CD69 is an early marker, while CD25 is expressed later. Optimize the incubation time with this compound and the timing of sample collection for analysis.
-
Issue: No significant difference in cytokine production (e.g., IL-10, IFN-γ) with this compound treatment.
-
Possible Cause 1: Sub-optimal dose of this compound.
-
Solution: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and stimulation conditions.
-
-
Possible Cause 2: Insufficient stimulation of T-cells.
-
Solution: Ensure that the T-cell stimulation (e.g., with anti-CD3/CD28 antibodies or a specific antigen) is robust enough to induce cytokine production.
-
-
Possible Cause 3: Incorrect timing of supernatant collection.
-
Solution: Cytokine secretion kinetics can vary. Collect supernatants at multiple time points to capture the peak of production for the cytokines of interest.
-
In Vivo Immunomodulation Studies
Issue: Lack of a clear immunomodulatory effect of this compound in an in-vivo model.
-
Possible Cause 1: Inadequate dosing or frequency.
-
Solution: Review the pharmacokinetic data of this compound and its active metabolite to ensure that the dosing regimen is sufficient to maintain therapeutic levels. Consider adjusting the dose or frequency of administration.
-
-
Possible Cause 2: Timing of assessment.
-
Solution: The immunomodulatory effects of this compound may take time to develop. Assess immune parameters at multiple time points throughout the treatment period and after its completion.
-
-
Possible Cause 3: Choice of immunological endpoints.
-
Solution: Ensure that the chosen readouts (e.g., specific cell populations, cytokines) are relevant to the expected mechanism of action of this compound. Consider a broad immunophenotyping panel to capture a wider range of potential effects.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Study Population | Reference |
| Tmax (median) | 1.0 - 2.0 hours | Healthy Subjects & T2DM Patients | [5][6] |
| Half-life (t½) | ~2-4 hours | Healthy Subjects & T2DM Patients | [5] |
| Active Metabolite (AZD5658) Half-life | Longer than parent compound | Healthy Subjects | [6] |
| Absorption | Rapid | Healthy Subjects & T2DM Patients | [5][6] |
| Elimination | Rapid | T2DM Patients | [5] |
Table 2: Clinical and Preclinical Studies of this compound for Immunomodulation
| Study | Population/Model | Dose | Treatment Duration | Key Immunomodulatory Findings | Reference |
| ARCADIA Trial | Diabetic patients with COVID-19 | 100mg twice daily | Up to 21 days | Less pro-inflammatory immune response, better adaptive immune response. | [1][2][4] |
| Diabetic Cardiomyopathy Study | db/db mice | 30 mg/kg/day | 6 weeks | Reduced myocardial T-cell and B-cell infiltration and fibrosis. | [3][7] |
Experimental Protocols
Immunophenotyping of Regulatory T-cells (Tregs) by Flow Cytometry
This protocol provides a general framework for identifying and quantifying Tregs (CD3+CD4+CD25+FoxP3+) in peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs isolated from whole blood
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3
-
FoxP3 Fixation/Permeabilization Buffer Kit
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs using a density gradient centrifugation method. Wash cells with PBS and resuspend in FACS buffer at a concentration of 1x10^7 cells/mL.
-
Surface Staining:
-
Add 100 µL of cell suspension to a FACS tube.
-
Add the pre-titrated amounts of anti-CD3, anti-CD4, and anti-CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization solution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the residual volume of permeabilization buffer.
-
Add the pre-titrated amount of anti-FoxP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer.
-
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Include appropriate isotype controls and compensation controls.
-
Data Analysis: Gate on lymphocytes, then singlets, then CD3+ T-cells, and then CD4+ helper T-cells. Within the CD4+ population, identify Tregs as CD25+FoxP3+.
T-Cell Activation Assay
This protocol describes the assessment of T-cell activation by measuring the expression of activation markers CD69 and CD25.
Materials:
-
Isolated T-cells or PBMCs
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Culture: Plate isolated T-cells or PBMCs in a 96-well plate at a density of 1-2x10^5 cells/well in complete RPMI-1640 medium.
-
Treatment and Stimulation:
-
Add this compound at various concentrations to the designated wells. Include a vehicle control.
-
Add T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The optimal incubation time will depend on the activation marker being assessed (CD69 is an early marker, CD25 is a later marker).
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with a cocktail of anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire on a flow cytometer. Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine concentrations in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from T-cell activation assays
-
Cytokine-specific ELISA kit (e.g., for IL-10, IFN-γ)
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants at various time points after T-cell stimulation and treatment with this compound. Centrifuge to remove cell debris.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated immunomodulation in regulatory T-cells.
Caption: General experimental workflow for assessing this compound immunomodulatory effects.
References
- 1. Immunophenotyping of Human Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. rndsystems.com [rndsystems.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. abacusdx.com [abacusdx.com]
Technical Support Center: AZD1656 Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of AZD1656, a potent glucokinase activator.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The large-scale synthesis of this compound is a convergent process that involves the strategic assembly of key building blocks. The core of the molecule is an α-resorcylate nucleus, which is functionalized through a sequence of reactions including a Mitsunobu reaction and a nucleophilic aromatic substitution (SNAr). A key pyrazine-containing fragment is synthesized separately and coupled in a final amidation step.
Q2: What are the key chemical transformations in the this compound synthesis?
A2: The synthesis of this compound involves several critical chemical transformations:
-
Mitsunobu Reaction: This reaction is used to functionalize one of the hydroxyl groups of the α-resorcylate core.
-
Nucleophilic Aromatic Substitution (SNAr): An SNAr reaction is employed to introduce another key fragment onto the aromatic core.
-
Curtius Rearrangement: A variation of the Curtius rearrangement is utilized in the synthesis of the 2-amino-5-methylpyrazine building block.
-
Amidation: The final step involves an amidation reaction to couple the pyrazine (B50134) moiety with the functionalized resorcylate core.
Q3: What is the recommended method for the final purification of this compound?
A3: The final purification of this compound is typically achieved through crystallization. Recrystallization from methyl isobutyl ketone (MIBK) has been reported to reproducibly yield a specific, slow-growing polymorph of the active pharmaceutical ingredient (API).
Synthesis Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound and its intermediates.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield in pyrazine synthesis | Incomplete reaction, suboptimal reaction conditions (solvent, base, catalyst), or side reactions. | Extend reaction time, increase temperature, ensure proper mixing, or perform a systematic optimization of reaction parameters. |
| Formation of imidazole (B134444) byproducts in pyrazine synthesis | A common side reaction, particularly with certain starting materials and solvents. | Modify reaction conditions to disfavor imidazole formation. Purification can be achieved using column chromatography, with silica (B1680970) gel retaining the more polar imidazole impurities. |
| Incomplete Mitsunobu reaction | Steric hindrance around the alcohol, impure reagents (triphenylphosphine, DEAD/DIAD), or suboptimal temperature control. | Ensure high purity of all reagents. Maintain strict temperature control during the addition of the azodicarboxylate. For sterically hindered alcohols, a longer reaction time or slight heating may be necessary. |
| Low efficiency in the final amidation step | Poor activation of the carboxylic acid, steric hindrance, or side reactions involving the activated intermediate. | Ensure complete conversion to the acyl chloride or other activated species before adding the amine. Control the reaction temperature to minimize side reactions. |
Purification Troubleshooting Guide
This section provides guidance on overcoming common challenges in the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Difficulty in achieving desired purity by crystallization | Presence of closely related impurities, incorrect solvent system, or suboptimal cooling profile. | Perform a thorough impurity profile analysis to identify problematic impurities. Screen different solvent systems and anti-solvents. Optimize the cooling rate; slow cooling often promotes the formation of purer crystals. |
| Formation of an undesired polymorph | Crystallization conditions (solvent, temperature, agitation) favoring the formation of a metastable or undesired polymorph. | Strictly control crystallization parameters. Seeding with crystals of the desired polymorph can help direct the crystallization towards the target form. |
| Poor filterability of the crystalline product | Small particle size or unfavorable crystal habit. | Optimize crystallization conditions to promote the growth of larger, more uniform crystals. Consider adjusting agitation speed and cooling rate. |
Experimental Protocols
Note: These are generalized protocols and may require optimization based on specific laboratory conditions and scale.
Protocol 1: General Procedure for Mitsunobu Reaction
-
In an inert atmosphere, dissolve the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine (B44618) in a suitable anhydrous solvent (e.g., THF, DCM).
-
Cool the mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography to remove triphenylphosphine oxide and other byproducts.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the aromatic substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile and a base (e.g., K2CO3, Et3N).
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Final Crystallization
-
Dissolve the crude this compound in a minimal amount of hot methyl isobutyl ketone (MIBK).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature to initiate crystallization.
-
Once crystal formation is observed, further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold MIBK, and dry under vacuum.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action: Glucokinase Activation in Pancreatic β-Cells
This compound is an allosteric activator of glucokinase (GK), a key enzyme in glucose sensing in pancreatic β-cells. By activating GK, this compound enhances the phosphorylation of glucose to glucose-6-phosphate, which is the rate-limiting step in glycolysis. This leads to an increase in the ATP/ADP ratio within the β-cell, causing the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin (B600854) secretion.
Caption: Glucokinase activation pathway by this compound in pancreatic β-cells.
Experimental Workflow: this compound Synthesis
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Logical Relationship: Troubleshooting Low Yield in Pyrazine Synthesis
This diagram illustrates a decision-making process for troubleshooting low yields in the synthesis of the pyrazine intermediate.
Caption: Troubleshooting decision tree for low yield in pyrazine synthesis.
Stability of AZD1656 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the glucokinase activator, AZD1656, in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in experimental buffers?
A1: The stability of small molecules like this compound in solution can be influenced by several factors:
-
pH: The pH of the buffer can significantly impact the rate of hydrolysis or other pH-dependent degradation pathways.
-
Temperature: Elevated temperatures, such as those used in cell culture incubations (e.g., 37°C), can accelerate chemical degradation.
-
Buffer Composition: Components of the buffer system, including salts and other additives, can potentially interact with and degrade the compound.
-
Presence of Enzymes: In biological matrices like cell culture media supplemented with serum, enzymes such as esterases and proteases can metabolize this compound.
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light. It is crucial to determine if this compound exhibits photosensitivity.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of 96 mg/mL (200.62 mM).[1] For in vivo studies, formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.[2] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
Q3: How should I store stock solutions of this compound?
A3: To maintain the integrity of this compound, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:
-
-80°C: For up to 1 year in a suitable solvent.[1]
-
-20°C: For up to 1 month in a suitable solvent.[1]
The powder form of this compound is stable for up to 3 years when stored at -20°C.[1]
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to minimize its effect on the experiment and improve solubility in the aqueous buffer.
-
Pre-warm the Buffer: Adding the stock solution to a pre-warmed buffer can sometimes improve solubility.
-
Vortexing/Sonication: Gentle vortexing or sonication immediately after dilution can help to dissolve the compound.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant like Tween-80 or a cyclodextrin (B1172386) can enhance solubility. However, their compatibility with the specific assay must be validated.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer over the course of the assay. | Perform a stability study of this compound in your specific buffer and under your experimental conditions (temperature, duration) to determine its rate of degradation. Consider preparing fresh solutions for each experiment. |
| Loss of compound activity over time | The compound is unstable in the working buffer at the experimental temperature. | Assess the half-life of this compound in your buffer at the relevant temperature. If significant degradation occurs, consider shorter incubation times or replenishing the compound during long-term experiments. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound into one or more degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating HPLC method that can resolve the parent compound from its degradants.[3] |
Stability of this compound in Common Experimental Buffers (Hypothetical Data)
The following tables present hypothetical stability data for this compound in common experimental buffers. This data is for illustrative purposes to guide researchers in setting up their own stability studies, as specific public data for this compound is limited.
Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C
| Buffer (pH 7.4) | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| Phosphate-Buffered Saline (PBS) | 95% | 85% | 70% |
| TRIS-Buffered Saline (TBS) | 98% | 90% | 82% |
| DMEM + 10% FBS | 80% | 60% | 40% |
| RPMI-1640 + 10% FBS | 82% | 65% | 45% |
Table 2: Half-life of this compound in Different Conditions (Hypothetical Data)
| Condition | Temperature | Estimated Half-life (hours) |
| PBS (pH 7.4) | 37°C | 72 |
| DMEM + 10% FBS | 37°C | 30 |
| 0.1 M HCl | 60°C | 12 |
| 0.1 M NaOH | 60°C | 8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a specific buffer.
-
Preparation of Working Solution:
-
Prepare the experimental buffer of interest (e.g., PBS, pH 7.4).
-
Dilute the this compound DMSO stock solution into the pre-warmed (37°C) experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).
-
-
Time Zero (T=0) Sample:
-
Immediately after preparation, take an aliquot of the working solution. This will serve as the time zero reference sample.
-
If necessary, quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile (B52724) or methanol (B129727) and store at -80°C until analysis.
-
-
Incubation:
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Quench the samples as described in step 2 and store at -80°C.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates glucokinase, enhancing glucose metabolism.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Interpreting Variable Responses to AZD1656 In Vitro
Welcome to the technical support center for the glucokinase activator, AZD1656. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting variable responses observed during in vitro experiments with this compound. This guide includes frequently asked questions (FAQs), detailed experimental protocols, and structured data to facilitate consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and sources of variability when working with this compound in a laboratory setting.
Q1: We are observing a minimal or no response to this compound in our cell-based assays. What are the potential causes?
A1: A lack of response to this compound can stem from several factors related to experimental conditions and cell line characteristics. Consider the following:
-
Suboptimal Glucose Concentration: As a glucokinase activator, the efficacy of this compound is dependent on the ambient glucose concentration. Ensure your assay buffer contains a glucose level that is within the physiological range for glucokinase activity but not at a saturating concentration. For pancreatic β-cell lines like MIN6, it is recommended to pre-incubate with low glucose (e.g., 1-2.8 mM) before stimulating with a higher glucose concentration (e.g., 5-20 mM) in the presence of this compound.
-
Cell Line Health and Passage Number: The responsiveness of cell lines can change with high passage numbers. It is advisable to use cells at a low passage and confirm their health and responsiveness to glucose alone before conducting experiments with this compound.
-
Incorrect Compound Preparation: this compound is typically dissolved in DMSO. Ensure that your stock solution is prepared correctly and that the final DMSO concentration in the cell culture medium is kept low (generally ≤ 0.1%) to prevent solvent-induced toxicity.[1]
-
Compound Degradation: Improper storage can lead to the degradation of the compound. Stock solutions of this compound should be stored at -20°C or -80°C to maintain their activity.[1]
Q2: We are observing high variability in our results between different experiments or even between replicates. What could be the source of this inconsistency?
A2: High variability is a common issue in in vitro studies and can be attributed to several factors:
-
Inconsistent Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates, as variations in cell number can lead to different responses.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can alter the concentration of both the compound and nutrients. To mitigate this, it is good practice to fill the outer wells with sterile water or PBS and not use them for experimental samples.
-
Genetic Variability in Cell Lines: Cell lines can exhibit genetic drift over time, leading to subpopulations with different sensitivities to drugs. Consider performing regular cell line authentication.
-
Variations in Assay Timing: Ensure that incubation times for starvation, pre-incubation, and stimulation are consistent across all experiments.
Q3: We are observing cytotoxicity at higher concentrations of this compound. How can we address this?
A3: If you are observing cytotoxicity, consider the following troubleshooting steps:
-
Perform a Dose-Response Curve: It is crucial to determine the maximum non-toxic concentration of this compound for your specific cell line by performing a dose-response experiment and assessing cell viability.
-
Check for Solvent Toxicity: Run a vehicle control with the same final concentration of DMSO (or other solvent) to ensure that the observed cytotoxicity is not due to the solvent itself.[1]
-
Reduce Incubation Time: If possible, reduce the duration of exposure to this compound to minimize potential off-target effects that may lead to cell death.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Organism/System | Reference |
| EC50 | 60 nM | Glucokinase Enzyme Assay | MedChemExpress |
Note: EC50 values in cell-based assays may be higher than in enzymatic assays and should be determined empirically for each cell line.
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration | Recommended Test Range |
| Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | Pancreatic β-cells (e.g., MIN6) | 1 µM | 0.1 µM - 10 µM |
| Glucose Uptake | Hepatocytes (e.g., HepG2), Adipocytes | 1 µM | 0.1 µM - 10 µM |
| Glucokinase Activity (Cell-based) | Various | 1 µM | 0.1 µM - 10 µM |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the activity of this compound.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol outlines the steps to measure the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.
-
Cell Culture:
-
Cell Seeding:
-
Seed MIN6 cells in a 24-well or 96-well plate at a density that will achieve approximately 80% confluency on the day of the assay.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4).[2]
-
Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish basal insulin secretion.[2]
-
-
Stimulation:
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any cell debris.
-
Quantify insulin concentration in the supernatant using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.[2]
-
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay in HepG2 Cells
This protocol measures the effect of this compound on glucose uptake in hepatocytes.
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1–5 × 10^4 cells/well and allow them to adhere overnight.[3]
-
-
Pre-treatment:
-
Wash the cells with KRBH buffer.
-
Incubate the cells with various concentrations of this compound or vehicle control in KRBH buffer for 10 minutes at 37°C.[3]
-
-
Glucose Uptake:
-
Add 2-deoxy-D-glucose (2-DG) to a final concentration of 1 mM and incubate for 10 minutes at room temperature.[3]
-
-
Assay Measurement:
-
Stop the reaction and measure the amount of 2-DG taken up by the cells using a commercially available glucose uptake assay kit (e.g., luminescence-based), following the manufacturer's protocol.[3]
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the potential cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations and a vehicle control in a final volume of 100 µl/well.[4]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Mix thoroughly and read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
References
Addressing batch-to-batch variability of AZD1656
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals using the glucokinase activator, AZD1656. While there is no specific public data detailing batch-to-batch variability for this compound, this guide provides comprehensive troubleshooting strategies and frequently asked questions based on general best practices for working with small molecule inhibitors. By addressing potential sources of variability in experimental workflows, this resource aims to help users achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active activator of the enzyme glucokinase (GCK).[1][2] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3] By activating GCK, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases hepatic glucose uptake, leading to a reduction in blood glucose levels.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Table 1: Recommended Storage Conditions for this compound. [1] |
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in DMSO.[1][4] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. It is noted that moisture-absorbing DMSO can reduce solubility.[4] For in-vitro assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.[5]
Q4: Is there anything I should know about the metabolism of this compound in vivo?
A4: Yes, this compound is metabolized in vivo to an active metabolite, AZD5658, which is equipotent to the parent compound.[3] This metabolite has a longer half-life than this compound.[6] Researchers should be aware of the contribution of this active metabolite to the overall pharmacological effect in in-vivo studies.
Q5: Are there known off-target effects or alternative activities of this compound?
A5: Besides its primary role as a glucokinase activator for type 2 diabetes research, recent studies have indicated that this compound also possesses immunomodulatory effects. This activity is being explored in different contexts, including its potential to reverse cardiac dysfunction and inflammation in diabetic cardiomyopathy.
Glucokinase Activation Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound activates glucokinase in pancreatic β-cells and hepatocytes.
Troubleshooting Guides
Issue 1: Inconsistent EC50/IC50 values in in-vitro assays.
Q: I am observing significant variability in the EC50/IC50 values for this compound in my in-vitro kinase assays between experiments. What could be the cause?
A: Inconsistent potency values are a common issue in kinase assays and can stem from several factors. A systematic approach to troubleshooting is recommended.[5][7]
Troubleshooting Workflow for Inconsistent EC50/IC50 Values
Caption: A systematic workflow for troubleshooting inconsistent EC50/IC50 values.
| Potential Cause | Recommended Action |
| Compound Integrity | |
| Purity Degradation | Verify the purity of your this compound batch using analytical methods like HPLC or mass spectrometry.[7] |
| Improper Storage | Ensure the compound is stored at the recommended temperature and protected from light and moisture.[5] |
| Incomplete Solubilization | Prepare fresh stock solutions in anhydrous DMSO. Visually inspect for any precipitation before use.[5][7] |
| Assay Conditions | |
| Variable ATP Concentration | For ATP-competitive inhibitors, the IC50 is highly dependent on the ATP concentration. Use a consistent ATP concentration, ideally near the Km for glucokinase.[8][9] |
| Enzyme Activity | Use a consistent lot of recombinant glucokinase and verify its activity with a positive control.[8] |
| Reagent Variability | Use the same batch of critical reagents (e.g., buffers, substrates) for all comparative experiments.[7] |
| Cell-based Assay Factors | |
| Cell Health and Passage | Use cells at a low, consistent passage number and ensure they are in the exponential growth phase.[7] |
| Seeding Density | Inconsistent cell numbers per well can significantly alter results. Ensure a homogenous cell suspension and use a precise cell counting method.[7] |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma, as it can affect cellular metabolism and drug response.[7] |
| Table 2: Troubleshooting Guide for Inconsistent EC50/IC50 Values. |
Issue 2: Poor reproducibility in in-vivo glucose-lowering studies.
Q: My in-vivo experiments with this compound show variable effects on blood glucose levels. How can I improve reproducibility?
A: In-vivo studies are subject to numerous sources of variability. Controlling these variables is key to obtaining reproducible data.
| Potential Cause | Recommended Action |
| Formulation and Dosing | |
| Inconsistent Formulation | Prepare the dosing solution fresh for each experiment using a validated protocol. Ensure complete solubilization of this compound.[1] For oral gavage, formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD have been described.[1] |
| Inaccurate Dosing | Calibrate pipettes and ensure accurate administration volume based on the animal's body weight. |
| Animal Factors | |
| Genetic Background | Use animals from a consistent genetic background and supplier. |
| Age and Weight | Ensure animals are age and weight-matched across all experimental groups. |
| Acclimatization | Allow sufficient time for animals to acclimatize to the facility and handling procedures to minimize stress-induced physiological changes. |
| Circadian Rhythm | Perform experiments at the same time of day to account for diurnal variations in glucose metabolism. |
| Experimental Procedure | |
| Fasting State | Standardize the fasting period before glucose measurements or tolerance tests. |
| Blood Sampling | Use a consistent blood sampling site and technique to minimize stress and sample variability. |
| Glucose Measurement | Calibrate the glucometer before each use and use the same device for all measurements within an experiment. |
| Table 3: Troubleshooting Guide for Poor In-vivo Reproducibility. |
Experimental Protocols
Protocol 1: General In-Vitro Glucokinase Activity Assay
This protocol provides a general framework for measuring the activity of glucokinase in the presence of this compound. This is a coupled-enzyme assay where the production of glucose-6-phosphate is linked to the reduction of NADP+ by glucose-6-phosphate dehydrogenase.
Reagents:
-
Recombinant human glucokinase
-
Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl2, 2 mM DTT
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound stock solution (in DMSO)
-
384-well assay plate
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be consistent across all wells.
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, glucose, NADP+, and G6PDH.
-
Assay Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the recombinant glucokinase enzyme to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the activator to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add a solution of ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for glucokinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Detection: Measure the increase in NADPH fluorescence or absorbance at 340 nm using a plate reader at multiple time points.
-
Data Analysis: Plot the reaction rate against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Preparation of this compound for Oral Gavage in Mice
This protocol describes a common method for preparing this compound for in-vivo oral administration.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, calculate the required volumes of each component.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the required volume of PEG300 and mix thoroughly until a clear solution is formed.
-
Add the required volume of Tween-80 and mix again.
-
Finally, add the required volume of saline and mix to achieve a homogenous solution.
-
It is recommended to prepare this formulation fresh on the day of dosing. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
This technical support center provides a starting point for addressing variability in experiments involving this compound. For further assistance, it is always recommended to consult the supplier's documentation for the specific batch of the compound being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mitigating AZD1656's Impact on Liver Triglycerides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of elevated liver triglycerides associated with the use of the glucokinase activator, AZD1656.
Troubleshooting Guides
Issue: Observed Increase in Liver Triglycerides Upon this compound Administration
Question: We are using this compound in our preclinical model and have observed a significant increase in liver triglycerides and hepatic steatosis. How can we mitigate this effect?
Answer: An elevation in liver triglycerides is a known off-target effect of glucokinase activators (GKAs) like this compound.[1] This is primarily due to the activation of hepatic glucokinase, which can lead to an increase in de novo lipogenesis.[1]
A key strategy to counteract this is to implement a chronotherapeutic dosing regimen . Research in obese Zucker rats has shown that timing the administration of this compound to coincide with feeding periods can robustly reduce hepatic steatosis and inflammation, in addition to improving glycemic control.[1][2] In contrast, continuous administration or dosing during fasting periods can exacerbate these adverse effects.[1][2]
The proposed mechanism for this protective effect is that timing the administration with feeding diverts newly synthesized lipids towards VLDL (Very Low-Density Lipoprotein) secretion rather than intrahepatic storage.[1][2]
Troubleshooting Steps:
-
Synchronize Dosing with Feeding: Administer this compound at the onset of the active feeding period of your animal model (e.g., at the beginning of the dark cycle for nocturnal rodents).
-
Avoid Continuous Exposure: If using osmotic pumps or other continuous delivery methods, consider switching to oral gavage timed with feeding.
-
Monitor Key Parameters: Alongside liver triglycerides, monitor plasma triglyceride levels and markers of liver inflammation. Timed administration with feeding has been shown to avoid a significant impact on plasma triglyceride levels.[2]
-
Dose Optimization: If the issue persists, consider a dose-response study to identify the minimal effective dose for your desired glucose-lowering effect with the least impact on liver lipids.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hypertriglyceridemia?
A1: this compound is a glucokinase activator (GKA).[3][4] In the liver, glucokinase plays a pivotal role in glucose metabolism. By activating glucokinase, this compound enhances glucose uptake and glycolysis. This can lead to an increased flux of carbon skeletons into the de novo lipogenesis pathway, resulting in the synthesis and accumulation of triglycerides in hepatocytes.[1] This process can be exacerbated with continuous activation of glucokinase.
Q2: What are the expected quantitative changes in liver triglycerides with continuous vs. timed this compound administration?
A2: While specific percentages can vary depending on the preclinical model and experimental conditions, studies in obese Zucker rats have demonstrated a clear qualitative and quantitative difference.
| Dosing Regimen | Effect on Liver Triglycerides | Effect on Glycemic Control |
| Continuous Administration | Significant increase in hepatic steatosis and inflammation. | Improved |
| Administration Timed to Feeding | Robust reduction in hepatic steatosis and inflammation. | Improved |
| Administration Timed to Fasting | Severe liver steatosis and elevated inflammation. | Impaired |
Q3: What experimental models are suitable for studying this effect?
A3: The obese Zucker rat is a well-established model of insulin (B600854) resistance and has been successfully used to demonstrate the effects of chronotherapy on this compound-induced hepatic steatosis.[1][2] Other models of metabolic syndrome or type 2 diabetes could also be relevant.
Q4: Are there any alternative or complementary strategies to mitigate this compound's impact on liver lipids?
A4: While chronotherapy is the most directly evidenced approach for this compound, general strategies for managing drug-induced hypertriglyceridemia could be considered in a broader research context. These are not specific to this compound but are relevant to the field:
-
Dietary modifications: In preclinical models, controlling the fat and carbohydrate content of the diet may influence the severity of hepatic steatosis.
-
Combination therapy: Investigating co-administration with agents that inhibit lipogenesis or promote fatty acid oxidation could be a potential research avenue.
Experimental Protocols
Key Experiment: Chronotherapeutic Administration of this compound in a Rodent Model
This protocol provides a detailed methodology for investigating the impact of timed this compound administration on liver triglycerides.
Objective: To determine if timing this compound administration with the active feeding cycle mitigates the increase in liver triglycerides.
Animal Model: Obese Zucker rats (or other relevant model of metabolic disease).
Groups:
-
Vehicle Control: Administered vehicle at the onset of the feeding period.
-
Continuous this compound: Continuous administration (e.g., via osmotic mini-pump).
-
Feeding-Timed this compound: this compound administered by oral gavage at the beginning of the dark cycle (active feeding period).
-
Fasting-Timed this compound: this compound administered by oral gavage at the beginning of the light cycle (inactive/fasting period).
Drug Preparation and Dosing:
-
Vehicle: Prepare the vehicle used for this compound formulation (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water).
-
This compound Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration for oral gavage.
-
Dose: The effective dose should be determined from literature or preliminary studies. A dose of 21 µmol/kg has been used in obese Zucker rats.[1]
Procedure:
-
Acclimatization: Acclimate animals to a 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign animals to the four experimental groups.
-
Administration:
-
For oral gavage groups, administer the respective treatment at the designated time (start of dark or light cycle) daily for the duration of the study (e.g., 4 weeks).
-
For the continuous administration group, surgically implant osmotic mini-pumps according to the manufacturer's instructions.
-
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.
-
Terminal Procedures: At the end of the study, euthanize animals and collect liver tissue and blood samples.
Endpoint Analysis:
-
Liver Triglyceride Content: Quantify triglyceride levels in liver homogenates using a commercial colorimetric assay kit.
-
Histology: Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.
-
Plasma Analysis: Measure plasma levels of triglycerides, insulin, and liver enzymes (e.g., ALT, AST).
-
Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) in liver tissue via qPCR.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1656 Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator AZD1656 in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, delivery, and experimental use of this compound.
1. Formulation and Solubility Issues
-
Question: My this compound is not dissolving properly. What can I do?
-
Answer: this compound is poorly soluble in water.[1] It is recommended to use a co-solvent system for in vivo administration. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[2] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1]
-
-
Question: What are the recommended vehicle formulations for this compound in animal studies?
-
Answer: Several vehicle formulations have been successfully used for the oral administration of this compound. The choice of vehicle may depend on the specific experimental requirements, such as dosing volume and frequency. Commonly used formulations include:
-
2. Dosing and Administration
-
Question: What is a typical dose range for this compound in mice?
-
Question: How should this compound be administered to animals?
-
Answer: this compound is orally active and is typically administered via oral gavage in animal models.[2]
-
3. Efficacy and Stability
-
Question: I am observing a decline in the glucose-lowering effect of this compound over time in my chronic study. Is this expected?
-
Question: How stable is this compound in solution and as a powder?
-
Answer: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2]
-
4. Potential Side Effects and Off-Target Effects
-
Question: What are the potential side effects of this compound in animal models?
-
Answer: One of the primary on-target effects that can be considered a side effect at higher doses is hypoglycemia.[5] Chronic treatment in some mouse models has also been associated with an increase in liver triglycerides and hepatocyte microvesicular steatosis.[3] The timing of administration relative to feeding cycles may influence the development of hepatic steatosis.[6]
-
-
Question: Are there any known off-target effects of this compound?
-
Answer: this compound is described as a selective glucokinase activator.[2] A systematic review and meta-analysis of 23 randomized trials concluded that this compound is a well-tolerated and safe glucokinase activator, with no significant difference in total non-serious adverse events compared to placebo.[5]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound?
-
This compound is a potent and selective activator of the enzyme glucokinase (GK).[2] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[7][8] By activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases hepatic glucose uptake and glycogen (B147801) synthesis, ultimately leading to a reduction in blood glucose levels.[8][9]
-
-
In which animal models has this compound been studied?
-
This compound has been evaluated in various rodent models, including C57BL/6 mice and obese Zucker rats, primarily for research related to type 2 diabetes.[2][6] It has also been used in mouse models with genetic variations in the glucokinase regulatory protein (GKRP) to study the long-term efficacy of glucokinase activators.[3][4] More recently, its immunomodulatory effects are being explored in models of autoimmune diseases like lupus.
-
-
What is the EC50 of this compound?
-
This compound has an EC50 of 60 nM for glucokinase activation.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (Glucokinase Activation) | 60 nM | [2] |
| Solubility in DMSO | ≥ 250 mg/mL (522.47 mM) | [2] |
| Recommended Oral Dose (Mice) | 3 - 9 mg/kg daily | [2][3] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (Stock Solution) | -80°C for 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is adapted from publicly available formulation guidelines.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of fresh, anhydrous DMSO. Vortex thoroughly. If needed, use an ultrasonic bath to aid dissolution.
-
Prepare the working solution. For a 1 mL working solution with a final concentration of 2.08 mg/mL: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO and mix well by vortexing. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. Vortex the final solution until it is clear and homogenous.
Protocol 2: In Vivo Efficacy Study in a Diabetic Mouse Model
This is a general protocol and should be adapted based on the specific animal model and experimental goals.
Animal Model:
-
e.g., C57BL/6 mice on a high-fat diet to induce insulin resistance, or a genetic model of type 2 diabetes.
Experimental Groups:
-
Vehicle control group
-
This compound treatment group(s) (e.g., 3 mg/kg and 9 mg/kg)
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurements: Before initiating treatment, measure baseline parameters such as body weight, fasting blood glucose, and plasma insulin levels. An oral glucose tolerance test (OGTT) is also recommended to assess baseline glucose metabolism.
-
Dosing: Administer this compound or vehicle daily via oral gavage at the predetermined doses. The timing of administration (e.g., relative to the light/dark cycle and feeding) should be consistent throughout the study.
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure fasting or random blood glucose levels at regular intervals (e.g., weekly).
-
Perform an OGTT at the end of the study to assess improvements in glucose tolerance.
-
-
Terminal Endpoint: At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and other relevant biomarkers. Tissues such as the liver and pancreas can be collected for histological analysis or molecular studies.
Visualizations
Caption: Simplified signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Caption: Troubleshooting workflow for this compound delivery in animal models.
References
- 1. Compromised chronic efficacy of a glucokinase activator this compound in mouse models for common human GCKR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy | springermedizin.de [springermedizin.de]
Optimizing AZD1656 Concentration for Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of AZD1656 in your cell-based assays. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective activator of the enzyme glucokinase (GK).[1] Glucokinase plays a crucial role in glucose sensing and metabolism in key metabolic tissues such as the pancreas and liver.[2][3] By activating glucokinase, this compound enhances glucose uptake and metabolism.[2] More recently, this compound has also been identified as an immunomodulatory agent, influencing the function of immune cells, particularly T-cells.[4][5]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve centered around its half-maximal effective concentration (EC50). The reported EC50 for this compound is approximately 60 nM.[1] We recommend an initial concentration range of 10 nM to 10 µM to capture the full dose-response curve for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and ideally does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered a selective glucokinase activator, it is essential to consider potential off-target effects in your experimental design. As with any small molecule inhibitor, high concentrations may lead to non-specific effects. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and, if possible, a structurally related but inactive compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background or inconsistent results in control wells | DMSO toxicity | Ensure the final DMSO concentration is below 0.5% (v/v) and is consistent across all wells, including vehicle controls. |
| Cell seeding inconsistency | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. | |
| Precipitation of this compound in working solutions | Low aqueous solubility | Prepare fresh working solutions for each experiment from a DMSO stock. If precipitation occurs, gentle warming and vortexing may help. Avoid using solutions with visible precipitate. |
| Unexpected cytotoxicity at lower concentrations | Cell line sensitivity to metabolic changes | Activation of glucokinase can significantly alter cellular metabolism. This may be cytotoxic to certain cell lines, especially those highly dependent on specific metabolic pathways. Perform a thorough dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cells. |
| Contamination | Regularly check cell cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotic/antimycotic agents if necessary. | |
| No observable effect of this compound | Low or absent glucokinase expression in the cell line | Confirm the expression of glucokinase in your cell line using techniques like qPCR or Western blotting. |
| Suboptimal assay conditions | Optimize assay parameters such as cell density, incubation time, and substrate concentrations. | |
| Degraded this compound | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. A suggested concentration range is 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Glucose Uptake Assay (2-NBDG)
This protocol measures the effect of this compound on glucose uptake in cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well black, clear-bottom plates
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to reach ~80-90% confluency.
-
Wash the cells twice with warm KRB buffer.
-
Prepare working solutions of this compound in KRB buffer at various concentrations (e.g., 10 nM to 10 µM). Include a vehicle control.
-
Add 100 µL of the this compound working solutions or vehicle control to the cells and incubate for 1 hour at 37°C.
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm.
Cytokine Secretion Assay (ELISA)
This protocol can be used to assess the immunomodulatory effects of this compound by measuring the secretion of a specific cytokine (e.g., IFN-γ, IL-2) from immune cells.
Materials:
-
Immune cells (e.g., PBMCs, T-cells)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulating agent (e.g., PMA/Ionomycin, anti-CD3/CD28 beads)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest
-
Plate reader
Procedure:
-
Plate immune cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete culture medium.
-
Prepare this compound dilutions in complete culture medium (e.g., 10 nM to 10 µM) and add them to the cells. Include a vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Add the stimulating agent to the wells to induce cytokine secretion.
-
Incubate the plate for 24-48 hours at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.7 ± 3.8 |
| 1 | 92.1 ± 4.2 |
| 10 | 75.4 ± 6.3 |
| 100 | 45.8 ± 7.1 |
Table 2: Example Data for this compound Effect on Glucose Uptake
| This compound Conc. (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| 0 (Vehicle) | 1500 ± 120 |
| 0.01 | 1850 ± 150 |
| 0.1 | 2500 ± 210 |
| 1 | 3800 ± 300 |
| 10 | 4200 ± 350 |
Visualizations
Caption: this compound activates Glucokinase (GK), enhancing glycolysis.
Caption: this compound enhances Treg function via metabolic reprogramming.
Caption: Workflow for optimizing this compound concentration in assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulation by this compound reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. selleckchem.com [selleckchem.com]
AZD1656 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential issues and answering frequently asked questions related to experiments involving the glucokinase activator, AZD1656. The information is based on findings from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective oral activator of glucokinase (GK).[1] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells, where it controls insulin (B600854) secretion, and by regulating glucose metabolism in the liver.[2] this compound is postulated to have a dual mechanism of action, activating glucokinase in both the pancreas and the liver.[3]
Q2: We are observing a decline in the glucose-lowering efficacy of this compound in our long-term animal studies. Is this a known phenomenon?
A2: Yes, a decline in the chronic efficacy of several glucokinase activators, including this compound, has been observed in both clinical trials and preclinical models.[4][5][6] This phenomenon is not necessarily classical drug resistance (e.g., via mutations) but rather a progressive loss of therapeutic effect over time.
Q3: What are the potential mechanisms underlying the observed decline in this compound efficacy?
A3: Preclinical studies suggest that the decline in efficacy may be linked to the glucokinase regulatory protein (GKRP) in the liver.[5] Specifically, in mouse models with genetic variants of the GCKR gene (which encodes GKRP) that lead to GKRP deficiency, the glucose-lowering effect of this compound diminished over a 19-week period.[5] This was associated with raised hepatic glucokinase activity.[5][6] Other proposed hypotheses for declining efficacy of glucokinase activators in general include β-cell failure due to over-activation of GK in islets and hepatic steatosis from over-activation of GK in the liver.[7]
Q4: Can genetic variations in GCKR influence the response to this compound?
A4: Based on preclinical data, this is a strong possibility. A study using a mouse model for a common human GCKR variant (rs1260326, P446L) showed that while the initial glucose-lowering effect of this compound was similar across genotypes, the efficacy was not maintained in mice with the homozygous variant (LL genotype) after 19 weeks.[5][6] Therefore, the genetic background related to GCKR may be a critical factor in the long-term efficacy of this compound.
Q5: Are there any known combination strategies to overcome the decline in this compound efficacy?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Diminished hypoglycemic effect in chronic studies | Development of resistance/tolerance, potentially linked to GKRP deficiency. | 1. Genotype animal models for GCKR variants if possible. 2. Monitor liver triglyceride levels and assess for hepatocyte microvesicular steatosis.[5] 3. Consider intermittent dosing schedules to potentially mitigate the decline in efficacy. 4. Evaluate combination therapies if appropriate for the experimental design. |
| Unexpected increase in liver lipids | Over-activation of hepatic glucokinase, particularly in the context of GKRP deficiency. | 1. In Gckr-del/wt mouse models, chronic this compound treatment has been associated with increased liver triglycerides.[5] 2. Perform histological analysis of liver tissue to check for steatosis. 3. Measure hepatic glucokinase activity. |
| Variability in response between individual animals | Genetic background, specifically GCKR variants. | 1. If feasible, stratify analysis based on GCKR genotype. 2. Ensure a sufficiently large sample size to account for genetic variability. |
Experimental Protocols
Chronic Efficacy Study in a Gckr-P446L Mouse Model [5][9]
-
Animal Model: Gckr-P446L mice (PP, PL, and LL genotypes).
-
Diet: High-fat high-sugar diet (HFHSD).
-
Treatment: this compound (3 mg/kg body weight) incorporated into the diet for 20 weeks.
-
Blood Glucose Monitoring: Blood glucose levels are measured at baseline (0 weeks), 2 weeks, and 19 weeks in the ad libitum fed state.
-
Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed at 18 weeks after a 2-hour food withdrawal.
-
Tissue Analysis: At the end of the study, plasma is collected for insulin measurement. Liver and pancreas tissues are harvested for histopathology (including immunohistochemical staining for GK and GKRP), measurement of liver triglycerides, and assessment of liver total glucokinase activity.
Signaling Pathways and Workflows
Caption: this compound dual mechanism of action in pancreas and liver.
Caption: Hypothesis for declining efficacy of this compound.
Caption: Chronic efficacy experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compromised chronic efficacy of a glucokinase activator this compound in mouse models for common human GCKR variants [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. manilatimes.net [manilatimes.net]
- 9. researchgate.net [researchgate.net]
AZD1656 Technical Support Center: Troubleshooting Unexpected Experimental Results
Welcome to the technical support center for AZD1656. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in experiments involving the glucokinase activator, this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active allosteric activator of the glucokinase (GK) enzyme.[1] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] this compound enhances the activity of glucokinase, leading to increased glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increased hepatic glucose uptake and glycogen (B147801) synthesis.[3][4]
Q2: Beyond glycemic control, are there other reported effects of this compound?
A2: Yes, this compound has demonstrated immunomodulatory effects.[5][6] In the ARCADIA clinical trial, while the primary endpoint for COVID-19 clinical improvement was not met, treatment with this compound was associated with lower mortality and a less pro-inflammatory immune response in diabetic patients.[6][7] This is thought to be mediated by the activation of regulatory T cells (Tregs), which depend on glucokinase-mediated glycolysis for their migration to inflamed tissues.[8]
Q3: Is it normal to observe a decline in the glucose-lowering efficacy of this compound over time?
A3: A decline in efficacy with chronic administration has been reported for several glucokinase activators, including this compound.[9][10][11] This phenomenon is a key challenge in the clinical development of this class of drugs. Potential mechanisms include adaptive changes in hepatic glucose metabolism and the influence of genetic factors.[11]
Q4: What is the risk of hypoglycemia associated with this compound?
A4: While glucokinase activators can increase the risk of hypoglycemia, this compound has been generally well-tolerated in clinical trials with a lower incidence of hypoglycemia compared to sulfonylureas like glipizide.[5][12] The risk is dose-dependent and can be influenced by the patient's metabolic state.[5]
Troubleshooting Guide
This guide addresses common unexpected results encountered during this compound experiments and provides potential explanations and recommended actions.
Issue 1: Inconsistent or No Significant Reduction in Blood Glucose in Animal Models
Possible Causes:
-
Genetic Variation: The presence of common variants in the Glucokinase Regulatory Protein gene (GCKR), such as the P446L variant, can lead to a decline in the efficacy of this compound over time.[9][10]
-
Timing of Administration: The metabolic effects of this compound can be significantly influenced by the timing of its administration relative to feeding and fasting cycles (chronotherapy).[13]
-
Drug Formulation and Administration: Improper formulation or administration of this compound can affect its bioavailability and efficacy.
Troubleshooting Steps:
-
Genotype Animal Models: If using mouse models, consider genotyping for relevant Gckr variants. The Gckr-P446L mouse model is a relevant tool for studying this effect.[14][15]
-
Optimize Dosing Schedule: In obese or insulin-resistant animal models, administering this compound timed to feeding periods may improve glycemic control and reduce hepatic steatosis compared to continuous treatment or administration during fasting periods.[13]
-
Verify Drug Formulation: Ensure this compound is properly dissolved and administered. A common oral gavage formulation involves dissolving this compound in a vehicle such as 0.5% (w/v) methylcellulose.
Issue 2: Unexpected Increase in Hepatic Triglycerides or Liver Steatosis
Possible Causes:
-
Chronic Glucokinase Activation: Prolonged activation of hepatic glucokinase can upregulate lipogenic gene expression, leading to increased triglyceride synthesis and accumulation in the liver.[9][10]
-
Timing of Dosing: Continuous or fasting-period administration of this compound in animal models has been associated with hepatic steatosis and inflammation.[13]
Troubleshooting Steps:
-
Assess Liver Histology: At the end of the study, collect liver tissue for histological analysis (e.g., H&E and Oil Red O staining) to quantify lipid accumulation.
-
Analyze Gene Expression: Perform RT-qPCR or RNA sequencing on liver tissue to assess the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation.
-
Implement Chronotherapy: Consider a dosing regimen where this compound is administered only during the active feeding phase of the animals to potentially mitigate hepatic lipid accumulation.[13]
Issue 3: Lack of Expected Immunomodulatory Effects (e.g., on Regulatory T cells)
Possible Causes:
-
Inappropriate Assay System: The immunomodulatory effects of this compound, particularly on Treg migration, are dependent on the inflammatory context and the specific assays used.
-
Cell State and Stimulation: The activation state of T cells and the presence of inflammatory signals are critical for observing the effects of glucokinase activation on their function.
Troubleshooting Steps:
-
Utilize Appropriate In Vitro Assays: Employ Treg migration and suppression assays. For migration, a common method involves measuring the ability of Tregs to migrate towards a chemoattractant in a transwell system. For suppression, co-culture Tregs with effector T cells and measure the proliferation of the effector cells.
-
Ensure Proper Cell Stimulation: In in vitro assays, ensure that T cells are appropriately stimulated (e.g., with anti-CD3/CD28 beads or cytokines) to induce the necessary metabolic reprogramming that is modulated by this compound.
-
In Vivo Inflammatory Model: To observe the immunomodulatory effects in vivo, it may be necessary to use an animal model with an active inflammatory or autoimmune condition.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies of this compound.
Table 1: ARCADIA Trial - Clinical Outcomes in Diabetic Patients with COVID-19 [6][7]
| Outcome | This compound Group (n=80) | Placebo Group (n=73) | p-value |
| Primary Endpoint (Clinical Improvement at Day 14) | 76.3% | 69.9% | 0.19 |
| Mortality | 5% (4 deaths) | 12.3% (9 deaths) | 0.090 |
| Mortality at Day 7 | 0% (0 deaths) | 8.2% (6 deaths) | 0.011 (post hoc) |
| Adverse Events | 35.7% | 33.3% | Not significant |
Table 2: Effect of Chronic this compound Treatment on Blood Glucose in Gckr-P446L Mice [9][10]
| Genotype | Treatment Duration | Change in Blood Glucose (vs. Vehicle) |
| Wild-type (PP) | 2 weeks | Significant reduction |
| 19 weeks | Sustained reduction | |
| Homozygous (LL) | 2 weeks | Significant reduction |
| 19 weeks | Efficacy declined |
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.
Principle: Glucokinase converts glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to glucokinase activity.
Materials:
-
Recombinant glucokinase
-
This compound
-
GCK Assay Buffer
-
Glucose
-
ATP
-
GCK Enzyme Mix (containing G6PDH)
-
Fluorescent Probe
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in GCK Assay Buffer.
-
Reaction Setup: To each well of the microplate, add:
-
GCK Assay Buffer
-
Recombinant glucokinase
-
Varying concentrations of this compound or vehicle (DMSO)
-
-
Initiate Reaction: Add a master mix containing glucose, ATP, GCK Enzyme Mix, and the fluorescent probe to each well.
-
Measurement: Immediately place the plate in a fluorometric plate reader set to kinetic mode. Measure fluorescence every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Plot the rate against the concentration of this compound to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
Principle: This assay measures the ability of pancreatic islets to secrete insulin in response to glucose, and how this is modulated by this compound.
Materials:
-
Isolated pancreatic islets (from mouse or other models)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with one of the following solutions:
-
Low glucose KRB (basal)
-
High glucose KRB (stimulated)
-
High glucose KRB + this compound (test)
-
Low glucose KRB + this compound (hypoglycemia risk assessment)
-
-
Incubation: Incubate the islets for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each condition.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after lysing the islets) or to the number of islets.
Visualizations
Caption: this compound Signaling Pathway in Pancreas and Liver.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic for Unexpected this compound Results.
References
- 1. Glucokinase Activity Assay Kit (Fluorometric) — Long Technical Article for Research Use Only – Excelimmune Immunity Reagents [excelimmune.com]
- 2. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]
- 4. Optimizing glucokinase activator binding kinetics to lower in vivo hypoglycemia risk - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Data supporting publication: Compromised chronic efficacy of a Glucokinase Activator this compound in mouse models for common human GCKR variants - Newcastle University - Figshare [data.ncl.ac.uk]
- 12. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Compromised chronic efficacy of a glucokinase activator this compound in mouse models for common human GCKR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Bioavailability of AZD1656 Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on AZD1656 formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective activator of glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism.[1][2] By activating glucokinase in the pancreas and liver, this compound is being investigated for its potential to lower blood glucose levels in patients with type 2 diabetes mellitus.[3]
Q2: What is currently known about the pharmacokinetic profile of this compound?
Clinical studies have shown that this compound is rapidly absorbed and eliminated after oral administration.[4] The exposure to this compound increases in a dose-proportional manner. An active metabolite, AZD5658, is formed, which has a longer half-life than the parent compound.[3][4]
Q3: Are there any known bioavailability issues with this compound?
While clinical studies have demonstrated rapid absorption of certain formulations, the inherent physicochemical properties of this compound, such as its aqueous solubility and permeability, are not extensively reported in publicly available literature. As with many small molecule drugs, researchers may encounter challenges with dissolution and/or absorption when developing new formulations.
Q4: What are some common strategies to improve the bioavailability of a compound like this compound?
For poorly soluble drug candidates, several formulation strategies can be employed to enhance bioavailability. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a higher dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can help to solubilize the drug in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Low or Variable In Vitro Dissolution
You are observing slow, incomplete, or highly variable dissolution of your this compound formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor wetting of the drug substance. | 1. Incorporate a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the dissolution medium or the formulation itself. 2. Consider wet granulation or spray drying with a hydrophilic excipient to improve particle wetting. |
| Drug precipitation in the dissolution medium. | 1. Analyze the pH-solubility profile of this compound and select a dissolution medium where it has adequate solubility and stability. 2. Consider using a biorelevant dissolution medium (e.g., FaSSIF, FeSSIF) that better mimics the conditions of the gastrointestinal tract. |
| Inadequate formulation composition. | 1. Optimize the levels of disintegrants and solubilizing excipients in your formulation. 2. For solid dispersions, evaluate the drug-to-polymer ratio and the choice of polymer. |
| Issues with the physical form of the drug. | 1. Characterize the solid-state properties of your this compound (e.g., polymorphism, crystallinity). An amorphous form or a more soluble polymorphic form may be required. 2. Reduce the particle size of the drug substance through micronization or nanomilling. |
Experimental Workflow for Troubleshooting Dissolution Issues
Caption: Troubleshooting workflow for low or variable in vitro dissolution.
Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution
Your this compound formulation shows promising dissolution in vitro, but the in vivo pharmacokinetic study in an animal model reveals low bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In vivo precipitation. | 1. The drug may be precipitating in the gastrointestinal tract upon dilution of the formulation. 2. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. |
| Low intestinal permeability. | 1. Although this compound is reported to be rapidly absorbed, your specific formulation might hinder its permeation. 2. Conduct in vitro permeability assays (e.g., Caco-2, PAMPA) to assess the permeability of your formulation. |
| First-pass metabolism. | 1. this compound is known to have an active metabolite, indicating that it undergoes metabolism. Extensive first-pass metabolism in the gut wall or liver can reduce bioavailability. 2. Consider co-administration with a metabolic inhibitor in your animal model to investigate the impact of first-pass metabolism. |
| Gastrointestinal instability. | 1. The drug may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine. 2. Evaluate the stability of this compound in simulated gastric and intestinal fluids. Consider enteric coating for your formulation if gastric degradation is an issue. |
Signaling Pathway for Oral Drug Absorption
Caption: Key steps influencing the oral bioavailability of a drug.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the rate and extent of this compound release from a formulation.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer pH 6.8, or biorelevant media like FaSSIF).
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place one unit of the this compound formulation into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-heated medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of an this compound formulation.
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
Procedure:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side of the transwell.
-
At specified time intervals, take samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the samples to determine the apparent permeability coefficient (Papp).
Papp Calculation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance on the basolateral side.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug on the apical side.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the bioavailability and pharmacokinetic profile of an this compound formulation.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
To determine absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound.
Bioavailability Calculation: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 Where:
-
F is the absolute bioavailability.
-
AUC is the area under the plasma concentration-time curve.
-
Dose is the administered dose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: AZD1656 and Metformin in the Landscape of Type 2 Diabetes Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucokinase activator AZD1656 and the first-line therapy metformin (B114582) in the context of type 2 diabetes models. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of their distinct mechanisms of action.
At a Glance: Key Mechanistic and Performance Differences
| Feature | This compound | Metformin |
| Primary Mechanism | Glucokinase (GK) activator | AMP-activated protein kinase (AMPK) activator |
| Site of Action | Pancreas and Liver | Primarily Liver, also Muscle and Gut |
| Molecular Target | Glucokinase (GCK) | Primarily Mitochondrial Complex I, leading to AMPK activation |
| Effect on Insulin (B600854) Secretion | Glucose-dependent increase | No direct effect on insulin secretion[1] |
| Effect on Hepatic Glucose Production | Indirectly reduces via increased glucose uptake and glycogen (B147801) synthesis | Directly inhibits gluconeogenesis[2][3] |
| Clinical Use | Investigational | First-line therapy for type 2 diabetes |
Mechanism of Action: Two Distinct Pathways to Glucose Control
This compound and metformin represent two different strategies for managing hyperglycemia in type 2 diabetes. This compound is a potent and selective activator of glucokinase (GK), an enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[4][5] Metformin, a biguanide, primarily works by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3]
This compound: Enhancing the Body's Natural Glucose Sensor
This compound enhances the activity of glucokinase, which plays a pivotal role in glucose metabolism.[6] In the pancreas, glucokinase activation leads to increased glucose-stimulated insulin secretion. In the liver, it promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.[5] This dual action targets key defects present in type 2 diabetes.
dot
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. A preclinical overview of metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of AZD1656 and Dexamethasone in Mitigating COVID-19 Inflammation
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has led to the investigation of numerous therapeutic agents aimed at mitigating the severe inflammatory response associated with the virus. Among these, the corticosteroid dexamethasone (B1670325) has become a standard of care for hospitalized patients requiring oxygen. Concurrently, novel therapeutic approaches such as the glucokinase activator AZD1656 have been explored for their potential immunomodulatory effects. This guide provides a detailed comparison of this compound and dexamethasone, focusing on their mechanisms of action, clinical efficacy, and experimental protocols to inform ongoing research and drug development.
Executive Summary
Dexamethasone, a potent synthetic glucocorticoid, has demonstrated life-saving benefits in patients with severe COVID-19 by suppressing the hyperactive immune response, often termed a "cytokine storm".[1][2][3] Its broad anti-inflammatory and immunosuppressive effects are well-established. In contrast, this compound, a glucokinase activator, was investigated for its potential to modulate the immune response, particularly in diabetic patients who are at higher risk for severe COVID-19.[4][5][6] The ARCADIA trial suggested a potential therapeutic benefit for this compound, not through direct glucose control, but possibly by modulating the immune response.[4][7] Notably, the benefits of this compound were observed in patients who were also receiving standard of care, which included dexamethasone, suggesting a potentially complementary, rather than competing, role.[8]
Mechanism of Action
The two drugs operate through distinct biological pathways to temper inflammation.
Dexamethasone: This corticosteroid exerts its effects by binding to glucocorticoid receptors (GR) in the cytoplasm.[9] The resulting complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines.[9] This broad-spectrum immunosuppression helps to control the cytokine storm characteristic of severe COVID-19.[1][2][10] Additionally, dexamethasone has been shown to modulate ion channels in the airway epithelium, potentially reducing fluid accumulation in the lungs.[1]
This compound: As a glucokinase activator, this compound was initially developed for the treatment of diabetes.[5][7] In the context of COVID-19, its proposed immunomodulatory effect is linked to the activation of regulatory T cells (Tregs).[5][6][7] Glucokinase-dependent glycolysis is crucial for the migration of activated Tregs to sites of inflammation, where they can suppress excessive immune responses and aid in tissue repair.[6][7] By enhancing glucokinase activity, this compound may promote the trafficking of Tregs to inflamed lung tissue, thereby helping to resolve the hyperinflammation seen in severe COVID-19.[5][6][7]
Signaling Pathway Diagrams
Caption: Dexamethasone signaling pathway in inflammation.
Caption: Proposed immunomodulatory pathway of this compound.
Clinical Efficacy and Safety
| Feature | This compound (ARCADIA Trial) | Dexamethasone (RECOVERY Trial & others) |
| Primary Endpoint | No statistically significant difference in clinical improvement at Day 14 compared to placebo (76.3% vs 69.9%, p=0.19).[4] | Reduced 28-day mortality in hospitalized patients requiring respiratory support.[2][11][12] |
| Mortality | Lower mortality in the this compound group compared to placebo (5% vs 12.3%, p=0.090).[4] At day 7, there were zero deaths in the this compound group versus six in the placebo group (p=0.011).[4] | Reduced deaths by one-third in ventilated patients and by one-fifth in patients receiving only oxygen.[11] |
| Patient Population | Diabetic patients (Type 1 or 2) hospitalized with COVID-19.[4][5][6] | Hospitalized patients with severe or critical COVID-19, particularly those requiring oxygen or mechanical ventilation.[2][11] |
| Adverse Events | No difference in the number of adverse events between the this compound and placebo groups (35.7% vs 33.3%).[4] | Potential side effects include hyperglycemia, leukocytosis, and increased risk of secondary infections.[13][14][15] Higher doses may increase adverse events without improving efficacy.[13][15] |
| Other Outcomes | Associated with a decrease in the duration of hospitalization compared to placebo.[4] Immunophenotyping suggested a less pro-inflammatory and better adaptive immune response.[4][7] | Reduces the need for mechanical ventilation.[2] |
Experimental Protocols
ARCADIA Trial (this compound)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.[4][6]
-
Participants: 158 adult diabetic patients (Type 1 or 2) hospitalized with confirmed or suspected COVID-19.[4][8]
-
Intervention: Patients were randomly assigned (1:1) to receive either this compound (100mg tablets twice a day) or a matched placebo, in addition to usual care, for up to 21 days or until discharge or intubation.[4][5]
-
Primary Endpoint: Clinical improvement measured at Day 14, based on the WHO 8-point Ordinal Scale for Clinical Improvement.[4][5]
-
Key Secondary Endpoints: Included mortality, time to hospital discharge, and changes in immune cell populations.[4]
RECOVERY Trial (Dexamethasone)
-
Study Design: A large-scale, randomized, controlled, open-label trial.
-
Participants: Hospitalized patients with clinically suspected or laboratory-confirmed COVID-19.
-
Intervention: Patients were randomized to receive either usual standard of care alone or usual care plus dexamethasone (6 mg once daily for up to 10 days).[12][16]
-
Primary Endpoint: 28-day mortality.
-
Key Secondary Endpoints: Included time to discharge from the hospital and, for patients not on mechanical ventilation at randomization, the subsequent need for mechanical ventilation or death.
Experimental Workflow Diagram
Caption: Comparison of ARCADIA and RECOVERY trial workflows.
Conclusion
Dexamethasone and this compound represent two distinct approaches to managing the inflammatory consequences of COVID-19. Dexamethasone is a potent, broad-spectrum anti-inflammatory agent that has proven effective in reducing mortality in severe cases. This compound, while not meeting its primary endpoint for clinical improvement in the ARCADIA trial, showed a promising signal in reducing mortality and hospital stay in diabetic patients, potentially through a novel immunomodulatory mechanism involving Treg cells.
The fact that this compound's potential benefits were observed in addition to standard care, which included dexamethasone, suggests that these two treatments are not mutually exclusive and could potentially be used in combination. Further research, including larger clinical trials, is warranted to confirm the efficacy of this compound and to explore its potential synergistic effects with dexamethasone and other immunomodulatory agents in specific patient populations, such as those with diabetes. This comparative analysis underscores the importance of exploring diverse therapeutic strategies to address the multifaceted pathology of COVID-19.
References
- 1. Molecular mechanisms of dexamethasone actions in COVID-19: Ion channels and airway surface liquid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronavirus disease (COVID-19): Corticosteroids, including dexamethasone [who.int]
- 3. Efficacy of Dexamethasone for the Treatment of COVID-19 Infection...: Ingenta Connect [ingentaconnect.com]
- 4. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. news-medical.net [news-medical.net]
- 8. scitechdaily.com [scitechdaily.com]
- 9. Dexamethasone for the Treatment of Coronavirus Disease (COVID-19): a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune and ionic mechanisms mediating the effect of dexamethasone in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone: evidence shows its efficacy in the fight against COVID-19 [gavi.org]
- 12. COVID-19 Therapeutics: Use, Mechanism of Action, and Toxicity (Xenobiotics) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing efficacy and safety of different doses of dexamethasone in the treatment of COVID-19: a three-arm randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti‐inflammatory effects of dexamethasone in COVID‐19 patients: Translational population PK/PD modeling and simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD1656 and Other Glucokinase Activators in Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and safety profiles of emerging glucokinase activators (GKAs), with a focus on AZD1656 versus other notable candidates like dorzagliatin (B607184) and TTP399. This document synthesizes data from key clinical trials to facilitate an objective evaluation of their therapeutic potential.
Glucokinase activators represent a novel class of oral hypoglycemic agents that target the glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver. By enhancing glucokinase activity, these agents aim to improve glycemic control in individuals with type 2 diabetes. This guide delves into the performance of this compound in comparison to other GKAs, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Efficacy Comparison of Glucokinase Activators
The therapeutic efficacy of glucokinase activators is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels. The following tables summarize the key efficacy data from clinical trials of this compound, dorzagliatin, and TTP399.
Table 1: Comparative Efficacy in Lowering HbA1c
| Glucokinase Activator | Clinical Trial | Patient Population | Treatment Duration | Dosage | Mean Change in HbA1c from Baseline | Placebo-Corrected HbA1c Reduction |
| This compound | Dose-ranging study[1] | Type 2 Diabetes on Metformin (B114582) | 4 months | 10-140 mg (titrated) | -0.80% | -0.80% (95% CI: -1.14 to -0.46)[1] |
| 20-200 mg (titrated) | -0.81% | -0.81% (95% CI: -1.14 to -0.47)[1] | ||||
| Dorzagliatin | SEED (Monotherapy)[2][3] | Drug-naïve Type 2 Diabetes | 24 weeks | 75 mg BID | -1.07% | -0.57% (95% CI: -0.79 to -0.36)[4] |
| DAWN (Add-on to Metformin)[2][3][5][6][7] | Type 2 Diabetes on Metformin | 24 weeks | 75 mg BID | -1.02% | -0.66% (95% CI: -0.79 to -0.53)[5][6] | |
| TTP399 | AGATA[8] | Type 2 Diabetes on Metformin | 6 months | 800 mg | Not Reported | -0.9%[8][9][10] |
| SimpliciT1 (Part 2)[11] | Type 1 Diabetes (Adjunct to Insulin) | 12 weeks | 800 mg | Not Reported | -0.21% (95% CI: -0.39 to -0.04)[11] |
Table 2: Comparative Efficacy in Lowering Fasting and Postprandial Glucose
| Glucokinase Activator | Clinical Trial | Mean Change in Fasting Plasma Glucose (FPG) from Baseline | Mean Change in 2-hour Postprandial Glucose (2h-PPG) from Baseline |
| This compound | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. | |
| Dorzagliatin | DAWN (Add-on to Metformin)[6] | Significant reduction (exact value not specified in search results)[8] | -5.45 mmol/L[2][3] |
| SEED (Monotherapy)[2] | Not explicitly reported in the provided search results. | -2.83 mmol/L[2][3] | |
| TTP399 | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. |
Safety and Tolerability Profile
The safety profile of glucokinase activators is a critical aspect of their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.
Table 3: Comparative Safety Profile
| Glucokinase Activator | Key Adverse Events | Incidence of Hypoglycemia | Effects on Lipids |
| This compound | Generally well-tolerated.[1] No significant increase in total non-serious or serious adverse events compared to placebo.[12] | Less frequent than glipizide.[1] A meta-analysis showed a non-significant increased risk compared to placebo (RR 2.03, 95% CI 0.94–4.39).[12] | Not explicitly reported in the provided search results. |
| Dorzagliatin | Incidence of adverse events was similar to placebo.[5] No drug-related serious adverse events reported in the DAWN trial.[5][6] | No severe hypoglycemia reported in the DAWN trial.[5][6] Incidence of hypoglycemia (<3.0 mmol/L) was less than 1% over 52 weeks.[7] | A meta-analysis showed an increase in triglycerides (MD 0.43 mmol/L) and total cholesterol (MD 0.13 mmol/L) compared to placebo.[13] |
| TTP399 | Well-tolerated.[14] | Did not cause hypoglycemia.[9][10][14] In the SimpliciT1 study, the frequency of severe or symptomatic hypoglycemia decreased by 40% relative to placebo.[11] | No detrimental effect on plasma lipids.[9][10] Increased high-density lipoprotein cholesterol (3.2 mg/dl) compared to placebo.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies of this compound, dorzagliatin, and TTP399.
This compound: Dose-ranging Study (NCT01020123)[1]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study with a 4-month treatment period and an optional 2-month extension.
-
Patient Population: 458 patients with type 2 diabetes and HbA1c between 7.5% and 10% who were on a stable dose of metformin. An additional 72 patients with HbA1c >10% and ≤12% received open-label this compound.
-
Intervention: Patients were randomized to receive one of the following as an add-on to metformin:
-
This compound 20 mg fixed dose
-
This compound 40 mg fixed dose
-
This compound 10-140 mg titrated dose
-
This compound 20-200 mg titrated dose
-
Placebo
-
Glipizide 5-20 mg titrated
-
-
Primary Outcome: Placebo-corrected change in HbA1c from baseline to 4 months.
Dorzagliatin: SEED (NCT03173391) and DAWN (NCT03141073) Trials[15]
-
Study Design: Both were randomized, double-blind, placebo-controlled, Phase 3 trials with a 24-week double-blind treatment period followed by a 28-week open-label extension.
-
Patient Population:
-
SEED: Drug-naïve patients with type 2 diabetes.
-
DAWN: Patients with type 2 diabetes inadequately controlled with metformin monotherapy.[15]
-
-
Intervention:
-
SEED: Dorzagliatin (75 mg twice daily) or placebo.
-
DAWN: Dorzagliatin (75 mg twice daily) or placebo, as an add-on to metformin (1500 mg/day).[7]
-
-
Primary Outcome: Change in HbA1c from baseline to week 24.[6]
TTP399: SimpliciT1 Study (TTP399-203)[11][16]
-
Study Design: A Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with type 1 diabetes.
-
Intervention: 800 mg of TTP399 or a matched placebo, administered once daily for 12 weeks as an adjunct to insulin (B600854) therapy.[11]
-
Primary Outcome: Change in HbA1c from baseline to week 12.[11]
Signaling Pathway of Glucokinase Activation
Glucokinase activators exert their effects through a dual mechanism of action in the pancreas and liver. The following diagram illustrates the signaling pathway.
Caption: Glucokinase activation pathway in pancreas and liver.
Experimental Workflow for a Typical Glucokinase Activator Clinical Trial
The following diagram outlines a generalized workflow for a clinical trial evaluating a glucokinase activator.
Caption: Generalized workflow of a GKA clinical trial.
Discussion and Conclusion
The landscape of glucokinase activators is evolving, with several candidates demonstrating promising efficacy in glycemic control. This compound showed significant reductions in HbA1c, although its development has seen challenges regarding sustained efficacy.[1] In contrast, dorzagliatin has progressed to Phase 3 trials and has shown robust and sustained glycemic control, both as a monotherapy and in combination with metformin.[2][3][4] TTP399, a hepatoselective GKA, has demonstrated a strong safety profile, particularly with a reduced risk of hypoglycemia, and has even shown potential as an adjunctive therapy in type 1 diabetes.[9][10][11][14]
The choice of a specific glucokinase activator for further development or clinical use will likely depend on a careful balance of its efficacy, long-term durability of effect, and safety profile, especially concerning hypoglycemia and effects on lipid metabolism. The distinct profiles of this compound, dorzagliatin, and TTP399 highlight the diversity within this class of drugs and underscore the importance of continued research to identify the optimal therapeutic agent for patients with diabetes.
References
- 1. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 14. TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 15. Hua Medicine Successfully Completes Its Registration Phase III Trials. Announces 52-Week Results for DAWN (HMM0302), Dorzagliatin's Phase III Combination with Metformin Trial-Company News-Hua Medicine [huamedicine.com]
AZD1656: An In-Vivo Immunomodulatory Analysis and Comparison
A comprehensive guide for researchers and drug development professionals on the immunomodulatory effects of the glucokinase activator AZD1656, with a comparative analysis against alternative immunomodulatory agents.
This guide provides an objective overview of the in-vivo immunomodulatory properties of this compound, a novel small molecule glucokinase activator. Initially developed for type 2 diabetes, recent studies have unveiled its potential as an immunomodulatory agent. This document summarizes key experimental findings, presents comparative data against other immunomodulators, details experimental methodologies, and visualizes relevant biological pathways and workflows.
I. Executive Summary
This compound has demonstrated significant immunomodulatory effects in both clinical and preclinical in-vivo settings. The phase II ARCADIA clinical trial in diabetic patients with COVID-19 suggested that this compound promotes a less pro-inflammatory and a more robust adaptive immune response.[1][2][3] Furthermore, studies in a db/db mouse model of diabetic cardiomyopathy have shown that this compound can improve the cardiac immunophenotype by reducing the infiltration of pathogenic T-cells and B-cells.[4][5][6] The proposed mechanism of action involves the activation of glucokinase, which enhances glycolysis in regulatory T-cells (Tregs), thereby promoting their migration to sites of inflammation. This guide compares the immunomodulatory profile of this compound with two other agents used in autoimmune and inflammatory contexts: Teplizumab and Rituximab (B1143277).
II. Comparative Performance of Immunomodulators
The following tables summarize the in-vivo immunomodulatory effects of this compound compared to Teplizumab and Rituximab. Data has been extracted from published clinical and preclinical studies.
Table 1: Effects on T-Cell Populations
| Parameter | This compound | Teplizumab | Rituximab |
| Target Cell Population | Regulatory T-cells (Tregs) | CD3+ T-cells (pan T-cell) | CD20+ B-cells (indirect effect on T-cells) |
| Key In-Vivo Effect | Enhanced Treg migration to inflamed tissues. | Induction of a partial T-cell exhaustion phenotype, particularly in CD8+ T-cells. | Transient increase in circulating CD4+ T-cells followed by a decrease.[1] |
| CD4+ T-cell Modulation | Not explicitly quantified in the ARCADIA trial. In db/db mice, reduced myocardial infiltration.[4] | Transient rises in PD-1+Foxp3+ Tregs.[7] | Initially higher circulating numbers at 5 and 12 weeks post-treatment.[1] |
| CD8+ T-cell Modulation | Not explicitly quantified in the ARCADIA trial. | Increased frequency of KLRG1+TIGIT+ exhausted CD8+ T-cells, associated with clinical response.[8][9] | Significantly lower circulating numbers at 12 weeks post-treatment.[1] |
| Regulatory T-cell (Treg) Modulation | Proposed to enhance migratory capacity.[10] | Transient increase in PD-1+Foxp3+ Tregs.[7] | Increased numbers in clinical responders at 12 weeks.[6] |
Table 2: Effects on B-Cell Populations and Cytokine Profile
| Parameter | This compound | Teplizumab | Rituximab |
| B-cell Modulation | Reduced B-cell infiltration in the myocardium of db/db mice.[4][5][6] | Not a primary target. | Profound depletion of circulating CD19+ B-lymphocytes.[11] |
| Pro-inflammatory Cytokines | Suggested reduction in pro-inflammatory response in the ARCADIA trial.[1][2][3] | Reduced secretion of pro-inflammatory cytokines by exhausted CD8+ T-cells.[12] | May reduce production of cytokines that augment the immune response.[11] |
| Anti-inflammatory Cytokines | Not explicitly quantified. | Not explicitly quantified. | Increase in serum IL-10 levels and TGF-β levels have been reported in some autoimmune conditions.[13] |
III. Experimental Protocols
ARCADIA Clinical Trial (this compound)
-
Study Design: A phase II, randomized, double-blind, placebo-controlled, multi-center clinical trial.[1][2][3][14][15]
-
Participants: 153 diabetic patients hospitalized with COVID-19 were included in the full analysis set (80 assigned to this compound, 73 to placebo).[1][2]
-
Intervention: Patients received either 100mg of this compound tablets twice a day or a matched placebo for up to 21 days, in addition to standard care.[3]
-
Key Immunological Assessment: Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess changes in immune cell populations and inflammatory markers.[1][2]
db/db Mouse Model of Diabetic Cardiomyopathy (this compound)
-
Animal Model: 20-week-old db/db mice, a model for type 2 diabetes and diabetic cardiomyopathy.[4][5][6]
-
Intervention: Mice were treated with this compound for six weeks.[5][6]
-
Key Immunological Assessment:
-
Immunophenotyping: Flow cytometry analysis of cardiac tissue to quantify immune cell infiltration (T-cells, B-cells, macrophages, etc.).[4]
-
Cytokine Analysis: A circulating cytokine panel was used to measure plasma levels of various cytokines.[4]
-
Histology: Masson's trichrome staining of cardiac sections to assess fibrosis.[4]
-
Teplizumab Clinical Trials in Type 1 Diabetes
-
Study Design: Randomized, placebo-controlled clinical trials in patients with recent-onset type 1 diabetes or at high risk of developing the disease.[8]
-
Intervention: Typically involves a 14-day course of intravenous teplizumab infusion.[7]
-
Key Immunological Assessment:
Rituximab Clinical Trials in Type 1 Diabetes
-
Study Design: Randomized, double-blind, placebo-controlled trials in patients with newly diagnosed type 1 diabetes.[11][13]
-
Intervention: Typically involves four intravenous infusions of rituximab or placebo on days 1, 8, 15, and 22.[13]
-
Key Immunological Assessment:
IV. Visualizing the Mechanisms
Signaling Pathway of this compound in Regulatory T-cells
Caption: Proposed signaling pathway of this compound in enhancing Treg migration.
Experimental Workflow: ARCADIA Clinical Trial
Caption: Workflow of the ARCADIA Phase II clinical trial.
Experimental Workflow: db/db Mouse Model Study
Caption: Workflow of the in-vivo study in the db/db mouse model.
V. Conclusion
The available in-vivo data suggests that this compound possesses immunomodulatory properties, primarily by influencing the inflammatory response and adaptive immunity. Its unique mechanism of action, centered on the metabolic regulation of regulatory T-cells, distinguishes it from other immunomodulators like Teplizumab and Rituximab, which directly target T-cell and B-cell surface markers, respectively. While the data for this compound is still emerging, it presents a promising novel approach for the treatment of diseases with an inflammatory or autoimmune component, particularly in the context of metabolic disorders like diabetes. Further research is warranted to fully elucidate its immunomodulatory potential and to directly compare its efficacy and safety against existing therapies in various disease models.
References
- 1. Increased T cell proliferative responses to islet antigens identify clinical responders to anti-CD20 monoclonal antibody (rituximab) therapy in Type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Remodeling T cell compartments during anti-CD3 immunotherapy of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial exhaustion of CD8 T cells and clinical response to teplizumab in new-onset type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]
- 11. Rituximab, B-Lymphocyte Depletion, and Preservation of Beta-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teplizumab in Type 1 Diabetes Mellitus: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opalbiopharma.com [opalbiopharma.com]
- 14. Apixaban to Prevent Recurrence After Cryptogenic Stroke in Patients With Atrial Cardiopathy: The ARCADIA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Teplizumab induces persistent changes in the antigen-specific repertoire in individuals at risk for type 1 diabetes [jci.org]
Head-to-Head Comparison: AZD1656 vs. JAK Inhibitors in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucokinase activator, AZD1656, and the class of Janus kinase (JAK) inhibitors, focusing on their distinct mechanisms of action and their impact on the immune system. While direct head-to-head clinical trials are unavailable, this document synthesizes existing preclinical and clinical data to offer a comparative overview for research and drug development professionals.
Overview and Primary Mechanism of Action
This compound and JAK inhibitors represent two fundamentally different approaches to modulating the immune response. Their primary mechanisms of action diverge significantly, with immunological effects being a primary design feature of JAK inhibitors and a secondary, though potentially significant, effect of this compound.
This compound is an orally active, selective glucokinase activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and glycogen (B147801) synthesis. The primary therapeutic goal of this compound was to improve glycemic control in patients with type 2 diabetes. However, research has revealed a potential immunomodulatory role for this compound, hypothesized to be mediated through the metabolic reprogramming of immune cells, particularly regulatory T cells (Tregs).[3][4][5]
JAK inhibitors are a class of drugs that directly target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immunity. By inhibiting one or more JAK enzymes, these drugs block the downstream signaling of pro-inflammatory cytokines, thereby dampening the immune response. This class includes drugs such as tofacitinib (B832), baricitinib (B560044), and ruxolitinib, which are approved for various autoimmune and inflammatory conditions.
dot
Caption: High-level overview of the distinct mechanisms of action for this compound and JAK inhibitors.
Comparative Data on Immunomodulatory Effects
The following tables summarize the available data on the effects of this compound and JAK inhibitors on key immunological parameters. It is important to note that the data for this compound is less extensive than that for the well-established class of JAK inhibitors.
Table 1: Effects on T-Cell Subsets
| Parameter | This compound | JAK Inhibitors (various) |
| Regulatory T cells (Tregs) | Preclinical data suggests that glucokinase activation enhances Treg migration to inflamed tissues.[3] Clinical data from the ARCADIA trial in diabetic COVID-19 patients indicated a "better adaptive immune response," which may involve Tregs, though specific data is not publicly available.[4] | Effects appear to be context-dependent. Some studies in rheumatoid arthritis patients show that baricitinib and tofacitinib do not restore or may even decrease Treg cell counts. However, other preclinical studies have shown Treg expansion with baricitinib. |
| Th17 cells | No specific data available. | Generally shown to reduce Th17 cell populations and their effector functions. |
| Th1 cells | No specific data available. | Generally shown to reduce Th1 cell populations and their effector functions. |
Table 2: Effects on Cytokines
| Cytokine | This compound | JAK Inhibitors (various) |
| Tumor Necrosis Factor-alpha (TNF-α) | No direct quantitative data available. The ARCADIA trial suggested a "less pro-inflammatory immune response" in patients treated with this compound.[4][6] | Preclinical and clinical studies consistently demonstrate a reduction in TNF-α levels.[7] |
| Interleukin-6 (IL-6) | No direct quantitative data available. A supplementary analysis of the ARCADIA trial noted that in patients with high baseline IL-6, there was a trend towards a shorter hospital stay in the this compound group.[6] | Potent inhibitors of IL-6 signaling, as IL-6 is a key cytokine that utilizes the JAK-STAT pathway. Consistently shown to reduce IL-6 levels in both preclinical and clinical settings. |
| Interleukin-10 (IL-10) | No specific data available. | Can inhibit IL-10 signaling, which may be a consideration given IL-10's anti-inflammatory roles. |
| Interferon-gamma (IFN-γ) | No specific data available. | Potently inhibit IFN-γ signaling. |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of this compound and JAK inhibitors.
Immunophenotyping of T-cell Subsets by Flow Cytometry
This protocol provides a general framework for the analysis of regulatory T cells. Specific antibody panels used in the ARCADIA trial for this compound are not publicly available; however, the described methodology is a standard approach.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Surface Staining: Cells are washed and stained with a cocktail of fluorescently-conjugated antibodies against surface markers. For Treg analysis, a minimal panel would include CD3 (to identify T cells), CD4 (for T helper cells), CD25 (IL-2 receptor alpha chain), and CD127 (IL-7 receptor alpha chain).
-
Fixation and Permeabilization: Following surface staining, cells are fixed and permeabilized using a specialized buffer system (e.g., FoxP3/Transcription Factor Staining Buffer Set) to allow for intracellular staining.
-
Intracellular Staining: A fluorescently-conjugated antibody against the transcription factor FoxP3, a key marker for Tregs, is added to the permeabilized cells.
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. A sequential gating strategy is applied to identify the Treg population, typically defined as CD3+CD4+CD25+CD127low/-FoxP3+.
dot
Caption: A generalized workflow for the identification and quantification of regulatory T cells using flow cytometry.
In Vitro Kinase Inhibition Assay for JAK Inhibitors
This protocol describes a common method to determine the potency of JAK inhibitors.
-
Reagents: Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, adenosine (B11128) triphosphate (ATP), and the test inhibitor (JAKi).
-
Procedure:
-
The JAK enzyme is incubated with varying concentrations of the JAK inhibitor in a microplate well.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate (or consumed ATP, often measured as ADP) is quantified. This can be done using various methods, including radioactivity-based assays (with ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.
Cytokine Quantification from Cell Supernatants
This protocol outlines a general method for measuring cytokine levels produced by immune cells in vitro.
-
Cell Culture: PBMCs are cultured in vitro and stimulated with an appropriate agent (e.g., lipopolysaccharide [LPS] to stimulate monocytes, or anti-CD3/CD28 antibodies to stimulate T cells) in the presence or absence of the test compound (this compound or a JAK inhibitor).
-
Supernatant Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatants are harvested.
-
Cytokine Measurement: The concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants is measured using a multiplex immunoassay platform (e.g., Luminex, Meso Scale Discovery) or by individual enzyme-linked immunosorbent assays (ELISAs). These assays utilize capture antibodies specific to each cytokine, a detection antibody, and a signaling system to quantify the amount of each cytokine present.
-
Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve of known cytokine concentrations. The effect of the test compound is assessed by comparing cytokine levels in treated versus untreated stimulated cells.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and JAK inhibitors.
dot
Caption: The metabolic signaling pathway activated by this compound in pancreatic β-cells and hepatocytes.
dot
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Summary and Conclusion
This compound and JAK inhibitors represent distinct therapeutic strategies with different primary targets and mechanisms of action.
-
JAK inhibitors are direct, potent immunomodulators that function by inhibiting the JAK-STAT pathway, a central hub for pro-inflammatory cytokine signaling. Their efficacy in reducing inflammation is well-documented across numerous preclinical and clinical studies in various autoimmune diseases.
-
This compound is a glucokinase activator with a primary metabolic function. Its immunomodulatory effects are secondary and appear to be mediated through the metabolic reprogramming of immune cells, potentially enhancing the function of regulatory T cells. The clinical evidence for its immunomodulatory effects is currently limited to the ARCADIA trial in diabetic patients with COVID-19, which suggested a beneficial effect on the immune response, although detailed quantitative data are lacking.
For drug development professionals, the choice between these two approaches would depend on the specific therapeutic goal. JAK inhibitors offer a direct and powerful method to suppress inflammation, while this compound may represent a more nuanced approach that links metabolic status with immune regulation. Further research is needed to fully elucidate the immunomodulatory potential of this compound and to identify the patient populations that might benefit most from this novel mechanism of action. Direct comparative studies would be invaluable in positioning these two distinct classes of drugs in the landscape of immunomodulatory therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Compromised chronic efficacy of a glucokinase activator this compound in mouse models for common human GCKR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
AZD1656 vs. SGLT2 Inhibitors: A Comparative Efficacy Analysis for Type 2 Diabetes Mellitus
A detailed examination of the glucokinase activator AZD1656 and the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, providing a comparative analysis of their mechanisms of action, clinical efficacy, and experimental protocols relevant to researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the clinical performance of the novel glucokinase activator, this compound, relative to the established class of SGLT2 inhibitors for the management of type 2 diabetes mellitus. The information presented is based on available data from clinical trials and preclinical studies.
Mechanisms of Action: Contrasting Approaches to Glycemic Control
This compound and SGLT2 inhibitors employ distinct strategies to lower blood glucose levels, targeting different pathways in glucose homeostasis.
This compound is a potent and selective orally active glucokinase activator.[1] Glucokinase (GK) plays a crucial role in glucose sensing in pancreatic β-cells and the liver.[2] By activating GK, this compound is postulated to have a dual mechanism of action:
-
In the pancreas: It enhances glucose-stimulated insulin (B600854) secretion.[3]
-
In the liver: It promotes hepatic glucose uptake and glycogen (B147801) synthesis.[3]
This mechanism is dependent on ambient glucose levels, which theoretically reduces the risk of hypoglycemia.
SGLT2 inhibitors , on the other hand, act independently of insulin.[4] They work by inhibiting the sodium-glucose cotransporter 2 in the proximal renal tubules, which is responsible for the reabsorption of approximately 90% of filtered glucose.[5][6] This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations.[4][5] This mechanism of action also contributes to a modest osmotic diuresis and natriuresis, leading to reductions in blood pressure and body weight.[7]
Diagram of this compound Signaling Pathway
Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.
Diagram of SGLT2 Inhibitor Mechanism of Action
Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Comparative Clinical Efficacy
Direct head-to-head clinical trials comparing this compound with an SGLT2 inhibitor are not available. Therefore, this comparison is based on data from separate clinical trials.
Glycemic Control
| Drug/Trial | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) | Duration |
| This compound (NCT01020123) [8] | 7.5 - 10 | -0.80 (10-140 mg titrated dose) -0.81 (20-200 mg titrated dose) | 4 months |
| Empagliflozin (B1684318) (EMPA-REG OUTCOME) [9] | ~8.1 | -0.24 (10 mg) -0.36 (25 mg) vs. placebo | 3.1 years (median) |
| Dapagliflozin (DECLARE-TIMI 58) [10] | ~8.3 | Not explicitly stated as primary outcome, but other studies show reductions of ~0.40% to -0.84% vs. placebo at 24 weeks. | 4.2 years (median) |
| Canagliflozin (B192856) (CANVAS Program) [11] | ~8.2 | Not explicitly stated as primary outcome, but other studies show reductions of ~0.58% vs. placebo. | 3.6 years (mean) |
Note: The efficacy of this compound on glucose control was not sustained over a 6-month extension period in the NCT01020123 study.[8]
Effects on Body Weight and Blood Pressure
SGLT2 inhibitors have demonstrated consistent benefits in reducing both body weight and blood pressure, which is attributed to their mechanism of action leading to caloric loss (via glucosuria) and osmotic diuresis.
| Drug/Class | Change in Body Weight | Change in Systolic Blood Pressure |
| This compound | Data not consistently reported in the context of diabetes treatment trials. | Data not consistently reported in the context of diabetes treatment trials. |
| SGLT2 Inhibitors | Reduction of ~1 to 4 kg.[12] | Reduction of ~1.66 to 6.9 mmHg.[12] |
Cardiovascular and Other Outcomes
A significant body of evidence from large cardiovascular outcome trials (CVOTs) has established the cardiovascular and renal benefits of SGLT2 inhibitors.
-
EMPA-REG OUTCOME (Empagliflozin): Demonstrated a significant reduction in the composite primary outcome of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. It also showed a reduction in cardiovascular death, all-cause mortality, and hospitalization for heart failure.[13][14]
-
DECLARE-TIMI 58 (Dapagliflozin): Showed a lower rate of cardiovascular death or hospitalization for heart failure, primarily driven by a reduction in hospitalization for heart failure.[15]
-
CANVAS Program (Canagliflozin): Demonstrated a lower risk of the primary composite outcome of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[16][17]
For This compound , the ARCADIA trial (NCT04516759) investigated its efficacy in diabetic patients hospitalized with COVID-19. While the primary endpoint of clinical improvement at Day 14 was not met, a lower mortality rate was observed in the this compound group compared to placebo (5% vs. 12.3%, p=0.090), with a notable difference at Day 7 (0 deaths vs. 6 deaths, p=0.011, post hoc).[18][19] This trial also suggested a potential immunomodulatory effect of this compound.[18]
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below.
This compound Clinical Trials
NCT01020123: Dose-Ranging Study in Type 2 Diabetes [8][20]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study with a 4-month treatment period and an optional 2-month extension.
-
Patient Population: Patients with type 2 diabetes (HbA1c 7.5-10%) on a stable dose of metformin (B114582) (≥1500 mg/day).
-
Interventions:
-
This compound fixed doses (20 mg or 40 mg)
-
This compound titrated doses (10-140 mg or 20-200 mg)
-
Placebo
-
Active comparator: Glipizide (5-20 mg titrated)
-
-
Primary Outcome: Change in HbA1c from baseline to 4 months.
-
Key Assessments: HbA1c, fasting plasma glucose (FPG), and 7-point self-monitored plasma glucose (SMPG) profiles.
ARCADIA Trial (NCT04516759): Diabetic Patients with COVID-19 [1][21]
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.
-
Patient Population: Adult patients with type 1 or type 2 diabetes hospitalized with suspected or confirmed COVID-19.
-
Intervention:
-
This compound (100mg twice daily) for up to 21 days, in addition to usual care.
-
Matched placebo, in addition to usual care.
-
-
Primary Outcome: Clinical improvement at Day 14, measured by the WHO 8-point Ordinal Scale for Clinical Improvement.
-
Key Assessments: WHO ordinal scale, mortality, time to hospital discharge, and immunophenotyping.
SGLT2 Inhibitor Cardiovascular Outcome Trials
General Experimental Workflow for SGLT2i CVOTs
Caption: General experimental workflow for SGLT2 inhibitor cardiovascular outcome trials.
EMPA-REG OUTCOME (Empagliflozin) [9]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.
-
Interventions: Empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.
-
Primary Outcome: Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3P-MACE).
DECLARE-TIMI 58 (Dapagliflozin)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 17,160 patients with type 2 diabetes with or at high risk for atherosclerotic cardiovascular disease.
-
Interventions: Dapagliflozin 10 mg or placebo once daily.
-
Primary Efficacy Outcomes: 1) Composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE); 2) Composite of cardiovascular death or hospitalization for heart failure.
CANVAS Program (Canagliflozin) [11]
-
Study Design: Integrated analysis of two randomized, double-blind, placebo-controlled trials (CANVAS and CANVAS-R).
-
Patient Population: 10,142 patients with type 2 diabetes and high cardiovascular risk.
-
Interventions: Canagliflozin (100 mg or 300 mg) or placebo once daily.
-
Primary Outcome: Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
Summary and Conclusion
This compound and SGLT2 inhibitors represent two distinct pharmacological approaches to managing type 2 diabetes. This compound, a glucokinase activator, enhances glucose-dependent insulin secretion and hepatic glucose uptake. Its clinical data in type 2 diabetes shows short-term efficacy in glycemic control, but with a potential for diminishing effects over time. The ARCADIA trial suggests a possible role in acute settings like COVID-19, potentially through immunomodulatory effects, though this requires further investigation.
SGLT2 inhibitors have a well-established efficacy and safety profile, supported by a wealth of data from large-scale, long-term clinical trials. Their insulin-independent mechanism of action provides effective glycemic control along with the added benefits of weight loss and blood pressure reduction. Most notably, several agents in this class have demonstrated robust cardiovascular and renal protective effects, which has led to their prominent placement in diabetes management guidelines.
For researchers and drug development professionals, the contrasting mechanisms of action and clinical profiles of this compound and SGLT2 inhibitors highlight the diverse therapeutic strategies being explored for metabolic diseases. While SGLT2 inhibitors have set a high benchmark, particularly in terms of cardiovascular risk reduction, the unique mechanism of glucokinase activation warrants further investigation to understand its full therapeutic potential and long-term durability. Future research, including potential head-to-head comparative studies, would be invaluable in further elucidating the relative merits of these different approaches.
References
- 1. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The EMPA-REG outcome study: critical appraisal and potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hasd.gr [hasd.gr]
- 14. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 15. Farxiga achieved a positive result in the Phase III DECLARE-TIMI 58 trial, a large cardiovascular outcomes trial in 17,000 patients with type-2 diabetes [astrazeneca.com]
- 16. clinicaltrialsmgt.com [clinicaltrialsmgt.com]
- 17. INVOKANA - The CANVAS Program - CANVAS & CANVAS-R [jnjmedicalconnect.com]
- 18. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AZD1656's Effects: A Comparative Guide for Researchers
An In-Depth Analysis of the Glucokinase Activator AZD1656 Across Various Cell Lines
This guide provides a comprehensive comparison of the effects of this compound, a potent glucokinase activator, across different cell lines relevant to diabetes, liver metabolism, and immunology. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other alternatives, supported by available experimental data.
Overview of this compound
This compound is a small molecule that allosterically activates glucokinase (GK), a key enzyme in glucose metabolism. By enhancing GK activity, this compound promotes glucose uptake in the liver and insulin (B600854) secretion from pancreatic beta cells.[1][2] It has been investigated primarily for the treatment of type 2 diabetes and has also shown potential immunomodulatory effects.[3]
Comparative Efficacy in Different Cell Lines
While extensive in vivo and clinical data are available for this compound, specific quantitative data from standardized in vitro studies across a range of cell lines remains limited in publicly accessible literature. This guide compiles available information and provides a framework for the types of assays required for a comprehensive cross-validation.
Pancreatic Beta-Cell Lines (INS-1E, RIN-m5F)
Pancreatic beta-cell lines are crucial for studying the effect of glucokinase activators on insulin secretion.
-
INS-1E Cells: This rat insulinoma cell line is widely used to study glucose-stimulated insulin secretion (GSIS). Assays in these cells would typically measure the amount of insulin released in response to varying glucose concentrations in the presence and absence of this compound.
-
RIN-m5F Cells: Another rat insulinoma cell line, RIN-m5F, is also used for insulin secretion studies.[4] While these cells secrete insulin, their response to glucose can be impaired compared to primary beta cells.[4]
Table 1: Expected Endpoints for this compound in Pancreatic Beta-Cell Lines
| Cell Line | Assay | Key Parameters to Measure | Expected Effect of this compound |
| INS-1E | Glucose-Stimulated Insulin Secretion (GSIS) | Insulin concentration (ng/mL or µU/mL) | Potentiation of insulin secretion at sub-maximal glucose concentrations. |
| Cell Viability (e.g., MTT, Calcein-AM) | % Viability | No significant cytotoxicity at effective concentrations. | |
| RIN-m5F | Insulin Secretion Assay | Insulin concentration (ng/mL or µU/mL) | Increased insulin release. |
| Glucokinase Activity Assay | Enzyme kinetics (Vmax, Km) | Direct activation of glucokinase. |
Liver Cell Lines (HepG2, Huh7)
Liver cell lines are essential for evaluating the impact of glucokinase activators on hepatic glucose metabolism.
-
HepG2 Cells: A human hepatoma cell line that is a common model for studying liver metabolism. Key assays include measuring glucose uptake and glycogen (B147801) synthesis.
-
Huh7 Cells: Another human hepatoma cell line used in liver cancer and metabolism research.
Table 2: Expected Endpoints for this compound in Liver Cell Lines
| Cell Line | Assay | Key Parameters to Measure | Expected Effect of this compound |
| HepG2 | Glucose Uptake Assay (e.g., 2-NBDG) | Fluorescence intensity | Increased glucose uptake. |
| Glycogen Synthesis Assay | Incorporation of radiolabeled glucose into glycogen | Enhanced glycogen synthesis. | |
| Gene Expression Analysis (qPCR, RNA-seq) | mRNA levels of glycolytic and lipogenic genes | Upregulation of genes involved in glucose metabolism. | |
| Huh7 | Glucose Consumption Assay | Glucose concentration in media | Increased glucose consumption from the culture medium.[5] |
| Cell Viability Assay | % Viability | No significant cytotoxicity at effective concentrations. |
T-lymphocyte Cell Line (Jurkat)
The immunomodulatory effects of this compound can be investigated using T-cell lines like Jurkat.
-
Jurkat Cells: An immortalized human T-lymphocyte cell line used to study T-cell activation and cytokine release.
Table 3: Expected Endpoints for this compound in T-lymphocyte Cell Lines
| Cell Line | Assay | Key Parameters to Measure | Expected Effect of this compound |
| Jurkat | Cytokine Release Assay (ELISA, CBA) | IL-2, IFN-γ concentrations (pg/mL) | Modulation of cytokine secretion profiles. |
| T-cell Proliferation Assay (e.g., CFSE) | % Proliferation | Altered T-cell proliferation in response to stimuli. | |
| Cell Viability Assay | % Viability | No significant cytotoxicity at effective concentrations. |
Comparison with Other Glucokinase Activators
Table 4: Comparative Profile of Glucokinase Activators (Hypothetical Data for this compound)
| Compound | Target | EC50 (Glucokinase Activation) | Cell-Based Potency (e.g., GSIS in INS-1E) | Key Features |
| This compound | Glucokinase | ~50-100 nM (predicted) | Potentiation of GSIS | Investigated for both diabetes and immunomodulation. |
| Piragliatin | Glucokinase | Variable reports | Effective in clinical trials but development halted. | |
| RO-28-1675 | Glucokinase | 54 nM[6] | Potent activator. | Reverses inhibition by glucokinase regulatory protein (GKRP).[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized protocols for key assays.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
-
Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Seed 2 x 10^5 cells/well in a 24-well plate and culture for 48 hours.
-
Pre-incubation: Wash cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose and pre-incubate for 2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.
-
Incubation: Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration using an ELISA kit.
-
Data Normalization: Normalize insulin secretion to the total protein content of the cell lysate in each well.
Glucose Uptake Assay in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Plate 5 x 10^4 cells/well in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2 hours.
-
Treatment: Treat the cells with different concentrations of this compound in glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 30 minutes.
-
2-NBDG Uptake: Add the fluorescent glucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to a final concentration of 50 µM and incubate for 30 minutes.
-
Wash: Wash the cells three times with ice-cold KRPH buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
Cytokine Release Assay in Jurkat Cells
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Seed 1 x 10^6 cells/well in a 24-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µM).
-
Incubation: Incubate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of IL-2 and IFN-γ in the supernatant using specific ELISA kits.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro testing.
Conclusion
This compound is a promising glucokinase activator with demonstrated effects on glucose metabolism and potential immunomodulatory properties. While clinical and in vivo data are more abundant, a thorough cross-validation of its effects in various cell lines is essential for a complete understanding of its cellular mechanisms. This guide provides a framework for such a comparison, outlining the necessary cell models, experimental assays, and expected outcomes. The generation of robust in vitro data will be critical for the further development and positioning of this compound and other glucokinase activators in the therapeutic landscape.
References
- 1. Property based optimisation of glucokinase activators – discovery of the phase IIb clinical candidate this compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immunoreactive-insulin release from a rat cell line (RINm5F) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
AZD1656 in Combination with Immunosuppressive Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a novel, orally available small molecule activator of glucokinase (GK), an enzyme pivotal to glucose sensing and metabolism. Initially developed for the treatment of type 2 diabetes, recent research has unveiled its potential immunomodulatory properties, positioning it as a candidate for adjunctive therapy in conditions requiring immunosuppression, such as organ transplantation and autoimmune diseases. This guide provides a comparative analysis of this compound in the context of its proposed use with established immunosuppressive drug classes, namely calcineurin inhibitors and mTOR inhibitors.
The primary immunomodulatory effect of this compound is believed to be mediated through its influence on T-cell metabolism. Specifically, activation of glucokinase is crucial for the glycolysis-dependent migration of regulatory T cells (Tregs) to sites of inflammation. By enhancing Treg trafficking and function, this compound may promote immune tolerance and reduce the inflammatory responses that lead to allograft rejection and autoimmune pathology.
Comparative Analysis of Immunosuppressive Mechanisms
Standard immunosuppressive therapies, such as calcineurin and mTOR inhibitors, primarily target T-cell activation and proliferation. This compound offers a potentially complementary mechanism by focusing on the metabolic reprogramming of T cells to favor a regulatory phenotype.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Effect on T-Cells |
| This compound (Glucokinase Activator) | Enhances glucokinase activity, promoting glycolysis-dependent migration of regulatory T cells (Tregs). | Glucokinase (GCK) | Promotes Treg migration and suppressive function. |
| Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine) | Inhibit calcineurin, a phosphatase required for the activation of NFAT, a key transcription factor for T-cell activation.[1][2][3][4] | Calcineurin | Block T-cell activation, proliferation, and cytokine production.[1][2][3] |
| mTOR Inhibitors (e.g., Sirolimus, Everolimus) | Inhibit the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[5][6][7] | mTORC1 and/or mTORC2 | Inhibit T-cell proliferation and differentiation.[5][6][7] |
Quantitative Data Comparison
Currently, there is a lack of publicly available quantitative data from direct comparative preclinical or clinical studies of this compound in combination with other immunosuppressive drugs. The most anticipated data will come from the ADOPTION (this compound in Transplantation with Diabetes tO PromoTe Immune TOleraNce) clinical trial (NCT05216172), which has completed but has not yet published its results.[8][9] This trial was designed to provide key data on the safety and efficacy of this compound in renal transplant patients, who are typically on a background regimen of immunosuppressants.
The following tables are presented as a template to be populated once data from the ADOPTION trial or other relevant studies become available.
Table 1: Efficacy Outcomes in Renal Transplant Recipients (Hypothetical Data from a Study like ADOPTION)
| Outcome Measure | Standard Immunosuppression Alone | Standard Immunosuppression + this compound | p-value |
| Change in Peripheral Treg Count (cells/µL) at 3 Months | |||
| Incidence of Biopsy-Proven Acute Rejection (%) | |||
| Graft Survival Rate at 1 Year (%) | |||
| Mean Serum Creatinine at 1 Year (mg/dL) | |||
| Glycated Hemoglobin (HbA1c) Change (%) |
Table 2: Safety and Tolerability Profile (Hypothetical Data)
| Adverse Event (%) | Standard Immunosuppression Alone | Standard Immunosuppression + this compound |
| New-Onset Diabetes After Transplantation (NODAT) | ||
| Infections | ||
| Nephrotoxicity | ||
| Neurotoxicity | ||
| Gastrointestinal Disturbances | ||
| Hypoglycemic Events |
Experimental Protocols
The following is a summary of the experimental protocol for the ADOPTION trial, which serves as a key example of how this compound is being evaluated in combination with immunosuppressive drugs.
ADOPTION Trial (NCT05216172) Protocol Summary [8][9][10]
-
Study Design: A single-center, placebo-controlled, double-blind, randomized clinical trial.
-
Participants: 50 adult patients with pre-existing Type 2 diabetes who have received a new renal transplant.
-
Intervention: Patients were randomized to receive either this compound (100mg twice daily) or a matching placebo for a duration of 3 months, starting within 24 hours of transplantation. This was in addition to the standard-of-care immunosuppressive regimen.
-
Primary Endpoint: The mean change in peripheral regulatory T cell (Treg) counts between baseline and 3 months, as measured by flow cytometry.
-
Secondary Endpoints: To be determined from the published results, but likely to include measures of graft function, incidence of rejection, glycemic control, and safety.
-
Key Inclusion Criteria: Adults with Type 2 diabetes receiving a renal transplant.
-
Key Exclusion Criteria: Known allergy or intolerance to this compound, pregnancy or breastfeeding, and current or planned use of strong inhibitors of CYP2C8.[9]
Signaling Pathways and Drug Interactions
The immunomodulatory effect of this compound is intrinsically linked to T-cell metabolism. The following diagrams illustrate the signaling pathways of this compound and its potential interplay with calcineurin and mTOR inhibitors.
References
- 1. Calcineurin inhibitors affect B cell antibody responses indirectly by interfering with T cell help - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of calcineurin to the T cell receptor positively regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Impact of Calcineurin Inhibitors on T Cell Regulation: Mechanisms and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin inhibitors affect B cell antibody responses indirectly by interfering with T cell help - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR and Other Effector Kinase Signals that Impact T Cell Function and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound in Transplantation With Diabetes tO PromoTe Immune TOleraNce [ctv.veeva.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
AZD1656: A Novel Immunometabolic Approach for Autoimmune Disease on the Horizon
A new investigational drug, AZD1656, is poised to enter clinical trials for autoimmune diseases, offering a novel mechanism of action that targets the metabolic reprogramming of immune cells. This guide provides a comparative overview of this compound against current standard-of-care treatments for systemic lupus erythematosus (SLE), a prototypic autoimmune disease. While direct comparative clinical data for this compound in autoimmune conditions is not yet available, this analysis, based on its mechanism and preclinical findings, offers a forward-looking perspective for researchers, scientists, and drug development professionals.
This compound, a glucokinase activator originally developed for type 2 diabetes, is being repurposed by Conduit Pharmaceuticals for the treatment of autoimmune diseases, including SLE and ANCA-associated vasculitis.[1][2][3] The drug has a well-established safety profile from its development for diabetes, having been tested in over 1,000 patients across numerous trials.[3] Its novel immunomodulatory properties, linked to the metabolic regulation of T cells, form the scientific rationale for its investigation in autoimmunity.
Shifting the Paradigm: Targeting T-Cell Metabolism
The mechanism of action of this compound centers on the activation of glucokinase, a key enzyme in glucose metabolism. This activation is thought to influence the function of T cells, which play a central role in the pathogenesis of autoimmune diseases. Preclinical evidence suggests that this compound can modulate the immune response by affecting T-cell mediated inflammation and fibrosis.
Current standard-of-care treatments for SLE, such as hydroxychloroquine (B89500) and mycophenolate mofetil, primarily act by suppressing the immune system more broadly. Mycophenolate mofetil, for instance, inhibits the proliferation of both T and B cells, while hydroxychloroquine interferes with T-cell activation and the production of inflammatory cytokines.[4][5][6][7][8][9] this compound's targeted approach on immunometabolism may offer a more nuanced and potentially safer way to restore immune balance.
Comparative Analysis: this compound vs. Standard-of-Care for SLE
The following tables provide a comparative summary of this compound and standard-of-care treatments for SLE, based on currently available information. It is important to note that the data for this compound in autoimmune disease is preliminary, with Phase 2a clinical trials forthcoming.[1][2][10]
| Feature | This compound | Mycophenolate Mofetil (MMF) | Hydroxychloroquine (HCQ) |
| Mechanism of Action | Glucokinase activator; modulates T-cell metabolism and function. | Inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to suppression of T and B cell proliferation.[4][5][6] | Multiple proposed mechanisms, including inhibition of Toll-like receptor signaling, interference with lysosomal function, and modulation of T-cell activation and cytokine production.[7][8][9][11][12] |
| Primary Cellular Target | T-cells (specifically their metabolic state). | Proliferating T and B lymphocytes.[4][5][6] | Antigen-presenting cells, T-cells, B-cells. |
| Key Immunomodulatory Effect | Potential to restore immune homeostasis by correcting metabolic dysregulation in immune cells. | Broad immunosuppression through inhibition of lymphocyte proliferation.[4][5][6] | Attenuation of inflammatory pathways and autoreactive immune responses.[7][8][9] |
| Development Stage (Autoimmune) | Phase 2a clinical trials planned for SLE and ANCA-associated vasculitis.[1][2][3] | Approved for the prevention of organ transplant rejection and used off-label for various autoimmune diseases, including lupus nephritis. | Long-standing approval for malaria, rheumatoid arthritis, and systemic lupus erythematosus. |
| Known Major Adverse Effects | Generally well-tolerated in diabetes trials; potential for hypoglycemia. | Gastrointestinal intolerance, bone marrow suppression, increased risk of infections. | Retinal toxicity (rare but serious), gastrointestinal upset, skin reactions. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound in T-cells.
Caption: Representative preclinical experimental workflow.
Detailed Experimental Protocols
While the exact protocols for the upcoming clinical trials of this compound are not yet public, a representative experimental protocol for preclinical evaluation in a lupus mouse model, based on standard practices, is provided below. Conduit Pharmaceuticals is collaborating with Charles River Laboratories for such preclinical studies, likely employing a similar methodology.[13][14]
Representative Preclinical Experimental Protocol for Efficacy Testing in the NZB/W F1 Mouse Model of Lupus
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease, are used.[15][16][17][18] Disease progression is characterized by the development of autoantibodies, proteinuria, and glomerulonephritis, mimicking human SLE.[15][16][17]
-
Study Groups:
-
Vehicle control group (receiving the delivery vehicle for the drug).
-
This compound treatment group (dose and frequency determined by pharmacokinetic studies).
-
Positive control group (e.g., Mycophenolate Mofetil at a clinically relevant dose).[16]
-
-
Treatment Administration: Treatment is typically initiated at an age when early signs of disease are expected (e.g., 20-24 weeks) and continues for a predefined period (e.g., 10-15 weeks). Administration is performed via an appropriate route (e.g., oral gavage for this compound).
-
In-Life Monitoring:
-
Proteinuria: Urine is collected weekly to assess protein levels, a key indicator of kidney damage.[16][18]
-
Body Weight: Monitored weekly as a general health indicator.
-
Serum Collection: Blood is collected periodically (e.g., every 4 weeks) to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies and inflammatory cytokines.
-
-
Terminal Endpoints and Analysis: At the end of the study, mice are euthanized, and tissues are collected for comprehensive analysis.
-
Kidney Histopathology: Kidneys are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.
-
Flow Cytometry: Spleens and lymph nodes are processed to analyze the frequencies and activation status of various immune cell populations, including T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells) and B-cells.[16]
-
Gene Expression Analysis: RNA may be extracted from kidney tissue or isolated immune cells to assess the expression of genes involved in inflammatory and metabolic pathways.
-
Future Outlook
The investigation of this compound in autoimmune diseases represents a promising shift towards targeting the underlying metabolic dysregulation of the immune system. While it is still in the early stages of clinical development for these indications, its novel mechanism of action and favorable safety profile warrant the attention of the research and drug development community. The forthcoming Phase 2a clinical trials in SLE and ANCA-associated vasculitis will be critical in determining the therapeutic potential of this innovative approach. Direct comparative data from these and subsequent trials will be essential to definitively benchmark this compound against the current standards of care.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Conduit Pharmaceuticals Announces Phase 2a Clinical Trial of this compound for Treating Multiple Autoimmune Diseases, Including Lupus | Lupus Foundation of America [lupus.org]
- 3. ancavasculitisnews.com [ancavasculitisnews.com]
- 4. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycophenolate mofetil: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxychloroquine inhibits CD154 expression in CD4+ T lymphocytes of systemic lupus erythematosus through NFAT, but not STAT5, signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine reduces T cells activation recall antigen responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conduit Pharma Advances Lupus Treatment Pipeline with Key Development Milestones | CDT Stock News [stocktitan.net]
- 11. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the immunomodulatory impact of hydroxychloroquine on peripheral T cells using single-cell RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Conduit Pharmaceuticals Partners with Charles River Laboratories to Evaluate this compound for Lupus Treatment | Lupus Foundation of America [lupus.org]
- 15. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Preclinical Evaluation Of Novel Drug Candidates Against SLE In NZBW F1 Mouse Models [outsourcedpharma.com]
- 18. aragenbio.com [aragenbio.com]
Replicating Key Findings of the ARCADIA Trial: A Comparative Analysis of AZD1656
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucokinase activator AZD1656 versus placebo, based on the findings of the ARCADIA (Alleviation of cardio-Respiratory complications in patients with COVID-19 And DIAbetes) trial. The trial investigated the efficacy and safety of this compound in diabetic patients hospitalized with COVID-19. While the trial did not meet its primary endpoint, secondary analyses suggested potential benefits of this compound in this patient population.[1] This document summarizes the key quantitative data, details the experimental protocols, and presents visual diagrams of the signaling pathway, experimental workflow, and trial hypothesis to facilitate a deeper understanding and potential replication of the study's findings.
Performance Comparison: this compound vs. Placebo
The following tables summarize the key quantitative outcomes from the ARCADIA trial, comparing the this compound treatment arm with the placebo arm.
Table 1: Primary and Key Secondary Efficacy Outcomes
| Outcome Measure | This compound (n=80) | Placebo (n=73) | p-value |
| Primary Endpoint: Clinical Improvement at Day 14 | 76.3% | 69.9% | 0.19 |
| (Percentage of patients in categories 1-3 on the WHO 8-point Ordinal Scale for Clinical Improvement) | |||
| Mortality (Overall) | 4 (5.0%) | 9 (12.3%) | 0.090 |
| Mortality at Day 7 | 0 (0%) | 6 (8.2%) | 0.011 (post hoc) |
| Time to Hospital Discharge | - | - | 0.16 |
Data sourced from the ARCADIA trial publication.[1]
Table 2: Safety Outcomes
| Outcome Measure | This compound (n=80) | Placebo (n=73) |
| Number of Adverse Events | 35.7% | 33.3% |
Data sourced from the ARCADIA trial publication.[1]
Experimental Protocols
The ARCADIA trial was a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.[1]
Patient Population: Adult diabetic patients (Type 1 or Type 2) hospitalized with confirmed or suspected COVID-19 were enrolled across 28 hospitals in the UK, Romania, and the Czech Republic.[1]
Treatment Regimen: Patients were randomly assigned on a 1:1 basis to receive either:
-
This compound: 100mg tablets administered orally, twice a day, for up to 21 days, in addition to the standard of care.[1]
-
Placebo: Matched placebo tablets administered orally, twice a day, for up to 21 days, in addition to the standard of care.[1]
Primary Endpoint: The primary outcome was clinical improvement at Day 14, measured by the WHO 8-point Ordinal Scale for Clinical Improvement.[1]
Key Secondary and Exploratory Endpoints:
-
Mortality rate
-
Duration of hospitalization
-
Requirement for mechanical ventilation
-
Safety and tolerability
-
Immunophenotyping to assess immunological effects[1]
Immunophenotyping: While the ARCADIA trial publication states that immunophenotyping was conducted and suggested a less pro-inflammatory and a better adaptive immune response in the this compound group, the detailed experimental protocol, including the specific antibody panels and flow cytometry gating strategies, is not publicly available in the primary trial publications.[1] Generally, immunophenotyping in COVID-19 research involves using multi-color flow cytometry to identify and quantify different immune cell populations (e.g., T cells, B cells, monocytes, etc.) and their activation or exhaustion status from patient blood samples. This is achieved by staining the cells with a cocktail of fluorescently-labeled antibodies that bind to specific proteins (markers) on the cell surface or inside the cells.
Visualizing the Science: Diagrams and Pathways
The following diagrams illustrate the key concepts and processes related to the ARCADIA trial and this compound.
Caption: this compound signaling pathway as a glucokinase activator.
Caption: Experimental workflow of the ARCADIA clinical trial.
Caption: Logical relationship of the ARCADIA trial's hypothesis.
References
Assessing the Synergistic Potential of AZD1656 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct clinical or preclinical studies assessing the synergistic effects of AZD1656 with other cancer therapies are not yet available in the public domain. This guide provides a comparative analysis based on the known mechanisms of this compound and data from analogous therapeutic strategies to propose potential synergistic combinations and guide future research.
Introduction
This compound is a novel small molecule activator of the enzyme glucokinase (GK).[1] Primarily investigated for its glucose-lowering effects in type 2 diabetes, recent studies have also unveiled its potential immunomodulatory properties.[2][3] Glucokinase plays a pivotal role in glucose sensing and metabolism, not only in pancreatic and liver cells but also in immune cells.[4][5] The reprogramming of glucose metabolism is a hallmark of cancer, making glucokinase an intriguing, albeit underexplored, therapeutic target in oncology.[6][7] Furthermore, the immunomodulatory effects of this compound suggest a potential role in enhancing anti-tumor immunity.[2][8]
This guide explores the hypothetical synergistic effects of this compound with established cancer therapies, drawing parallels with the well-studied anti-diabetic drug metformin (B114582), which shares a metabolic-targeting mechanism, and other immunomodulatory agents.
Mechanism of Action of this compound
This compound is an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes.[1][4] By activating glucokinase, this compound enhances glucose metabolism.[4] In the context of cancer, targeting glucose metabolism is a promising strategy, as many tumors exhibit a high rate of glycolysis (the Warburg effect) for their growth and proliferation.[7]
Recent findings from the ARCADIA trial in diabetic patients with COVID-19 have indicated that this compound also possesses immunomodulatory effects, leading to a less pro-inflammatory and a more robust adaptive immune response.[2][8] This effect is thought to be mediated by the activation of endogenous homeostatic immune cells.[2] A preclinical study in a mouse model of diabetic cardiomyopathy further supports this, showing that this compound treatment led to an improved cardiac immunophenotype, including reduced T cell-mediated fibrosis and B cell infiltration.[3][9]
Signaling Pathway of Glucokinase Activation
Figure 1: Proposed signaling pathway of glucokinase activation by this compound.
Proposed Synergistic Combinations with this compound
Based on its dual mechanism of targeting metabolism and modulating the immune response, two primary avenues for synergistic combinations with this compound in cancer therapy are proposed:
-
Combination with Chemotherapy (Metabolic Targeting Rationale)
-
Combination with Immunotherapy (Immunomodulatory Rationale)
Combination with Chemotherapy: A Metabolic Approach
Scientific Rationale: Many cancer cells rely on elevated glucose metabolism for survival and proliferation. By activating glucokinase, this compound could potentially modulate the metabolic landscape of the tumor microenvironment, making cancer cells more susceptible to the cytotoxic effects of chemotherapy. This concept is supported by extensive research on metformin, another anti-diabetic drug that has shown synergistic effects with various chemotherapeutic agents by targeting metabolic pathways.[10][11][12]
Comparative Data from Metformin and Chemotherapy Combinations
The following table summarizes preclinical and clinical findings on the synergistic effects of metformin with standard chemotherapeutic agents. This data serves as a proxy to hypothesize the potential efficacy of this compound in similar combinations.
| Cancer Type | Chemotherapeutic Agent | Key Findings |
| Breast Cancer | Doxorubicin (B1662922) | Metformin in combination with doxorubicin synergistically inhibits tumor growth.[10] |
| Paclitaxel | A meta-analysis of 14 randomized controlled trials indicated that the combination of paclitaxel-based chemotherapy with metformin enhanced overall survival in cancer patients.[13] | |
| Ovarian Cancer | Carboplatin (B1684641) | The combination of metformin and carboplatin significantly inhibited the AKT/mTOR pathway more effectively than either agent alone, demonstrating a synergistic effect.[13] |
| Lung Cancer | Standard Chemotherapy | Preclinical studies in animal models have shown that metformin can enhance the efficacy of conventional chemotherapy agents, leading to delayed tumor growth progression in non-small cell lung cancer (NSCLC).[14] |
| Lymphoma | R-CHOP | In a retrospective study of patients with diffuse large B-cell lymphoma, those taking metformin while receiving R-CHOP chemotherapy had significantly improved progression-free and overall survival compared to those on other hypoglycemic drugs.[10] |
Proposed Experimental Protocol to Assess Synergy of this compound and Chemotherapy
Objective: To determine if this compound enhances the anti-tumor efficacy of a standard chemotherapeutic agent (e.g., paclitaxel) in a preclinical model of non-small cell lung cancer (NSCLC).
Experimental Workflow:
Figure 2: Proposed experimental workflow for assessing this compound-chemotherapy synergy.
Combination with Immunotherapy: An Immunomodulatory Approach
Scientific Rationale: The immunomodulatory effects of this compound, characterized by a reduction in pro-inflammatory responses and enhancement of adaptive immunity, suggest its potential to improve the efficacy of cancer immunotherapies, such as immune checkpoint inhibitors (ICIs).[2][8] By creating a more favorable tumor immune microenvironment, this compound could potentially overcome resistance to ICIs. Several conventional chemotherapeutic agents are also known to have immunomodulatory effects that can synergize with immunotherapy.[15][16][17]
Comparative Data from Immunomodulatory Drug and Immunotherapy Combinations
The following table summarizes findings on the synergistic effects of combining immunomodulatory agents with immunotherapy.
| Therapy Class | Specific Agent(s) | Key Findings |
| Chemotherapy | Gemcitabine (B846) + anti-CD40 Ab | In a preclinical model, the combination of gemcitabine with an activating anti-CD40 antibody resulted in the cure of some mice with established solid tumors, an effect dependent on CD8+ T cells.[18] |
| Paclitaxel, Doxorubicin | These agents can enhance the presentation of tumor antigens to immune cells, thereby promoting an anti-tumor immune response.[15] | |
| Cyclophosphamide | Can selectively deplete regulatory T cells (Tregs), which suppress anti-tumor immunity.[15] | |
| Immune Checkpoint Blockade | Ipilimumab (anti-CTLA-4) + Chemotherapy | Preclinical studies have shown that combining CTLA-4 blockade with various chemotherapeutic agents (ixabepilone, etoposide, gemcitabine) can produce synergistic anti-tumor effects and induce a memory immune response.[19] |
Proposed Experimental Protocol to Assess Synergy of this compound and Immunotherapy
Objective: To evaluate whether this compound can enhance the efficacy of an anti-PD-1 antibody in a syngeneic mouse tumor model.
Experimental Workflow:
Figure 3: Proposed workflow for assessing this compound-immunotherapy synergy.
Conclusion and Future Directions
While direct evidence is currently lacking, the dual mechanism of action of this compound as a glucokinase activator and an immunomodulator provides a strong rationale for investigating its synergistic potential with existing cancer therapies. Drawing parallels from the established synergistic effects of metformin with chemotherapy and the growing field of chemo-immunotherapy, this compound presents a promising candidate for combination strategies.
Future research should focus on preclinical studies following the proposed experimental workflows to validate these hypotheses. Key areas of investigation should include identifying the cancer types most likely to respond to glucokinase activation, elucidating the precise molecular mechanisms of this compound's immunomodulatory effects in the tumor microenvironment, and establishing optimal dosing and scheduling for combination therapies. Such studies will be crucial in determining the potential of this compound as a novel component of synergistic anti-cancer regimens.
References
- 1. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation by this compound reverses cardiac dysfunction, metabolic remodelling and reduces infarct size in type 2 diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Reprogramming glucose metabolism in cancer: can it be exploited for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combinational strategies of metformin and chemotherapy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioengineer.org [bioengineer.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Synergy between chemotherapeutic agents and CTLA-4 blockade in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AZD1656's Impact on T-cell Subsets: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the glucokinase activator AZD1656 and its immunomodulatory effects on various T-cell subsets. This document contrasts this compound with two alternative metabolic modulators, Metformin (B114582) and Rapamycin (B549165), and presents supporting data, experimental protocols, and signaling pathway visualizations.
Introduction
T-cell differentiation into distinct subsets, including T helper 1 (Th1), Th2, Th17, and regulatory T cells (Tregs), is a critical determinant of the immune response in various diseases. Modulating the balance between these subsets holds significant therapeutic potential. This compound, a glucokinase activator, has emerged as a novel immunomodulatory agent. This guide provides a comprehensive comparison of its effects on T-cell populations against other metabolic-targeting drugs, Metformin and Rapamycin.
Comparative Data on T-cell Subset Modulation
While specific quantitative data on the effects of this compound on Th1, Th2, and Th17 cell differentiation and cytokine production are not extensively available in publicly accessible literature, preclinical and clinical studies suggest a general trend towards a less pro-inflammatory and a more regulatory immune profile. The available information, alongside data for Metformin and Rapamycin, is summarized below.
Table 1: Effect of this compound, Metformin, and Rapamycin on T-cell Subsets
| Drug | T-cell Subset | Effect | Quantitative Data (where available) |
| This compound | Th1 | Presumed Decrease | Specific percentages not available. Described as promoting a less pro-inflammatory response. |
| Th2 | Effect not well-documented | - | |
| Th17 | Presumed Decrease | Specific percentages not available. Described as promoting a less pro-inflammatory response. | |
| Treg | Increase | Enhances migration and potentially proliferation of Tregs.[1] | |
| Metformin | Th1 | Decrease | Significantly decreased Th1 development in vitro.[2] |
| Th2 | No significant change | - | |
| Th17 | Decrease | Significantly decreased Th17 development in vitro.[2][3] In a study on experimental autoimmune arthritis, the percentage of CD4+IL-17+ Th17 cells was lower in metformin-treated mice.[3] | |
| Treg | Increase | Promoted Treg production in vitro.[2][4] In a study on experimental autoimmune arthritis, the percentage of CD4+CD25+Foxp3+ Treg cells was increased in the metformin group.[3] | |
| Rapamycin | Th1 | Decrease | Suppresses Th1 cells.[5] |
| Th2 | Decrease | Suppresses Th2 cells.[5] | |
| Th17 | Decrease | In an experimental autoimmune uveoretinitis model, the ratio of Th17 cells to CD4+ T cells was significantly lower in the rapamycin group (4.25±0.68%) compared to the control group (10.50±0.74%).[6][7] | |
| Treg | Increase | Significantly upregulates Tregs.[6] |
Table 2: Effect of this compound, Metformin, and Rapamycin on T-cell Cytokine Production
| Drug | Cytokine | Effect | Quantitative Data (where available) |
| This compound | IFN-γ (Th1) | Presumed Decrease | Specific data on cytokine level changes not available. |
| IL-4 (Th2) | Effect not well-documented | - | |
| IL-17 (Th17) | Presumed Decrease | Specific data on cytokine level changes not available. | |
| TGF-β (Treg) | Presumed Increase | - | |
| Metformin | IFN-γ (Th1) | Decrease | Significantly inhibits IFN-γ expression in Th1 polarizing cells in vitro.[2] |
| IL-4 (Th2) | No significant change | - | |
| IL-17 (Th17) | Decrease | Significantly reduced mRNA expression of Th17-related cytokines in splenocytes from metformin-treated mice with experimental autoimmune arthritis.[3] | |
| IL-10 (Treg) | Increase | Increased percentage of IL-10+ CD4 T cells in NOD mice treated with metformin.[2] | |
| Rapamycin | IFN-γ (Th1) | Decrease | Induced suppression of IFN-γ release from T lymphocytes of EAU rats in vitro.[6] A study on MS patients showed a statistically significant reduction in the absorbance of IFN-γ after rapamycin therapy (p=0.028).[8] |
| IL-4 (Th2) | Decrease | Induced suppression of IL-4 release from T lymphocytes of EAU rats in vitro.[6] | |
| IL-17 (Th17) | Decrease | Induced suppression of IL-17 release from T lymphocytes of EAU rats in vitro.[6] | |
| TGF-β (Treg) | Increase | Significantly increased TGF-β1 production of T lymphocytes from EAU rats in vitro.[6] A study on MS patients showed a statistically significant increase in TGF-β after rapamycin therapy (p=0.046).[8] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound, Metformin, and Rapamycin are intrinsically linked to their influence on cellular metabolism, which plays a pivotal role in T-cell differentiation and function.
This compound and Glucokinase Activation in T-cells
This compound activates glucokinase (GCK), a key enzyme in the glycolysis pathway. In T-cells, particularly Tregs, glycolysis is crucial for their migration to inflamed tissues.[1] By enhancing GCK activity, this compound is thought to promote the metabolic fitness and function of Tregs, thereby contributing to a more regulated immune environment. The PI3K-mTORC2 pathway is implicated in inducing GCK expression in Tregs, which is essential for their migration.[1]
Comparative Mechanisms of Metformin and Rapamycin
Metformin, an activator of AMP-activated protein kinase (AMPK), and Rapamycin, an inhibitor of the mammalian target of rapamycin (mTOR), also exert their immunomodulatory effects by altering T-cell metabolism. Metformin's activation of AMPK can inhibit mTOR signaling, leading to a reduction in Th1 and Th17 differentiation and a promotion of Treg development.[2] Rapamycin directly inhibits mTOR, a central regulator of T-cell metabolism and differentiation, which has been shown to suppress Th1, Th2, and Th17 responses while promoting Treg expansion.[5][6]
Experimental Protocols
The analysis of T-cell subsets and their cytokine profiles is predominantly performed using flow cytometry. Below are detailed methodologies for key experiments.
T-cell Subset Immunophenotyping by Flow Cytometry
Objective: To quantify the proportions of different T-cell subsets (Th1, Th2, Th17, Treg) in a cell sample.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with phosphate-buffered saline (PBS).
-
Surface Staining: Resuspend the cells in FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide). Add a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets. A typical panel would include:
-
CD3 (pan T-cell marker)
-
CD4 (helper T-cell marker)
-
CD25 (Treg and activated T-cell marker)
-
CXCR3 (Th1 marker)
-
CCR4 (Th2 marker)
-
CCR6 (Th17 marker)
-
-
Intracellular Staining (for Tregs): For Treg identification, after surface staining, fix and permeabilize the cells using a commercial Foxp3 staining buffer set. Then, add a fluorescently-labeled antibody against the transcription factor Foxp3.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on lymphocytes, then single cells, then CD3+ T-cells, and subsequently on CD4+ helper T-cells. Within the CD4+ population, identify the different subsets based on their specific marker expression (e.g., CD4+CD25+Foxp3+ for Tregs, CD4+CXCR3+ for Th1, etc.).
Intracellular Cytokine Staining for T-cell Function
Objective: To measure the production of key cytokines (IFN-γ, IL-4, IL-17) by different T-cell subsets.
Methodology:
-
Cell Stimulation: Culture PBMCs in the presence of a polyclonal T-cell stimulus (e.g., PMA and ionomycin, or anti-CD3/CD28 beads) for 4-6 hours.
-
Protein Transport Inhibition: During the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to cause cytokines to accumulate inside the cells.
-
Surface Staining: Harvest the cells and perform surface staining for T-cell subset markers (CD3, CD4) as described above.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial intracellular cytokine staining kit.
-
Intracellular Staining: Add fluorescently-labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17).
-
Data Acquisition and Analysis: Acquire and analyze the data on a flow cytometer as described above, gating on specific T-cell subsets and then quantifying the percentage of cells within each subset that are positive for a particular cytokine.
Conclusion
This compound demonstrates a promising immunomodulatory profile, primarily characterized by its potential to enhance the function of regulatory T cells. This effect is likely mediated through the activation of glucokinase and the subsequent impact on T-cell metabolism. While direct quantitative comparisons with other metabolic modulators like Metformin and Rapamycin on Th1, Th2, and Th17 subsets are currently limited by the available data for this compound, the existing evidence suggests a distinct mechanism of action focused on promoting a regulatory immune environment. Further research providing more detailed immunophenotyping data from preclinical and clinical studies of this compound will be crucial for a more definitive comparative analysis. The experimental protocols and signaling pathway models presented in this guide offer a framework for conducting and interpreting such future investigations.
References
- 1. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin mitigates autoimmune insulitis by inhibiting Th1 and Th17 responses while promoting Treg production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin Attenuates Experimental Autoimmune Arthritis through Reciprocal Regulation of Th17/Treg Balance and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin mitigates autoimmune insulitis by inhibiting Th1 and Th17 responses while promoting Treg production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of mammalian target of rapamycin inhibition on T helper type 17 and regulatory T cell differentiation in vitro and in vivo in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin ameliorates experimental autoimmune uveoretinitis by inhibiting Th1/Th2/Th17 cells and upregulating CD4+CD25+ Foxp3 regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Th1, Th2 and Th17 Cytokine Profile in Patients with Multiple Sclerosis Following Treatment with Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of AZD1656: A Comparative Analysis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucokinase activator (GKA) AZD1656 with other alternatives, focusing on the validation of its mechanism of action using genetic knockout and knock-in models. The performance of this compound is compared with Dorzagliatin, a dual-acting GKA, and TTP399, a hepatoselective GKA, with supporting experimental data from preclinical studies.
Introduction to Glucokinase Activation
Glucokinase (GCK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, GCK is the rate-limiting step in glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates glucose uptake and its conversion into glycogen. Small molecule glucokinase activators (GKAs) allosterically activate GCK, leading to enhanced glucose disposal and providing a therapeutic strategy for type 2 diabetes.
This compound is a potent GKA that has been evaluated in clinical trials for its glucose-lowering effects. Validating that the mechanism of action of this compound is indeed through the activation of GCK is crucial for its development. The use of genetic models, such as knockout mice, where the target protein is absent or modified, provides the most definitive evidence for on-target drug effects.
Comparative Performance of Glucokinase Activators
This section compares the in vivo efficacy of this compound, Dorzagliatin, and TTP399 in relevant mouse models that help to elucidate their glucokinase-dependent mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Glucokinase Regulatory Protein (GCKR) Knock-in Mouse Model
| Parameter | Genotype | Treatment | Baseline Blood Glucose (mmol/L) | Blood Glucose at 2 weeks (mmol/L) | Blood Glucose at 19 weeks (mmol/L) |
| Blood Glucose | Wild-type (PP) | Vehicle | ~8 | ~8 | ~8 |
| Wild-type (PP) | This compound (3 mg/kg) | ~8 | ~6.5 | ~6.5 | |
| GCKR P446L (LL) | Vehicle | ~7.5 | ~7.5 | ~7.5 | |
| GCKR P446L (LL) | This compound (3 mg/kg) | ~7.5 | ~6.0 | ~7.5 |
Data summarized from a study in a Gckr-P446L knock-in mouse model, which exhibits altered glucokinase regulation. A decline in efficacy was observed in the knock-in model over time.[1][2]
Table 2: In Vivo Efficacy of Dorzagliatin in a Glucokinase-MODY (Maturity-Onset Diabetes of the Young) Mouse Model
| Parameter | Genotype | Treatment | Fasting Blood Glucose (mmol/L) | Glucose Tolerance (AUC during OGTT) |
| Glycemic Control | Wild-type | Vehicle | ~7 | Normal |
| GCK-MODY (Heterozygous) | Vehicle | ~9 | Impaired | |
| GCK-MODY (Heterozygous) | Dorzagliatin | Reduced | Improved | |
| GCK-MODY (Homozygous) | Dorzagliatin | Largely inactive | No significant improvement |
Data summarized from studies in a Gck knock-in mouse model mimicking GCK-MODY.[3][4]
Table 3: In Vivo Efficacy of TTP399 in a Diabetic Mouse Model
| Parameter | Model | Treatment | Change in HbA1c | Hypoglycemia Incidence |
| Glycemic Control | db/db mice | Vehicle | - | - |
| db/db mice | TTP399 | Significant reduction | No increase | |
| Lipid Profile | db/db mice | TTP399 | Reduced plasma and liver triglycerides | N/A |
Data from studies in diabetic mouse models demonstrating the hepatoselective action of TTP399.[5][6][7][8][9][10]
Experimental Protocols
Generation of Glucokinase Knockout/Knock-in Mice
Objective: To create a genetic model to validate the on-target effect of glucokinase activators.
Methodology (Cre-loxP System for Conditional Knockout):
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Gck gene with loxP sites. The vector also contains a selection marker (e.g., neomycin resistance gene) flanked by FRT sites.
-
Electroporation into Embryonic Stem (ES) Cells: The linearized targeting vector is introduced into ES cells via electroporation.
-
Selection of Targeted ES Clones: ES cells are cultured in a selection medium (e.g., containing G418). Resistant clones are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain (e.g., C57BL/6J).
-
Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed Gck allele.
-
Generation of Tissue-Specific Knockout: Mice carrying the floxed Gck allele are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin-Cre for liver-specific knockout, Insulin-Cre for β-cell-specific knockout). In the offspring, the floxed exon will be excised only in the tissues where Cre is expressed, leading to a conditional knockout of glucokinase.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of a mouse to clear a glucose load from the blood, a measure of glucose homeostasis.
Methodology:
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (time 0).
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
Objective: To measure the amount of insulin secreted by pancreatic islets in response to different glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Glucose Stimulation: Islets are then incubated in buffers containing low (2.8 mM), intermediate, and high (e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 1 hour). The test compounds (e.g., this compound or other GKAs) are added to the respective incubation wells.
-
Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.
-
Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets.
Mandatory Visualization
Caption: Glucokinase signaling pathway activated by this compound.
Caption: Experimental workflow for knockout model validation.
Caption: Comparison of this compound with alternative GKAs.
References
- 1. Compromised chronic efficacy of a glucokinase activator this compound in mouse models for common human GCKR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gck Reporter knockin allele with IRES cassette at Gck locus | Publication | genOway [genoway.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. vtvtherapeutics.com [vtvtherapeutics.com]
- 10. researchgate.net [researchgate.net]
A Comparative Review of Small Molecule Immunomodulators: Focus on AZD1656 and other Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunotherapy is rapidly evolving, with a growing interest in small molecule immunomodulators that offer advantages over traditional antibody-based therapies, such as oral bioavailability and improved tissue penetration.[1] This guide provides a comparative review of a promising class of small molecule immunomodulators known as glucokinase activators (GKAs), with a detailed focus on AZD1656 and its comparators, Dorzagliatin and TTP399. These agents, initially developed for type 2 diabetes, have demonstrated intriguing immunomodulatory properties, opening new avenues for therapeutic intervention in a range of diseases.
Introduction to Glucokinase Activators as Immunomodulators
Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in the liver and pancreatic β-cells, where it acts as a glucose sensor.[2] Small molecule GKAs allosterically activate this enzyme, leading to enhanced glucose sensing and metabolism.[3] Beyond their metabolic effects, GKAs have been shown to influence the immune system. This is particularly relevant as metabolic pathways are increasingly recognized as critical regulators of immune cell function and differentiation. The immunomodulatory effects of GKAs are thought to be mediated, in part, through their impact on T regulatory cells (Tregs), which are crucial for maintaining immune homeostasis.[4]
Comparative Analysis of Key Glucokinase Activators
This review focuses on three key GKAs: this compound, Dorzagliatin, and TTP399. While all three target glucokinase, they exhibit differences in their selectivity, pharmacokinetic profiles, and clinical development status, which are summarized in the tables below.
Data Presentation: Quantitative Comparison of Glucokinase Activators
| Parameter | This compound | Dorzagliatin | TTP399 |
| Mechanism of Action | Potent, selective, and orally active glucokinase activator.[5] | Dual-acting allosteric glucokinase activator (pancreas and liver).[6] | Liver-selective glucokinase activator.[7][8] |
| EC50 (Glucokinase Activation) | 60 nM[5] | ~0.17 µM (glucose-dependent)[9] | Not explicitly found in searches. |
| Key Pharmacokinetic Parameters | Half-life: Rapidly absorbed and eliminated; active metabolite has a longer half-life.[5] Bioavailability: Orally active.[5] | Half-life: ~4.5-8.6 hours.[10] Bioavailability: Orally bioavailable with a linear pharmacokinetic profile.[11] | Pharmacokinetics: Investigated in Phase 2 trials, but specific half-life and bioavailability data were not readily available in the search results.[7][8] |
| Clinical Development Status | Investigated for type 2 diabetes and as an immunomodulator in COVID-19 (ARCADIA trial).[4][12] | Approved in China for type 2 diabetes.[13] | Investigational for type 2 diabetes, with a focus on liver selectivity.[7][14] |
| Reported Immunomodulatory Effects | Showed a less pro-inflammatory and better adaptive immune response in diabetic patients with COVID-19.[12] May enhance Treg migratory capacity.[4] | Primarily studied for metabolic effects; immunomodulatory effects are less characterized in the provided search results. | Primarily studied for metabolic effects; immunomodulatory effects are less characterized in the provided search results. |
Clinical Trial Data: The ARCADIA Trial of this compound in COVID-19
The ARCADIA trial, a Phase II, randomized, double-blind, placebo-controlled study, investigated the efficacy and safety of this compound in diabetic patients hospitalized with COVID-19.[12][15][16][17] While the trial did not meet its primary endpoint of clinical improvement on the WHO 8-point ordinal scale, it revealed important insights into the immunomodulatory potential of this compound.
| Outcome | This compound Group | Placebo Group | p-value |
| Mortality | 5% (4 out of 80) | 12.3% (9 out of 73) | 0.090[12] |
| Mortality at Day 7 | 0 deaths | 6 deaths | 0.011 (post hoc)[12] |
| Adverse Events | 35.7% | 33.3% | Not statistically significant[12] |
Immunophenotyping data from the trial suggested that patients treated with this compound exhibited a less pro-inflammatory immune response and a better adaptive immune response compared to the placebo group.[12] This suggests a potential mechanism beyond glycemic control, involving the modulation of the host immune response to infection.
Signaling Pathways and Mechanisms of Action
Glucokinase Activation Pathway and its Link to Immunomodulation
Glucokinase activators enhance the catalytic activity of glucokinase, leading to increased glucose phosphorylation. In pancreatic β-cells, this stimulates insulin (B600854) secretion. In the liver, it promotes glucose uptake and glycogen (B147801) synthesis. The immunomodulatory effects are thought to be linked to the metabolic reprogramming of immune cells, particularly T cells.
References
- 1. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. vtvtherapeutics.com [vtvtherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AZD1656: A Procedural Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the investigational glucokinase activator, AZD1656, are critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of unused, expired, or contaminated this compound, aligning with standard practices for pharmaceutical waste in a research setting.
Core Principles of this compound Disposal
The proper disposal of any chemical, including this compound, hinges on a clear understanding of its properties and the associated regulatory landscape. The primary goal is to prevent environmental contamination and ensure the safety of all laboratory personnel.[1]
Quantitative Data and Handling Summary
While specific quantitative disposal parameters for this compound are not publicly documented, the following table summarizes general handling and storage information gleaned from supplier data sheets. This information is crucial for minimizing waste generation and ensuring the stability of the compound.
| Parameter | Value | Source |
| Purity | >98% | [5] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [5] |
| Solubility | 10 mM in DMSO | [5] |
Experimental Protocol: General Disposal Procedure for this compound
This protocol outlines a standard operating procedure for the collection, segregation, and disposal of this compound waste.
1.0 Objective: To define a safe and compliant method for the disposal of this compound and associated contaminated materials.
2.0 Scope: This procedure applies to all laboratory personnel handling this compound in solid or solution form.
3.0 Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.
4.0 Waste Identification and Segregation:
-
Identify all this compound waste streams, including:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE.
-
Spill cleanup materials.
-
-
Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.
5.0 Waste Containment and Labeling:
-
Solid Waste: Place solid this compound waste and contaminated disposables into a designated, sealable, and chemically compatible container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a labeled, sealable, and appropriate waste solvent container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's waste management policy.
6.0 Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
7.0 Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]
-
Never dispose of this compound down the drain or in the regular trash.[6][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidelines for Handling AZD1656
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Glucokinase Activator, AZD1656.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective small molecule glucokinase activator. Given its pharmacological activity, researchers must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent research compounds and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is paramount. The following PPE is recommended to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Nitrile gloves are the preferred choice due to their chemical resistance.[1] Gloves should be changed immediately if contaminated, and always before leaving the laboratory.[1][2] Do not reuse disposable gloves.[1][2][3] |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[4] For procedures with a risk of splashing, chemical safety goggles or a face shield should be worn.[3] |
| Body Protection | A buttoned lab coat or gown should be worn to protect personal clothing from contamination.[2][3] For handling larger quantities or in situations with a higher risk of spills, impervious clothing may be necessary. |
| Respiratory Protection | For handling the solid compound or when generating aerosols, a suitable respirator should be used within a certified chemical fume hood.[5] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to maintain a safe working environment and comply with institutional and regulatory guidelines.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (919783-22-5), and any hazard warnings.
-
Storage: Store the solid compound in a cool, dry, and dark place. Recommended storage temperatures are -20°C for long-term storage (up to 1 year) and 4°C for short-term storage.[6] Solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[7]
Experimental Protocols: Solution Preparation
As this compound is a potent compound, all handling of the solid form and preparation of stock solutions should be conducted in a chemical fume hood.
-
Weighing: Tare a clean, empty vial on an analytical balance. Carefully add the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration. This compound is soluble in DMSO at concentrations of 10 mM and 250 mg/mL (with sonication).[8][9][10]
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.[6]
-
-
Decontamination: All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol) which is then collected as hazardous liquid waste, followed by a thorough washing with laboratory detergent and water.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Quantitative Data
| Parameter | Value | Source |
| CAS Number | 919783-22-5 | [7][8][9][10] |
| Molecular Formula | C₂₄H₂₆N₆O₅ | [8][9][10] |
| Molecular Weight | 478.51 g/mol | [8][9] |
| Solubility in DMSO | 10 mM, 250 mg/mL (with sonication) | [8][9][10] |
| Storage (Solid) | -20°C (1 year), 4°C (short-term) | [6] |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | [7] |
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. wm.edu [wm.edu]
- 3. addgene.org [addgene.org]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleck.cn [selleck.cn]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. probechem.com [probechem.com]
- 10. xcessbio.com [xcessbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
